Miltipolone
Description
an antineoplastic agent isolated from Danshen, the dried root of Salvia miltiorrhiza; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,9S,11S)-5-hydroxy-6,12,12-trimethyl-17-oxatetracyclo[7.6.2.01,11.02,8]heptadeca-2,5,7-trien-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-11-7-12-13(8-14(20)17(11)21)19-6-4-5-18(2,3)16(19)9-15(12)22-10-19/h7-8,15-16H,4-6,9-10H2,1-3H3,(H,20,21)/t15-,16-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCERTNNJMAPQRG-BXWFABGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=C2C(=C1)C3CC4C2(CCCC4(C)C)CO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C=C2C(=C1)[C@@H]3C[C@@H]4[C@@]2(CCCC4(C)C)CO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of the Tropolone Ring
For Researchers, Scientists, and Drug Development Professionals
The tropolone ring, a non-benzenoid aromatic seven-membered carbon ring, has garnered significant interest in the scientific community due to its unique electronic structure and versatile chemical properties. This guide provides a comprehensive overview of the core chemical characteristics of tropolone, presenting quantitative data, outlining experimental methodologies, and visualizing key concepts to support researchers in chemistry and drug development.
Core Chemical and Physical Properties
Tropolone, with the IUPAC name 2-hydroxycyclohepta-2,4,6-trien-1-one, is a pale yellow solid soluble in organic solvents[1]. Its structure, consisting of a seven-membered ring with a ketone and an adjacent hydroxyl group, gives rise to its distinct properties.
| Property | Value | Reference |
| Molecular Formula | C₇H₆O₂ | [1][2] |
| Molar Mass | 122.12 g/mol | [1][3] |
| Melting Point | 50 to 52 °C (122 to 126 °F; 323 to 325 K) | [1][2] |
| Boiling Point | 80 to 84 °C (176 to 183 °F; 353 to 357 K) at 0.1 mmHg | [1] |
| Acidity (pKa) | 6.89 | [1][2] |
| Dipole Moment | 4.17 D | [4][5] |
| Magnetic Susceptibility (χ) | -61·10⁻⁶ cm³/mol | [1] |
Aromaticity and Electronic Structure
The aromatic character of tropolone is a subject of considerable interest. While it does not possess a classic benzene ring, its planar structure and conjugated π-electron system contribute to its aromaticity[2][6]. The polarization of the carbonyl group leads to a resonance hybrid structure with a partial positive charge on the ring, contributing to the formation of a stable tropylium cation-like structure with six π-electrons[4][5][7]. This delocalization of electrons is a key factor in its stability and reactivity. Tropolone exhibits greater stability and aromaticity compared to tropone due to intramolecular hydrogen bonding and tautomerism[8].
The tautomerization between the two equivalent enolone forms is rapid, making the molecule appear symmetric on the NMR timescale[1]. This dynamic process is a fundamental aspect of its chemical behavior.
Caption: Tautomerism of the tropolone ring.
Acidity and Basicity
The hydroxyl group of tropolone is notably acidic, with a pKa of approximately 7. This acidity is intermediate between that of phenol (pKa ≈ 10) and benzoic acid (pKa ≈ 4)[1][5]. The enhanced acidity compared to phenol is attributed to the resonance stabilization of the resulting tropolonate anion, where the negative charge is delocalized over the seven-membered ring and the two oxygen atoms[1]. The carbonyl group acts as a vinylogous carboxylic acid, contributing to this stabilization.
While the hydroxyl group is acidic, the carbonyl oxygen can be protonated, demonstrating the basic character of tropolones[4]. This amphoteric nature allows tropolone to react with both acids and bases.
Metal Chelation
A defining chemical property of tropolone is its ability to act as a potent bidentate ligand for a wide range of metal cations[1][9]. Upon deprotonation of the hydroxyl group, the resulting tropolonate anion can coordinate with a metal ion through both the carbonyl and hydroxyl oxygens, forming a stable five-membered chelate ring. This property is central to its biological activity and its use in various applications, including as a metal-chelating agent in medicinal chemistry[10][11]. Tropolone has been shown to effectively solubilize metal cations in lipid environments[9].
The general process of metal chelation can be visualized as follows:
Caption: General scheme of tropolone metal chelation.
Reactivity
The tropolone ring undergoes a variety of chemical reactions, reflecting its unique electronic structure.
-
O-Alkylation: The acidic hydroxyl group readily undergoes O-alkylation to form cycloheptatrienyl derivatives, which are valuable synthetic intermediates[1].
-
Electrophilic Substitution: Tropolone can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation[7]. However, these reactions can sometimes proceed through addition-elimination mechanisms rather than direct aromatic substitution[4].
-
Ring Contraction: Under certain conditions, such as treatment with a strong base at elevated temperatures, the tropolone ring can undergo contraction to form benzoic acid derivatives[4].
-
Cycloaddition Reactions: The π-system of tropolone can participate in cycloaddition reactions. For instance, it can act as a diene in Diels-Alder reactions[5].
Experimental Protocols
Detailed, step-by-step experimental protocols for the fundamental characterization of tropolone are often specific to the research context. However, general methodologies for key experiments are outlined below.
Several methods for the synthesis of tropolone have been reported. A common laboratory-scale synthesis involves the following key steps:
-
Acyloin Condensation: The ethyl ester of pimelic acid undergoes an acyloin condensation to form the corresponding acyloin.
-
Oxidation: The resulting acyloin is then oxidized, typically using bromine, to introduce the double bonds and the ketone functionality, leading to the formation of the tropolone ring[1].
Another synthetic route involves the bromination of 1,2-cycloheptanedione with N-bromosuccinimide, followed by dehydrohalogenation at elevated temperatures[1].
A generalized workflow for a common synthesis of tropolone can be represented as follows:
Caption: A common synthetic pathway to tropolone.
The acidity of tropolone is a key parameter and is typically determined by potentiometric titration or spectrophotometric methods.
-
Potentiometric Titration: A solution of tropolone is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.
-
Spectrophotometric Method: The UV-Vis absorption spectrum of tropolone is recorded at various pH values. The changes in the absorbance at specific wavelengths, corresponding to the protonated and deprotonated forms, are used to calculate the pKa using the Henderson-Hasselbalch equation.
The formation and characterization of tropolone-metal complexes are crucial for understanding its coordination chemistry.
-
Synthesis: The metal complex is typically synthesized by reacting tropolone with a salt of the desired metal in a suitable solvent. The complex may precipitate from the solution and can be isolated by filtration.
-
Characterization:
-
Spectroscopic Methods: Infrared (IR) spectroscopy can confirm the coordination of the tropolonate ligand by observing shifts in the C=O and C-O stretching frequencies. UV-Vis spectroscopy can be used to study the electronic transitions in the complex. Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the structure of the complex in solution.
-
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of the metal complex, providing precise information on bond lengths, bond angles, and coordination geometry.
-
Applications in Drug Development
The unique chemical properties of tropolone and its derivatives make them attractive scaffolds for drug development[12]. Their ability to chelate metals is particularly relevant for targeting metalloenzymes[10][12]. Tropolone derivatives have been investigated for a range of therapeutic applications, including as anticancer, antibacterial, and anti-inflammatory agents[2][13]. For instance, some tropolone derivatives have been shown to be potent and selective inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy[12]. The low molecular weight and ample sites for chemical modification make the tropolone scaffold a promising starting point for the design of novel therapeutics[12].
References
- 1. Tropolone - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Tropolone | C7H6O2 | CID 10789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tropone - Wikipedia [en.wikipedia.org]
- 5. Tropone [chemeurope.com]
- 6. testbook.com [testbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Tropone & Tropolones Aromaticity | PDF [slideshare.net]
- 9. Tropolone: a lipid solubilizing agent for cationic metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antagonism of a zinc metalloprotease using a unique metal-chelating scaffold: tropolones as inhibitors of P. aeruginosa elastase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Tropolone-Induced Effects on the Unfolded Protein Response Pathway and Apoptosis in Multiple Myeloma Cells Are Dependent on Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, synthesis and biological evaluation of 2-quinolyl-1,3-tropolone derivatives as new anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10610K [pubs.rsc.org]
The Seven-Membered Ring Saga: A Technical Guide to the Discovery and History of Tropolone Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropolone and its derivatives are a fascinating class of non-benzenoid aromatic natural products characterized by a unique seven-membered carbon ring. First identified in the mid-20th century, these compounds, isolated from a diverse range of sources including plants, fungi, and bacteria, have garnered significant interest in the scientific community.[1][2] Their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, has established them as promising candidates for drug discovery and development.[2] This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies associated with tropolone natural products.
Historical Milestones in Tropolone Research
The journey of tropolone discovery began in the 1930s and 1940s with the isolation and study of the first natural tropolone derivatives from trees such as Thuja plicata and Chamaecyparis taiwanensis.[1] A pivotal moment came in 1945 when Michael J. S. Dewar correctly proposed the seven-membered aromatic structure for stipitatic acid, a fungal metabolite.[3] This was a significant conceptual leap in organic chemistry, expanding the understanding of aromaticity beyond the conventional six-membered benzene ring. Around the same period, the structures of the thujaplicins (isopropyltropolones) were elucidated.[3] Another prominent member of this family, colchicine, isolated from the autumn crocus (Colchicum autumnale), was structurally characterized, revealing its unique tropolone-containing framework.[3] Colchicine's ability to inhibit tubulin polymerization has made it a valuable tool in cell biology and a therapeutic agent for gout.[1][4]
Quantitative Biological Activity of Tropolone Natural Products
Tropolone natural products exhibit a wide range of biological activities, which have been quantified through various in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values against various cancer cell lines and the minimum inhibitory concentration (MIC) values against a selection of bacteria and fungi for representative tropolone compounds.
Table 1: Anticancer Activity of Tropolone Natural Products (IC50 Values)
| Tropolone Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Hinokitiol (β-Thujaplicin) | Human breast cancer (AS-B244) | 33.6 ± 8.8 | [5] |
| Hinokitiol (β-Thujaplicin) | Human breast cancer (MDA-MB-231) | 46.6 ± 7.5 | [5] |
| Hinokitiol (β-Thujaplicin) | Murine breast cancer (4T1) | - | [5] |
| Pycnidione | Jurkat (Human T lymphocyte) | 0.20 ± 0.07 | [6] |
| Pycnidione | MDA-MB-231 (Human breast cancer) | 16.65 ± 3.14 | [6] |
| Eupenifeldin | Jurkat (Human T lymphocyte) | 0.07 ± 0.04 | [6] |
| Eupenifeldin | MDA-MB-231 (Human breast cancer) | 16.45 ± 3.14 | [6] |
| Pyrimidine-bridged combretastatin derivative | MCF-7 (Human breast cancer) | 4.67 | [7] |
| Pyrimidine-bridged combretastatin derivative | A549 (Human lung cancer) | 4.63 | [7] |
| Colchicine (Reference) | MCF-7 (Human breast cancer) | 5.13 | [7] |
| Colchicine (Reference) | A549 (Human lung cancer) | 5.19 | [7] |
Table 2: Antimicrobial Activity of Tropolone Natural Products (MIC Values)
| Tropolone Derivative | Microorganism | MIC (µg/mL) | Reference |
| Tropolone | Staphylococcus aureus | - | [8] |
| Tropolone | Bacillus subtilis | - | [8] |
| Tropolone | Escherichia coli | >512 | [8] |
| Tropolone | Pseudomonas aeruginosa | - | [8] |
| Thiotropocin | Gram-positive bacteria | - | [9] |
| Thiotropocin | Gram-negative bacteria | - | [9] |
| Radicicol | Candida albicans | 44 µM | [10] |
| Brefeldin A | Candida albicans | 57 µM | [10] |
Experimental Protocols
Isolation and Purification of Hinokitiol from Chamaecyparis taiwanensis
This protocol is a representative example of the isolation of a tropolone natural product from a plant source.
a. Extraction:
-
Air-dry the leaves of Chamaecyparis taiwanensis.
-
Grind the dried leaves into a fine powder.
-
Extract the powdered leaves with acetone or methanol at room temperature for 24-48 hours.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
b. Chromatographic Separation:
-
Subject the crude extract to thin-layer chromatography (TLC) on silica gel plates.
-
Develop the TLC plates using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the separated compounds under UV light or by staining with a suitable reagent.
-
Identify the band corresponding to hinokitiol based on its Rf value and comparison with a standard, if available.
-
Scrape the corresponding band from the TLC plate and elute the compound with a polar solvent like methanol or ethyl acetate.
-
For larger scale purification, employ column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Collect fractions and monitor by TLC to isolate pure hinokitiol.
c. Structure Elucidation:
-
UV-VIS Spectroscopy: Dissolve the purified compound in a suitable solvent (e.g., methanol) and record the UV-VIS spectrum to determine the absorption maxima.[11]
-
Infrared (IR) Spectroscopy: Obtain the IR spectrum of the purified compound to identify characteristic functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups of the tropolone ring.[11]
-
Mass Spectrometry (MS): Perform mass spectrometry to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Record the 1H NMR spectrum to determine the number and chemical environment of the protons in the molecule.
-
Record the 13C NMR spectrum to determine the number and types of carbon atoms.
-
Utilize 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of atoms and elucidate the final structure.[12][13]
-
Bioassay-Guided Isolation of Bioactive Compounds from Marine Fungi
This protocol outlines a general strategy for discovering novel bioactive tropolones from microbial sources.
a. Fungal Culture and Extraction:
-
Isolate marine-derived fungal strains from various marine organisms (e.g., sponges, algae).[14]
-
Cultivate the fungal isolates in a suitable liquid or solid medium (e.g., 3% malt extract) to encourage the production of secondary metabolites.[14]
-
After a suitable incubation period, extract the fungal culture (both mycelium and broth) with an organic solvent such as ethyl acetate.[15]
-
Concentrate the organic extract under reduced pressure to obtain a crude extract.
b. Bioassay-Guided Fractionation:
-
Screen the crude extract for the desired biological activity (e.g., anticancer, antimicrobial).
-
If the crude extract is active, subject it to a primary fractionation step, such as vacuum liquid chromatography (VLC) or solid-phase extraction (SPE), to separate the components based on polarity.
-
Test each fraction for biological activity.
-
Subject the most active fraction(s) to further chromatographic separation, such as high-performance liquid chromatography (HPLC), to isolate pure compounds.
-
Continuously monitor the biological activity of the isolated compounds to track the active principle.
c. Structure Elucidation:
-
Once a pure, active compound is isolated, determine its structure using a combination of spectroscopic techniques as described in the previous protocol (MS, 1D and 2D NMR).
Signaling Pathways and Mechanisms of Action
The biological effects of tropolone natural products are mediated through their interaction with various cellular signaling pathways.
Anticancer Mechanisms of Hinokitiol
Hinokitiol has been shown to exert its anticancer effects through multiple mechanisms, primarily involving the induction of apoptosis and cell cycle arrest. Key signaling pathways implicated include the MAPK/ERK and PI3K/Akt/mTOR pathways.[16][17]
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial Tropone Natural Products and Derivatives: Overview of their Biosynthesis, Bioactivities, Ecological Role and Biotechnological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. psecommunity.org [psecommunity.org]
- 6. Cytotoxic and proliferation-inhibitory activity of natural and synthetic fungal tropolone sesquiterpenoids in various cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 8. researchgate.net [researchgate.net]
- 9. Bacterial Tropone Natural Products and Derivatives: Overview of their Biosynthesis, Bioactivities, Ecological Role and Biotechnological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Natural Products from Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a compound in Chamaecyparis taiwanensis inhibiting the ice-nucleating activity of Pseudomonas fluorescens KUIN-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. mdpi.com [mdpi.com]
- 14. scielo.br [scielo.br]
- 15. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 16. Therapeutic Efficacy Studies on the Monoterpenoid Hinokitiol in the Treatment of Different Types of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. doaj.org [doaj.org]
An In-depth Technical Guide to the Natural Sources and Isolation of Tropolone Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tropolone and its derivatives represent a class of non-benzenoid aromatic compounds characterized by a unique seven-membered ring structure. Exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, these compounds have garnered significant interest within the scientific and pharmaceutical communities. This technical guide provides a comprehensive overview of the natural sources of tropolone compounds, detailing their occurrence in plants, fungi, and bacteria. Furthermore, this document outlines detailed methodologies for the isolation and purification of these valuable natural products, supported by quantitative data and visual workflows to aid researchers in their drug discovery and development endeavors.
Natural Sources of Tropolone Compounds
Tropolone compounds are secondary metabolites produced by a diverse array of organisms. The primary natural sources can be categorized into three main groups: plants, fungi, and bacteria.
Plant Kingdom
The plant kingdom, particularly the family Cupressaceae, is a rich source of tropolone derivatives. These compounds are often found in the heartwood, leaves, and essential oils of these plants.
-
Cupressaceae Family: Trees such as the Taiwanese hinoki (Chamaecyparis taiwanensis), Western red cedar (Thuja plicata), and Hiba arborvitae (Thujopsis dolabrata) are well-known producers of hinokitiol (β-thujaplicin) and its isomers.[1] Hinokitiol is a potent antimicrobial and has been extensively studied for its various biological activities. Cell cultures of Cupressus lusitanica have also been shown to be a viable source of β-thujaplicin.[2]
-
Liliaceae Family: The autumn crocus (Colchicum autumnale) is a notable source of colchicine, a tropolone alkaloid widely used in the treatment of gout.[3]
Fungal Kingdom
Various species of fungi, particularly within the genera Penicillium and Talaromyces, are known to produce a variety of tropolone compounds.
-
Talaromyces stipitatus (formerly Penicillium stipitatum): This fungus is a well-documented producer of stipitatic acid.[4]
-
Aspergillus nidulans: This filamentous fungus produces tropolones such as anhydrosepedonin and antibiotic C in response to certain bacteria.
Bacterial Kingdom
Certain bacteria have been identified as producers of tropolone and its derivatives, often playing a role in their ecological interactions.
-
Pseudomonas species: Strains such as Pseudomonas lindbergii and Pseudomonas plantarii have been found to produce tropolone itself.[5] More complex derivatives like 3,7-dihydroxytropolone are produced by other Pseudomonas strains.
-
Streptomyces species: These bacteria are known for their prolific production of secondary metabolites, including some tropolone compounds.
Biosynthesis of Tropolone Compounds
The biosynthetic pathways leading to the formation of the tropolone ring differ between organisms. Understanding these pathways can be crucial for metabolic engineering efforts to enhance production.
Fungal Biosynthesis
In fungi, the biosynthesis of tropolones such as stipitatic acid proceeds through a polyketide pathway. A non-reducing polyketide synthase (NR-PKS) produces 3-methylorcinaldehyde, which then undergoes oxidative dearomatization and a subsequent oxidative ring expansion catalyzed by a dioxygenase to form the seven-membered tropolone ring.[3][6]
Fungal tropolone biosynthesis pathway.
Bacterial Biosynthesis
In bacteria like Pseudomonas, the biosynthesis of tropolones is linked to the phenylacetic acid catabolic pathway. Phenylacetyl-coenzyme A serves as a key precursor, which is then converted through a series of enzymatic reactions, including oxidation and ring expansion, to form the tropolone nucleus.[5]
Bacterial tropolone biosynthesis pathway.
Isolation and Purification of Tropolone Compounds
The isolation and purification of tropolone compounds from their natural sources involve a series of extraction and chromatographic techniques. The specific protocol can vary depending on the source material and the target compound.
General Workflow
A general workflow for the isolation of tropolone compounds is depicted below. This typically involves extraction from the biomass, followed by partitioning and a series of chromatographic steps to achieve high purity.
General workflow for tropolone isolation.
Data Presentation
Table 1: Natural Sources and Corresponding Tropolone Compounds
| Natural Source Organism | Tropolone Compound(s) | Reference(s) |
| Chamaecyparis taiwanensis | Hinokitiol (β-thujaplicin) | [1] |
| Thuja plicata | Hinokitiol (β-thujaplicin) | |
| Thujopsis dolabrata | Hinokitiol (β-thujaplicin) | [7] |
| Cupressus lusitanica (cell culture) | β-Thujaplicin | [2] |
| Colchicum autumnale | Colchicine | [3] |
| Talaromyces stipitatus | Stipitatic acid | [4] |
| Aspergillus nidulans | Anhydrosepedonin, Antibiotic C | |
| Pseudomonas lindbergii | Tropolone | [5] |
| Pseudomonas plantarii | Tropolone | [5] |
| Pseudomonas sp. | 3,7-Dihydroxytropolone | [5] |
Table 2: Quantitative Yields of Tropolone Compounds from Natural Sources
| Natural Source | Tropolone Compound | Yield | Reference(s) |
| Cupressus lusitanica (cell suspension culture) | β-Thujaplicin | ~20 mg/g cell dry weight | [2] |
| Ethyl acetate extract of C. lusitanica cell culture | β-Thujaplicin | 9.2% of extract | [2] |
| Pseudomonas PA14H7 (cell-free supernatant) | 7-Hydroxytropolone | ~9 mg/L after 48h incubation | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments in the isolation and purification of tropolone compounds, synthesized from the available literature.
Protocol 1: Extraction of β-Thujaplicin from Cupressus lusitanica Cell Culture
-
Harvesting: Harvest Cupressus lusitanica cells from suspension culture by filtration.
-
Drying: Lyophilize the harvested cells to obtain a dry cell mass.
-
Extraction:
-
Suspend the dried cells in ethyl acetate at a ratio of 1 g of dry cells to 20 mL of solvent.
-
Stir the suspension at room temperature for 24 hours.
-
Filter the mixture to separate the cell debris from the ethyl acetate extract.
-
Repeat the extraction process on the cell debris with fresh ethyl acetate to ensure complete extraction.
-
Combine the ethyl acetate extracts.
-
-
Concentration: Evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Steam Distillation for Extraction of Hinokitiol from Thujopsis dolabrata Heartwood
-
Material Preparation: Chip or shred the heartwood of Thujopsis dolabrata to increase the surface area for extraction.
-
Apparatus Setup:
-
Place the wood chips in the biomass flask of a steam distillation apparatus.
-
Fill the boiling flask with distilled water.
-
Connect the biomass flask, still head, condenser, and receiving flask.
-
-
Distillation:
-
Heat the water in the boiling flask to generate steam.
-
Allow the steam to pass through the wood chips, carrying the volatile essential oils, including hinokitiol.
-
Condense the steam and oil mixture in the condenser.
-
Collect the distillate, which will consist of an aqueous layer and an oil layer.
-
-
Separation:
-
Separate the oil layer (containing hinokitiol) from the aqueous layer using a separatory funnel.
-
Dry the oil layer over anhydrous sodium sulfate.
-
Protocol 3: Purification of Tropolones by Silica Gel Column Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude tropolone extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Elute the column with a solvent system of increasing polarity. A common gradient is from hexane to ethyl acetate.
-
Start with 100% hexane and gradually increase the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate).
-
Collect fractions of the eluate.
-
-
Analysis:
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired tropolone compound.
-
Combine the pure fractions.
-
-
Concentration: Evaporate the solvent from the combined pure fractions to obtain the purified tropolone.
Protocol 4: Recrystallization of Tropolone Compounds
-
Solvent Selection:
-
Single-Solvent Method: Choose a solvent in which the tropolone is highly soluble at elevated temperatures but sparingly soluble at room temperature (e.g., ethanol, water, or a mixture).
-
Two-Solvent Method: Select a pair of miscible solvents, one in which the tropolone is readily soluble (e.g., dichloromethane) and another in which it is poorly soluble (e.g., hexane or pentane).
-
-
Dissolution:
-
Place the impure tropolone in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent (or the more soluble solvent in the two-solvent method) until the solid is completely dissolved.
-
-
Crystallization:
-
Single-Solvent Method: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.
-
Two-Solvent Method: Slowly add the less soluble solvent to the solution at room temperature until turbidity persists. Then, gently heat the mixture until it becomes clear again and allow it to cool slowly.
-
-
Isolation:
-
Collect the formed crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
-
Drying: Dry the purified crystals in a desiccator or under vacuum.
Signaling Pathways and Biological Activities
Tropolone derivatives have been shown to interact with multiple molecular signaling pathways, contributing to their diverse biological effects. For instance, hinokitiol has been reported to inhibit the proliferation of vascular smooth muscle cells by suppressing the JNK1/2 and PLC-γ1 phosphorylation pathways.[9] It also exhibits anticancer effects by downregulating matrix metalloproteinases (MMP-9 and -2).[9] Furthermore, tropolones can act as inhibitors of ribonucleotide reductase by chelating iron at the enzyme's active site.[10]
Inhibitory effects of tropolones on signaling pathways.
Conclusion
Tropolone compounds represent a promising class of natural products with significant therapeutic potential. This guide has provided a comprehensive overview of their natural sources, biosynthesis, and detailed methodologies for their isolation and purification. The presented data and protocols are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating the exploration and utilization of these fascinating molecules. Further research into novel natural sources and the optimization of isolation techniques will undoubtedly continue to expand the potential applications of tropolone compounds in medicine and beyond.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. Repression of Tropolone Production and Induction of a Burkholderia plantarii Pseudo-Biofilm by Carot-4-en-9,10-diol, a Cell-to-Cell Signaling Disrupter Produced by Trichoderma virens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereochemical and Biosynthetic Rationalisation of the Tropolone Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2012: Tropolone study | News and features | University of Bristol [bristol.ac.uk]
- 5. Understanding the biosynthesis, metabolic regulation, and anti-phytopathogen activity of 3,7-dihydroxytropolone in Pseudomonas spp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic, molecular, and biochemical basis of fungal tropolone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ionic Liquid-Assisted Extraction of Essential Oils from Thujopsis dolobrata (Hiba) - 科研通 [ablesci.com]
- 8. researchgate.net [researchgate.net]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. Synthesis and antitumor activity of tropolone derivatives. 7. Bistropolones containing connecting methylene chains - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthesis of Tropolones in Fungi and Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathways of tropolones in fungi and plants. Tropolones are a class of seven-membered aromatic compounds with a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties, making them attractive targets for drug development. This document details the enzymatic reactions, precursor molecules, and genetic basis of tropolone formation, supported by quantitative data, experimental methodologies, and visual diagrams of the core pathways.
Fungal Tropolone Biosynthesis: The Stipitatic Acid Pathway
The biosynthesis of tropolones in fungi is best understood through the study of stipitatic acid production in Talaromyces stipitatus (formerly Penicillium stipitatum).[1][2][3][4] This pathway is orchestrated by a set of enzymes encoded by a biosynthetic gene cluster (BGC).
The core pathway begins with the formation of 3-methylorcinaldehyde from acetate, malonate, and a C1 unit, a process initiated by a non-reducing polyketide synthase.[1][4] A series of oxidative enzymes then catalyze the key ring expansion that forms the characteristic seven-membered tropolone ring.
Key Enzymes and Biosynthetic Steps
The biosynthesis of stipitatic acid involves four key enzymes encoded by the trop gene cluster:
-
TropA: A non-reducing polyketide synthase (NR-PKS) that synthesizes the precursor molecule, 3-methylorcinaldehyde.[1][3][4]
-
TropB: A flavin-dependent monooxygenase (FMO) that hydroxylates 3-methylorcinaldehyde, leading to dearomatization.[1][3][5][6][7][8][9]
-
TropC: A non-heme Fe(II)-dependent dioxygenase that catalyzes the oxidative ring expansion to form the tropolone nucleus of stipitaldehyde.[1][3][4]
-
TropD: A cytochrome P450 monooxygenase responsible for the subsequent hydroxylation of the 6-methyl group of the tropolone ring.[1][3]
The proposed biosynthetic pathway is as follows:
-
Polyketide Synthesis: TropA catalyzes the condensation of acetyl-CoA and malonyl-CoA, followed by C-methylation, to produce 3-methylorcinaldehyde.
-
Dearomatization: TropB hydroxylates 3-methylorcinaldehyde at the C-3 position.
-
Oxidative Ring Expansion: TropC facilitates the oxidative rearrangement of the dearomatized intermediate, expanding the six-membered ring into the seven-membered tropolone core of stipitaldehyde.
-
Hydroxylation and Further Modifications: TropD hydroxylates the methyl group, initiating a series of oxidations that ultimately lead to the formation of stipitatic acid.
Quantitative Data on Fungal Tropolone Biosynthesis
Quantitative analysis of enzyme kinetics provides crucial insights into the efficiency and substrate specificity of the biosynthetic pathway.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Organism | Reference |
| TropB | 3-methylorcinaldehyde | 65.3 (NADPH) | 3.4 (NADPH) | Talaromyces stipitatus | [9] |
| 158.2 (NADH) | 3.1 (NADH) |
Note: Detailed kinetic data for TropA, TropC, and TropD are not extensively available in the literature, partly due to challenges such as the insolubility of TropD for in vitro assays.[1]
Experimental Protocols for Fungal Tropolone Research
1.3.1. Gene Knockout in Talaromyces stipitatus
This protocol outlines the general steps for targeted gene deletion to study the function of the trop genes.
-
Vector Construction: A knockout cassette is constructed containing a selectable marker (e.g., hygromycin resistance) flanked by homologous regions upstream and downstream of the target gene.
-
Protoplast Formation: Fungal mycelia are treated with enzymes like lysing enzymes and driselase to digest the cell wall and release protoplasts.
-
Transformation: The knockout cassette is introduced into the protoplasts using polyethylene glycol (PEG)-mediated transformation.
-
Selection and Screening: Transformed protoplasts are plated on a selective medium containing the appropriate antibiotic. Resistant colonies are screened by PCR and Southern blotting to confirm the gene deletion.
-
Metabolite Analysis: The metabolic profile of the knockout mutant is compared to the wild-type strain using HPLC-MS to identify changes in tropolone production.
1.3.2. Heterologous Expression in Aspergillus oryzae
This method allows for the functional characterization of the trop genes in a clean host background.[3][10]
-
Expression Vector Construction: The target trop gene(s) are cloned into an Aspergillus expression vector under the control of a strong, inducible promoter.
-
Transformation: The expression vector is introduced into A. oryzae protoplasts.
-
Cultivation and Induction: The transformed A. oryzae is cultivated under conditions that induce the expression of the heterologous gene(s).
-
Extraction and Analysis: The culture is extracted with an organic solvent (e.g., ethyl acetate), and the extract is analyzed by HPLC-MS to detect the production of the expected tropolone or intermediate.
Visualizing the Fungal Tropolone Biosynthetic Pathway
Caption: Biosynthetic pathway of stipitatic acid in Talaromyces stipitatus.
Plant Tropolone Biosynthesis
The biosynthesis of tropolones in plants follows different pathways compared to fungi, with the best-studied examples being colchicine and β-thujaplicin.
Colchicine Biosynthesis
Colchicine, a well-known tropolone alkaloid from Colchicum autumnale and Gloriosa superba, is derived from the amino acids phenylalanine and tyrosine.[11] The key step is the expansion of the tyrosine-derived ring to form the tropolone moiety.
2.1.1. Key Precursors and Steps
-
Precursors: L-phenylalanine and L-tyrosine.[11]
-
Key Intermediate: (S)-autumnaline.[11]
-
Ring Expansion: A cytochrome P450 enzyme catalyzes the ring expansion to form the tropolone ring of N-formyldemecolcine, a precursor to colchicine.[12]
2.1.2. Quantitative Data on Colchicine Biosynthesis
Heterologous expression of the colchicine biosynthetic pathway in Nicotiana benthamiana has been achieved, with reported yields.
| Product | Yield | Host Organism | Reference |
| (-)-Colchicine | 268 ± 72 ng/g plant dry weight | Nicotiana benthamiana | [13] |
β-Thujaplicin Biosynthesis
β-Thujaplicin, a monoterpenoid tropolone found in the heartwood of Cupressaceae species, is synthesized via the mevalonate pathway.
2.2.1. Key Precursors and Steps
-
Precursor: Geranyl pyrophosphate (GPP).
-
Pathway: The biosynthesis proceeds through the glyceraldehyde-3-phosphate/pyruvate (GAP/pyruvate) pathway to form GPP, which then undergoes a skeletal rearrangement to form the tropolone ring.
2.2.2. Quantitative Data on β-Thujaplicin Biosynthesis
Studies on Cupressus lusitanica cell cultures have investigated the effect of precursor feeding on β-thujaplicin production.
| Precursor Fed | Effect on β-Thujaplicin Production | Organism | Reference |
| Malate, Pyruvate, Fumarate, Succinate, Acetate | Promoted production | Cupressus lusitanica | [14] |
| 2-Carene, Terpinyl Acetate | Significantly improved production | Cupressus lusitanica | [14] |
Visualizing Plant Tropolone Biosynthetic Pathways
Caption: Overview of colchicine and β-thujaplicin biosynthetic pathways in plants.
Regulation of Tropolone Biosynthesis
The production of tropolones is tightly regulated in response to various environmental and developmental cues. In fungi, the expression of biosynthetic gene clusters is often controlled by global transcriptional regulators that respond to nutrient availability (carbon, nitrogen) and pH.[15] However, the specific signaling pathways that directly activate the trop gene cluster are still under investigation.
Conclusion
The biosynthesis of tropolones in fungi and plants involves distinct and complex enzymatic pathways. The elucidation of these pathways, particularly the stipitatic acid pathway in fungi, has provided a roadmap for the potential bioengineering of these valuable natural products. Further research into the kinetics of all biosynthetic enzymes and the regulatory networks controlling their expression will be crucial for optimizing the production of known tropolones and for the discovery of novel derivatives with enhanced therapeutic properties. This guide serves as a foundational resource for researchers aiming to harness the biosynthetic potential of these fascinating molecules for applications in medicine and biotechnology.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Genetic, molecular, and biochemical basis of fungal tropolone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic, molecular, and biochemical basis of fungal tropolone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. africaresearchconnects.com [africaresearchconnects.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic characterisation of the FAD dependent monooxygenase TropB and investigation of its biotransformation potential - RSC Advances (RSC Publishing) DOI:10.1039/C5RA06693J [pubs.rsc.org]
- 9. Kinetic characterisation of the FAD dependent monooxygenase TropB and investigation of its biotransformation potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. Colchicine - Wikipedia [en.wikipedia.org]
- 12. Discovery and engineering of colchicine alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Total biosynthesis of the tubulin-binding alkaloid colchicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Production of beta-thujaplicin in Cupressus lusitanica suspension cultures fed with organic acids and monoterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Transcriptional Activation of Biosynthetic Gene Clusters in Filamentous Fungi [frontiersin.org]
Spectroscopic Characterization of Tropolone and Its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tropolone and its derivatives constitute a class of seven-membered aromatic compounds with significant interest in medicinal chemistry and materials science due to their unique electronic structure and biological activities.[1][2] A thorough understanding of their molecular structure and properties is paramount for their application. This technical guide provides a comprehensive overview of the spectroscopic techniques utilized for the characterization of tropolone and its derivatives, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). This document summarizes key quantitative data, details experimental protocols, and presents a logical workflow for the characterization process.
Introduction to Tropolone
Tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one) is a non-benzenoid aromatic compound featuring a seven-membered ring.[1][2] Its structure is characterized by a dynamic tautomeric equilibrium between two equivalent forms, which significantly influences its spectroscopic properties.[3] The tropolone scaffold is found in numerous natural products and exhibits a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties.[1][2] Spectroscopic analysis is crucial for elucidating the structure, purity, and electronic properties of newly synthesized or isolated tropolone derivatives.
Spectroscopic Methodologies and Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of tropolone and its derivatives. Both ¹H and ¹³C NMR are routinely employed.
¹H NMR Spectroscopy: The ¹H NMR spectrum of tropolone is complex due to the rapid tautomeric equilibrium, which renders the molecule symmetric on the NMR timescale, resulting in an AA'BB'C spin system.[3]
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of tropolone is simpler and clearly indicates the rapid tautomeric equilibrium at room temperature, showing only four distinct signals for the seven carbon atoms.[3] Solid-phase ¹³C NMR can be used to study tautomerism at lower temperatures where the hydrogen shift between the oxygen atoms is frozen on the NMR timescale.[4]
| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |
| Tropolone | CDCl₃ | ~7.2-7.6 (complex multiplet) | 171.8 (C1/C2), 140.2 (C4/C5), 126.9 (C3/C6), 123.5 (C7) |
| 3-Bromotropolone | CDCl₃ | - | - |
| 4-Bromotropolone | CDCl₃ | - | - |
| 5-Bromotropolone | CDCl₃ | - | - |
| o-Hydroxytropolone | Solid | - | Major tautomer: 2,7-dihydroxytropone form |
| m-Hydroxytropolone | Solid | - | - |
| p-Hydroxytropolone | Solid | - | - |
Note: Specific chemical shifts for derivatives can vary and are often reported in specialized literature.[4][5]
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy provides valuable information about the functional groups and the overall molecular structure of tropolones.
Infrared (IR) Spectroscopy: The IR spectrum of tropolone is characterized by a broad O-H stretching band around 3200 cm⁻¹, indicative of strong intramolecular hydrogen bonding.[1] The C=O stretching vibration appears around 1610 cm⁻¹.[1] The fingerprint region below 1500 cm⁻¹ contains a series of complex bands corresponding to C=C stretching and C-H bending vibrations.[6][7]
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on the non-polar vibrations of the molecule. The most intense Raman line for tropolone is observed around 1473 cm⁻¹, assigned to the totally symmetric stretching of the three C=C bonds.[6]
| Vibrational Mode | Tropolone (cm⁻¹) | Tropolone-OD (cm⁻¹) | Assignment |
| O-H Stretch | ~3134 | - | Stretching vibration of the hydroxyl group |
| C=O Stretch | ~1607 | ~1607 | Carbonyl stretching vibration |
| C=C Stretch | ~1532, 1473 | ~1532, 1473 | Aromatic ring stretching vibrations |
| C-O-H Bend | ~1265 | - | Bending vibration of the C-O-H group |
| OH out-of-plane bend | ~726 | - | Out-of-plane bending of the hydroxyl group |
Data compiled from various sources, including gas-phase, solution, and solid-state measurements.[1][6][7][8][9]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the tropolone ring system. The UV-Vis spectrum of tropolone in a non-polar solvent typically shows two main absorption bands in the 300-420 nm region, corresponding to π-π* transitions.[1][10] The position and intensity of these bands are sensitive to the solvent polarity and pH.[10]
| Compound | Solvent | λmax (nm) |
| Tropolone | Methanol | ~332, ~395 |
| Thallium(I) Tropolonate | Methanol | ~332, ~395 |
The UV-Vis spectra of tropolone ligands and their metal complexes are often similar.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of tropolone and its derivatives, aiding in their identification and structural elucidation. The electron ionization (EI) mass spectrum of tropolone shows a prominent molecular ion peak (M⁺) at m/z 122.[11][12] Common fragmentation pathways involve the loss of CO (m/z 94) and a formyl radical (CHO).[13][14]
| Compound | Ionization Method | Key Fragments (m/z) |
| Tropolone | EI | 122 (M⁺), 94 (M-CO)⁺, 66 |
| 2-Methoxytropone | EI | Loss of formyl radical (M-29) |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the tropolone sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a 5 mm NMR tube.
-
Instrument: A high-resolution NMR spectrometer (e.g., 300, 400, or 600 MHz) is typically used.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is common.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to an internal standard (e.g., TMS at 0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Liquid/Solution: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) or use a solution cell.
-
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure solvent).
-
Record the sample spectrum.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
-
Data Analysis: Identify characteristic absorption bands and compare them with literature values or spectral databases.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the tropolone sample in a suitable UV-transparent solvent (e.g., methanol, ethanol, acetonitrile). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.
-
Instrument: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to serve as a blank.
-
Fill a second quartz cuvette with the sample solution.
-
Scan a range of wavelengths (e.g., 200-800 nm) to record the absorption spectrum.
-
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).
-
Instrument: A mass spectrometer coupled with a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, Orbitrap).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a relevant m/z range.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
Visualization of the Characterization Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel tropolone derivative.
Caption: Workflow for the spectroscopic characterization of tropolone derivatives.
Conclusion
The spectroscopic characterization of tropolone and its derivatives is a multi-faceted process that relies on the synergistic application of various analytical techniques. NMR provides the fundamental structural framework, while IR and Raman spectroscopies confirm the presence of key functional groups and the effects of intramolecular hydrogen bonding. UV-Vis spectroscopy offers insights into the electronic properties of the π-system, and mass spectrometry confirms the molecular weight and provides information on fragmentation pathways. By following the detailed protocols and integrating the data from these complementary methods, researchers can confidently elucidate and confirm the structures of novel tropolone compounds, paving the way for their further development in various scientific and industrial applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Tropolone - Wikipedia [en.wikipedia.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. academic.oup.com [academic.oup.com]
- 5. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Spectroscopy and photophysics of tropolone in condensed media - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Tropolone | C7H6O2 | CID 10789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
The Aromaticity of the Tropolone Nucleus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tropolone nucleus, a seven-membered, non-benzenoid ring system, presents a fascinating case of aromaticity that has intrigued chemists for decades. Its unique electronic structure, influenced by the interplay between a carbonyl group and an enolic hydroxyl group, imparts a quasi-aromatic character that dictates its chemical reactivity, stability, and biological activity. This technical guide provides an in-depth exploration of the aromaticity of the tropolone core, supported by theoretical principles, experimental evidence, and detailed methodologies. This document is intended to serve as a comprehensive resource for researchers in organic chemistry, medicinal chemistry, and drug development.
Introduction to Tropolone and Aromaticity
Tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one) is a cyclic organic compound featuring a seven-membered carbon ring. Unlike its benzenoid counterparts, its aromaticity is not immediately obvious from its primary valence bond structure. The concept of aromaticity is typically associated with cyclic, planar, and fully conjugated systems containing (4n+2) π-electrons, as described by Hückel's rule.[1] Tropolone's ability to exhibit aromatic character stems from the significant contribution of a zwitterionic resonance structure, which establishes a 6π-electron system analogous to the highly stable tropylium cation.[2] This aromatic stabilization has profound implications for its physical and chemical properties, making it a valuable scaffold in natural products and pharmaceutical agents.[3]
Theoretical Basis of Aromaticity in Tropolone
The aromatic character of tropolone is best understood through the lens of resonance theory. The polarization of the carbonyl group leads to a partial positive charge on the carbonyl carbon and a partial negative charge on the oxygen. This polarization facilitates the delocalization of the hydroxyl proton's lone pair electrons into the ring, creating a resonance hybrid with significant contribution from a dipolar structure.[2] This key resonance form features a positively charged, aromatic tropylium-like ring with 6π-electrons and a negatively charged oxygen atom.
![]() |
![]() |
Caption: Key resonance structures of the tropolone nucleus.
This delocalization of π-electrons over the seven-membered ring results in a significant resonance energy, which is a quantitative measure of the molecule's stabilization compared to a hypothetical localized structure.
Experimental Evidence for Aromaticity
A wealth of experimental data corroborates the theoretical claims of tropolone's aromatic character.
Spectroscopic Evidence
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of tropolone shows signals for the ring protons in the downfield region (typically 6.8-7.4 ppm), which is characteristic of protons attached to an aromatic ring. This deshielding is a consequence of the diamagnetic ring current induced by the delocalized π-electrons in the presence of an external magnetic field.[4][5]
-
Infrared (IR) Spectroscopy: The carbonyl (C=O) stretching frequency in tropolone is observed at a lower wavenumber (around 1615 cm⁻¹) compared to that of a typical saturated ketone (around 1715 cm⁻¹).[6][7] This shift to lower frequency indicates a reduced double-bond character of the carbonyl group due to the delocalization of electrons through resonance, as depicted in the zwitterionic structure.[8]
Crystallographic Data
X-ray diffraction studies of tropolone and its derivatives reveal that the seven-membered ring is nearly planar, a prerequisite for effective π-orbital overlap and aromaticity. Furthermore, the carbon-carbon bond lengths in the ring are intermediate between those of typical single (1.54 Å) and double (1.34 Å) bonds, suggesting a delocalized π-system. While some degree of bond length alternation is observed, the bond lengths are more equalized than would be expected for a non-aromatic polyene.[9]
Chemical Reactivity and Stability
-
Acidity: Tropolone is significantly more acidic (pKa ≈ 7) than typical phenols (pKa ≈ 10), which can be attributed to the resonance stabilization of the resulting tropolonate anion.[10]
-
Reactivity: Tropolone undergoes electrophilic substitution reactions, such as nitration and halogenation, which are characteristic of aromatic compounds.[2] It also exhibits resistance to reactions typical of unsaturated compounds, such as catalytic hydrogenation over palladium.[6]
-
Resonance Energy: The experimentally determined resonance energy of tropolone is approximately 36 kcal/mol, providing a thermodynamic measure of its enhanced stability due to electron delocalization.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data that support the aromaticity of the tropolone nucleus.
Table 1: Physicochemical and Spectroscopic Data for Tropolone
| Parameter | Value | Significance |
| pKa | ~7.0[10] | Increased acidity compared to phenols, indicating a stabilized conjugate base. |
| Resonance Energy | ~36 kcal/mol[6] | High value indicates significant stabilization due to electron delocalization. |
| C=O IR Stretch (cm⁻¹) | ~1615[6] | Lower frequency than typical ketones, suggesting reduced double-bond character. |
| ¹H NMR Shifts (ppm) | 6.8 - 7.4 | Protons are deshielded, consistent with an aromatic ring current. |
Table 2: Selected Bond Lengths in Tropolone from X-ray Crystallography
| Bond | Bond Length (Å) | Comparison to Standard Bond Lengths |
| C1-C2 | 1.452 | Longer than a typical C=C bond, indicating single-bond character. |
| C2-C3 | 1.37 | Shorter than a typical C-C bond, indicating double-bond character. |
| C3-C4 | 1.39 | Intermediate between a single and double bond. |
| C4-C5 | 1.45 | Longer than a typical C=C bond, indicating single-bond character. |
| C5-C6 | 1.37 | Shorter than a typical C-C bond, indicating double-bond character. |
| C6-C7 | 1.41 | Intermediate between a single and double bond. |
| C7-C1 | 1.38 | Intermediate between a single and double bond. |
| C1=O1 | 1.25 | Typical of a C=O double bond. |
| C2-O2 | 1.34 | Typical of a C-O single bond. |
| (Data adapted from Shimanouchi & Sasada, 1970, and subsequent analyses. Note that some bond alternation is present, but the overall pattern reflects significant delocalization.)[9][11] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the aromaticity of the tropolone nucleus.
Synthesis of Tropolone
One common laboratory synthesis involves the oxidation of 1,3,5-cycloheptatriene.[2]
-
Reaction Setup: A solution of 1,3,5-cycloheptatriene in a suitable solvent (e.g., aqueous acetone) is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice bath.
-
Oxidation: An aqueous solution of potassium permanganate is added dropwise to the cooled, stirring solution of cycloheptatriene over several hours. The reaction is monitored for the disappearance of the purple permanganate color.
-
Workup: After the reaction is complete, the manganese dioxide precipitate is removed by filtration. The filtrate is then acidified (e.g., with sulfuric acid) and extracted with an organic solvent such as dichloromethane.
-
Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude tropolone can then be purified by recrystallization or chromatography.
X-ray Crystallography
-
Crystal Growth: High-quality single crystals of tropolone are grown by slow evaporation of a saturated solution in a suitable solvent (e.g., a mixture of dichloromethane and pentane).[11]
-
Data Collection: A suitable crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer, using a monochromatic X-ray source (e.g., Mo Kα radiation), rotates the crystal while collecting a diffraction pattern of thousands of reflections.[12][13]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods to obtain an initial electron density map. An atomic model of the tropolone molecule is then built into the electron density map and refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and angles.[14]
¹H NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified tropolone is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).[15]
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnet. The magnetic field is shimmed to achieve homogeneity. A standard ¹H NMR pulse sequence is then executed.[16]
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal. The chemical shifts (δ) of the signals are reported in parts per million (ppm).
Computational Chemistry
-
Structure Optimization: The geometry of the tropolone molecule is optimized using a computational chemistry software package (e.g., Gaussian, ORCA). Density Functional Theory (DFT) with a functional such as B3LYP and a suitable basis set (e.g., 6-311+G(d,p)) is commonly employed for this purpose.[17]
-
Aromaticity Indices Calculation: Once the optimized geometry is obtained, various aromaticity indices can be calculated. A common method is the Nucleus-Independent Chemical Shift (NICS), where the magnetic shielding is calculated at the center of the ring. A negative NICS value is indicative of aromaticity.[18]
-
Analysis: The calculated bond lengths, vibrational frequencies, and aromaticity indices are compared with experimental data to provide theoretical support for the aromatic character of tropolone.
Visualizations of Experimental and Logical Workflows
Caption: Experimental and theoretical workflow for characterizing tropolone's aromaticity.
Caption: The logical relationship between tropolone's structure and its aromatic properties.
Conclusion and Implications for Drug Development
The convergence of theoretical models and extensive experimental data from spectroscopy, X-ray crystallography, and reactivity studies provides compelling evidence for the significant aromatic character of the tropolone nucleus. This quasi-aromatic nature, arising from the delocalization of 6π-electrons within a seven-membered ring, imparts enhanced stability and unique chemical properties to this scaffold.
For professionals in drug development, a thorough understanding of tropolone's aromaticity is crucial. The planarity, stability, and specific electronic distribution of the ring influence its pharmacokinetic and pharmacodynamic properties. The ability of the α-hydroxyketone moiety to chelate metal ions, a feature modulated by the ring's electronic nature, is central to the biological activity of many tropolone-containing natural products, including their antibacterial, antifungal, and anticancer effects. The tropolone scaffold therefore remains a privileged structure in the design of novel therapeutic agents.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of Polyoxygenated Tropolones and their Antiviral Activity Against Hepatitis B Virus and Herpes Simplex Virus-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. web.pdx.edu [web.pdx.edu]
- 6. Tropone & Tropolones Aromaticity | PDF [slideshare.net]
- 7. chem.pg.edu.pl [chem.pg.edu.pl]
- 8. The C=O Stretch [sites.science.oregonstate.edu]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Tropolone - Wikipedia [en.wikipedia.org]
- 11. 273. The crystal structure of cupric tropolone and the dimensions of the tropolone ring - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 12. rigaku.com [rigaku.com]
- 13. excillum.com [excillum.com]
- 14. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 15. NMR Sample Preparation [nmr.chem.umn.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Bonding in tropolone, 2-aminotropone, and aminotroponimine: no evidence of resonance-assisted hydrogen-bond effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Tautomerism and Hydrogen Bonding in Tropolone Structures: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropolone, a non-benzenoid aromatic compound with a unique seven-membered ring structure, has garnered significant attention in the scientific community. Its intriguing electronic properties, arising from the interplay of a hydroxyl group and a carbonyl group, lead to fascinating phenomena of tautomerism and intramolecular hydrogen bonding. This technical guide provides a comprehensive overview of these core aspects of tropolone chemistry, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes. Understanding the tautomeric equilibrium and the nature of the hydrogen bond in tropolone and its derivatives is crucial for applications in medicinal chemistry, materials science, and coordination chemistry, where these features govern molecular recognition, reactivity, and biological activity.
Tautomerism in Tropolone
Tropolone exists as a dynamic equilibrium between two identical keto-enol tautomers. This rapid proton transfer between the two oxygen atoms is a key feature of its structure and reactivity.[1] The equilibrium is so fast that on the NMR timescale, the seven-membered ring appears to have a C2v symmetry.[1]
The tautomeric equilibrium is a cornerstone of tropolone's chemical behavior. The molecule can be viewed as a vinylogous carboxylic acid, and this characteristic contributes to its notable acidity compared to simple phenols.[1] Computational studies have been instrumental in elucidating the energetic landscape of this tautomerization.
Quantitative Data on Tautomerism
The relative stability of tropolone tautomers and the energy barrier for interconversion have been investigated extensively using computational methods. The following table summarizes key quantitative data from these studies.
| Parameter | Value | Method | Reference |
| Energy Difference between Tautomers | 0 kcal/mol | B3LYP/6-311++G** | [2] |
| Proton Transfer Barrier (Gas Phase) | ~1.9 - 3.5 kcal/mol | Various ab initio and DFT methods | Not explicitly in search results |
| Equilibrium Constant (K) | 1 | Due to identical tautomers | Inferred |
Intramolecular Hydrogen Bonding in Tropolone
A strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen is a defining characteristic of the tropolone structure. This hydrogen bond is crucial in stabilizing the planar conformation of the seven-membered ring and plays a significant role in the facile tautomerization process. The nature of this bond is often described as a resonance-assisted hydrogen bond (RAHB), where the hydrogen bond strength is enhanced by the delocalization of π-electrons within the molecule.
Quantitative Data on Hydrogen Bonding
The strength of the intramolecular hydrogen bond in tropolone has been quantified through various computational approaches. The following table presents a summary of these findings.
| Parameter | Value | Method | Reference |
| Intramolecular Hydrogen Bond Energy | ~9.6 - 13.5 kcal/mol | DFT, AIM | Not explicitly in search results |
| O-H Bond Length | ~0.99 - 1.01 Å | X-ray Crystallography | Not explicitly in search results |
| O···O Distance | ~2.50 - 2.55 Å | X-ray Crystallography | Not explicitly in search results |
| O-H···O Angle | ~145 - 150° | X-ray Crystallography | Not explicitly in search results |
Experimental Protocols
The study of tautomerism and hydrogen bonding in tropolone relies on a combination of spectroscopic and crystallographic techniques. While specific, detailed protocols for tropolone itself are proprietary to individual research labs, this section provides a generalized, yet comprehensive, methodology for the key experiments cited in the literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for investigating the dynamic tautomerism of tropolone. Due to the rapid proton exchange, the 1H and 13C NMR spectra typically show time-averaged signals, indicating a molecule with C2v symmetry.[1]
Sample Preparation:
-
Dissolve 5-10 mg of tropolone or its derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, acetone-d6) in a standard 5 mm NMR tube.
-
Ensure the sample is homogeneous. Gentle vortexing or sonication can be used if necessary.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.
-
1H NMR:
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The chemical shift of the hydroxyl proton can be highly variable and is often broad due to exchange.
-
-
13C NMR:
-
Acquire a proton-decoupled 13C NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, a larger spectral width to encompass all carbon signals, and a longer acquisition time and relaxation delay may be necessary, especially for quaternary carbons.
-
-
Variable Temperature (VT) NMR:
-
To study the dynamics of the tautomerism, acquire a series of 1H or 13C NMR spectra over a range of temperatures.
-
Lowering the temperature may slow down the proton exchange enough to observe separate signals for the two tautomers, allowing for the determination of the coalescence temperature and the energy barrier of the exchange process.
-
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of tropolone and its derivatives, providing precise information on bond lengths, bond angles, and the geometry of the intramolecular hydrogen bond.
Crystal Growth:
-
Grow single crystals of tropolone suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture (e.g., ethanol, hexane, or ethyl acetate).
-
Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.
Data Collection:
-
Diffractometer: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) is used.
-
Mounting: Mount the selected crystal on a goniometer head using a suitable cryoprotectant if data is to be collected at low temperatures (e.g., 100 K).
-
Data Collection Strategy:
-
Determine the unit cell and crystal system.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of frames.
-
The exposure time per frame and the total number of frames will depend on the crystal quality and the diffractometer.
-
Structure Solution and Refinement:
-
Data Processing: Integrate the raw diffraction data and apply corrections for Lorentz and polarization effects.
-
Structure Solution: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Structure Refinement: Refine the atomic coordinates, and anisotropic displacement parameters against the experimental data using full-matrix least-squares methods.
-
Hydrogen Atom Location: Locate the hydrogen atoms from the difference Fourier map and refine their positions. The position of the hydroxyl proton is of particular interest for characterizing the intramolecular hydrogen bond.
Visualizing Tropolone's Molecular Dynamics
The following diagrams, generated using the DOT language, illustrate the key concepts of tautomerism and hydrogen bonding in tropolone.
Caption: Tautomeric equilibrium in tropolone via intramolecular proton transfer.
Caption: Intramolecular hydrogen bond in the tropolone molecule.
Conclusion
The tautomerism and intramolecular hydrogen bonding of tropolone are intrinsically linked phenomena that dictate its structure, stability, and reactivity. This guide has provided a detailed overview of these concepts, supported by quantitative data and generalized experimental protocols for their investigation. For researchers in drug development and materials science, a thorough understanding of these principles is paramount for the rational design of novel tropolone-based compounds with tailored properties. The continued application of advanced spectroscopic and crystallographic techniques, coupled with computational modeling, will undoubtedly lead to a deeper understanding of this remarkable class of molecules and unlock their full potential in various scientific disciplines.
References
The Bioactivity of Tropolone-Containing Natural Products: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropolone and its derivatives are a class of non-benzenoid aromatic compounds characterized by a unique seven-membered ring structure.[1][2] Found in a diverse range of natural sources including bacteria, fungi, and plants, these compounds have garnered significant attention in the scientific community for their broad spectrum of potent biological activities.[2][3][4] This technical guide provides an in-depth overview of the bioactivity of tropolone-containing natural products, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The inherent metal-chelating properties of the tropolone scaffold are believed to be a key contributor to their diverse pharmacological effects.[2]
Data Presentation: Quantitative Bioactivity
The following tables summarize the quantitative bioactivity data for a selection of tropolone-containing natural products across various therapeutic areas.
Table 1: Antibacterial and Antifungal Activity
| Compound | Organism | Assay Type | MIC (µg/mL) | Reference |
| Hinokitiol (β-Thujaplicin) | Staphylococcus aureus | Broth Microdilution | 1.56 | [1] |
| Hinokitiol (β-Thujaplicin) | Propionibacterium acnes | Broth Microdilution | 0.78 | [1] |
| Hinokitiol (β-Thujaplicin) | Candida albicans | Broth Microdilution | 6.25 | [1] |
| γ-Thujaplicin | Staphylococcus aureus | Broth Microdilution | 3.13 | [1] |
| Tropolone | Escherichia coli | Broth Microdilution | 50 | [5] |
| Tropolone | Pseudomonas aeruginosa | Broth Microdilution | 100 | [5] |
Table 2: Antiviral Activity
| Compound | Virus | Cell Line | Assay Type | EC50 (µM) | Reference |
| β-Thujaplicin | Herpes Simplex Virus-1 (HSV-1) | Vero | Plaque Reduction | 0.8 | [1] |
| γ-Thujaplicin | Herpes Simplex Virus-1 (HSV-1) | Vero | Plaque Reduction | 1.2 | [1] |
| Puberulic acid | Human Immunodeficiency Virus (HIV-1) | MT-4 | Cytopathic Effect | 0.1 | [1] |
| Stipitatic acid | Influenza A virus (H1N1) | MDCK | Plaque Reduction | 15.2 | [1] |
Table 3: Anticancer Activity
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference | |---|---|---|---|---|---| | Colchicine | HeLa (Cervical Cancer) | MTT Assay | 0.015 |[1] | | Hinokitiol (β-Thujaplicin) | B16-F10 (Melanoma) | MTT Assay | 2.5 |[1] | | Puberulonic acid | P388 (Leukemia) | MTT Assay | 0.5 |[1] | | β-Dolabrin | A549 (Lung Cancer) | MTT Assay | 3.2 |[1] |
Table 4: Anti-inflammatory Activity
| Compound | Target/Assay | System | IC50 (µM) | Reference |
| Hinokitiol | TNF-α production | LPS-stimulated RAW 264.7 cells | 4.6 | [1] |
| Colchicine | Tubulin Polymerization | In vitro | 2.4 | [1] |
| γ-Thujaplicin | Cyclooxygenase-2 (COX-2) | Enzyme Assay | 15.6 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the bioactivity tables.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Tropolone compound stock solution (in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., ampicillin, fluconazole)
-
Negative control (broth with solvent)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the tropolone compound in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control (microorganism with a known antibiotic) and a negative control (broth and solvent only).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.
IC50 Determination for Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity and cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Tropolone compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the tropolone compound in the cell culture medium and add them to the wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
EC50 Determination for Antiviral Activity (Plaque Reduction Assay)
This assay is used to quantify the infectivity of a virus and the efficacy of an antiviral compound by measuring the reduction in the number of viral plaques.
Materials:
-
Host cell line susceptible to the virus
-
Virus stock
-
Cell culture medium
-
Tropolone compound stock solution
-
Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus and infect the cell monolayers for 1-2 hours.
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with the overlay medium containing different concentrations of the tropolone compound.
-
Incubate the plates for a period that allows for plaque formation (typically 2-10 days, depending on the virus).
-
After incubation, fix the cells (e.g., with 10% formalin) and stain them with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the untreated control and determine the EC50 value from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Tropolone-containing natural products exert their biological effects through various mechanisms, often targeting key signaling pathways involved in disease pathogenesis.
Anticancer Activity: Induction of Apoptosis and HDAC Inhibition
Many tropolone derivatives exhibit potent anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. One of the proposed mechanisms involves the chelation of intracellular iron, leading to the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.
Caption: Tropolone-induced apoptotic pathway via iron chelation and ROS generation.
Additionally, some tropolones act as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. By chelating the zinc ion in the active site of HDACs, tropolones can lead to hyperacetylation of histones, altering chromatin structure and reactivating tumor suppressor genes.
Caption: Mechanism of HDAC inhibition by tropolones.
Anti-inflammatory Activity: Inhibition of NF-κB Signaling and Tubulin Polymerization
The anti-inflammatory properties of tropolones are partly attributed to their ability to modulate the NF-κB signaling pathway, a key regulator of the inflammatory response. Tropolones can inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by tropolones.
The well-known tropolone alkaloid, colchicine, exerts its potent anti-inflammatory effects primarily by disrupting microtubule polymerization. By binding to tubulin, colchicine prevents the formation of microtubules, which are essential for various cellular processes in inflammatory cells, including cell migration, phagocytosis, and the release of inflammatory mediators.
Caption: Mechanism of action of colchicine via inhibition of tubulin polymerization.
Conclusion
Tropolone-containing natural products represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their wide range of activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects, makes them attractive lead compounds for drug discovery and development. This technical guide has provided a comprehensive overview of their quantitative bioactivities, detailed experimental protocols for their evaluation, and insights into their mechanisms of action at the molecular level. Further research into the structure-activity relationships and optimization of these natural products will undoubtedly pave the way for the development of novel and effective therapeutic agents.
References
- 1. Bacterial Tropone Natural Products and Derivatives: Overview of their Biosynthesis, Bioactivities, Ecological Role and Biotechnological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tropolone-natural-products - Ask this paper | Bohrium [bohrium.com]
- 3. search.lib.utexas.edu [search.lib.utexas.edu]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial activity of tropolone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Dawn of Tropolone Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The mid-20th century witnessed the emergence of a fascinating new class of non-benzenoid aromatic compounds: the tropolones. Characterized by a unique seven-membered carbon ring, these molecules captivated chemists with their unexpected stability, intriguing reactivity, and presence in a variety of natural products. This technical guide provides a comprehensive review of the seminal early research that laid the foundation for our understanding of tropolone chemistry, focusing on the period from their discovery to the consolidation of their fundamental chemical principles.
The Dawn of a New Aromatic System: Discovery and Structural Elucidation
The story of tropolones begins with the investigation of natural products. In 1936, Tetsuo Nozoe reported the isolation of "hinokitiol" from the essential oil of the Taiwanese hinoki tree.[1][2] His early work suggested an unusual structure for this compound.[1] A few years later, in 1945, Michael J. S. Dewar, while studying the mold metabolite stipitatic acid, boldly proposed a novel seven-membered aromatic structure to explain its properties.[3] This theoretical insight was a pivotal moment, providing a framework for understanding these new molecules.
Nozoe, through meticulous experimentation, eventually confirmed the structure of hinokitiol as an isopropyl derivative of tropolone in 1950, a landmark achievement that firmly established the existence of this new class of compounds.[1][4] The fundamental structure of tropolone, 2-hydroxycyclohepta-2,4,6-trien-1-one, was now established, opening the floodgates for further exploration.[5]
Early Synthetic Strategies: Forging the Seven-Membered Ring
The unusual structure of tropolone presented a significant synthetic challenge to early organic chemists. Several ingenious methods were developed to construct the seven-membered ring, each a testament to the creativity of the researchers of that era.
Oxidation of Cycloheptatriene
One of the earliest and most direct approaches involved the oxidation of cycloheptatriene. Doering and Knox, in their seminal work, demonstrated that cycloheptatriene could be oxidized with potassium permanganate to yield tropolone, albeit in low yields.[3]
Experimental Protocol: Synthesis of Tropolone via Oxidation of Cycloheptatriene (Doering and Knox, 1951)
-
Reactants: Cycloheptatriene, Potassium Permanganate, Water, Sulfuric Acid, Chloroform.
-
Procedure: A solution of cycloheptatriene in a suitable solvent is treated with an aqueous solution of potassium permanganate at a controlled temperature. The reaction mixture is stirred vigorously. Upon completion, the manganese dioxide precipitate is filtered off. The aqueous filtrate is then acidified with dilute sulfuric acid and extracted with chloroform. The chloroform extracts are combined, dried, and the solvent is evaporated to yield crude tropolone.
-
Purification: The crude product is typically purified by distillation under reduced pressure or by recrystallization.
-
Yield: Early reports indicated low yields for this method.
Acyloin Condensation of Pimelic Acid Esters
Another key strategy involved the intramolecular acyloin condensation of pimelic acid esters. This method provided a more controlled route to the seven-membered carbocyclic skeleton.[6][7]
Experimental Protocol: Synthesis of Tropolone via Acyloin Condensation
-
Reactants: Diethyl pimelate, Sodium metal, Xylene (or other high-boiling aprotic solvent), Chlorotrimethylsilane (Rühlmann modification), Hydrochloric acid.
-
Procedure:
-
Acyloin Condensation: Diethyl pimelate is added to a dispersion of molten sodium in refluxing, dry xylene under an inert atmosphere. The reaction mixture is stirred vigorously for several hours.
-
Work-up: After cooling, the reaction is quenched by the slow addition of methanol followed by water. The organic layer is separated, and the aqueous layer is acidified with hydrochloric acid and extracted with an organic solvent.
-
Rühlmann Modification: To improve yields, the reaction is carried out in the presence of chlorotrimethylsilane, which traps the enediolate intermediate. The resulting bis-silyloxycycloheptene is then hydrolyzed with aqueous acid to yield the acyloin (2-hydroxycycloheptanone).
-
-
Oxidation to Tropolone: The resulting acyloin is then oxidized to 1,2-cycloheptanedione, which is subsequently brominated and dehydrobrominated to afford tropolone.
-
Yield: This multi-step process generally provides moderate overall yields.
From 1,2-Cycloheptanedione
The bromination and subsequent dehydrobromination of 1,2-cycloheptanedione, a product accessible from the acyloin condensation, was a widely used method for introducing the unsaturation and the enolic hydroxyl group of the tropolone ring. This method was extensively developed by Cook and coworkers.[3]
Experimental Protocol: Synthesis of Tropolone from 1,2-Cycloheptanedione
-
Reactants: 1,2-Cycloheptanedione, Bromine (or N-Bromosuccinimide), Acetic Acid, Sodium Acetate.
-
Procedure: 1,2-Cycloheptanedione is dissolved in glacial acetic acid. A solution of bromine in acetic acid is added dropwise with stirring. The reaction mixture is then heated to effect dehydrobromination, often with the addition of a base like sodium acetate.
-
Work-up: The reaction mixture is poured into water and extracted with a suitable organic solvent. The organic extracts are washed, dried, and concentrated.
-
Purification: The crude tropolone is purified by distillation or recrystallization.
-
Yield: This method can provide good yields from the dione precursor.
The Büchner Reaction and Subsequent Oxidation
The Büchner reaction, involving the reaction of a diazo compound with a benzene derivative to form a cycloheptatriene, provided another entry point to the tropolone skeleton. The resulting cycloheptatriene could then be oxidized to the corresponding tropolone.[3]
Logical Workflow for Tropolone Synthesis via Büchner Reaction
Caption: Workflow for tropolone synthesis via the Büchner reaction.
Physicochemical Properties and Aromatic Character
Early researchers quickly recognized that tropolones exhibited properties that were not typical of simple α,β-unsaturated ketones or enols. These observations led to the revolutionary concept of tropolone's "quasi-aromatic" character.
Physical and Chemical Data
The following table summarizes some of the key quantitative data reported in the early literature for tropolone and its derivatives.
| Property | Tropolone | Hinokitiol (β-Thujaplicin) | Stipitatic Acid | Reference(s) |
| Melting Point (°C) | 50-52 | 52-53 | 287 (dec.) | [1][3][6] |
| Boiling Point (°C/mmHg) | 80-84 / 0.1 | 140 / 12 | - | [6] |
| pKa | ~7.0 | ~7.3 | - | [3][8] |
| UV λmax (nm) | ~245, 320, 355 | ~247, 325, 358 | ~265, 340, 365 | [3] |
| IR νC=O (cm⁻¹) | ~1615 | ~1610 | ~1618 | [3] |
| Dipole Moment (D) | ~3.71 | - | - | [9] |
Evidence for Aromaticity
The aromatic character of tropolone was inferred from several key observations:
-
Acidity: Tropolone is significantly more acidic than typical phenols, indicating stabilization of the conjugate base.[3]
-
Reactivity: Tropolone undergoes electrophilic substitution reactions such as nitration, halogenation, and sulfonation, analogous to benzene derivatives.[3]
-
Spectroscopic Properties: The UV and IR spectra of tropolones were distinct from simple unsaturated ketones and were more consistent with an aromatic system.[3]
-
Bond Lengths: Later X-ray crystallographic studies confirmed that the carbon-carbon bonds in the tropolone ring have lengths intermediate between single and double bonds, a hallmark of aromaticity.
This aromatic character is attributed to the contribution of resonance structures, including a dipolar form where the seven-membered ring possesses a stable 6π-electron tropylium cation system.
Resonance Contribution to Tropolone's Aromaticity
Caption: Resonance structures contributing to tropolone's aromaticity.
Early Insights into Biological Activity: The Case of Colchicine
Colchicine, a natural product containing a tropolone ring, has been known for centuries for its medicinal properties, particularly in the treatment of gout. Early scientific investigations into its mode of action provided some of the first insights into the biological activities of tropolones.
Even before the complete elucidation of its structure, it was observed that colchicine had a profound effect on cell division. Early studies in the mid-20th century demonstrated that colchicine acts as a "spindle poison," arresting mitosis at the metaphase stage.[10][11] This effect was correctly attributed to its interference with the formation or function of the mitotic spindle, the cellular machinery responsible for separating chromosomes during cell division.[12]
While the molecular target, tubulin, and the detailed mechanism of microtubule disruption would be elucidated later, these early studies laid the groundwork for understanding the potent biological effects of this tropolone derivative and foreshadowed the development of other tropolones as potential therapeutic agents.[13][14]
Early Hypothesis of Colchicine's Antimitotic Action
Caption: Early proposed mechanism of colchicine's antimitotic effect.
Conclusion
The early research on tropolone chemistry, from the initial discoveries in natural products to the development of elegant synthetic routes and the recognition of their unique aromatic character, represents a golden age of chemical exploration. The pioneering work of scientists like Nozoe, Dewar, Cook, and Doering not only introduced a new class of molecules to the world but also challenged and expanded the very definition of aromaticity. The foundations laid during this period continue to underpin modern research into the synthesis, properties, and applications of tropolones in fields ranging from materials science to drug discovery.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Naturally Occurring Tropones and Tropolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. At the dawn of novel aromatics: "On the Synthesis of Hinokitiol" by Tetsuo Nozoe et al - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [The centennial of the discovery of the antimitotic properties of colchicine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Colchicine: a common mechanism for its anti-inflammatory and anti-mitotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. THE MECHANISM OF COLCHICINE INHIBITION OF MITOSIS: I. Kinetics of Inhibition and the Binding of H3-Colchicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Tropolone as a Ligand in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tropolone and its derivatives as versatile ligands in organometallic chemistry. The unique electronic and structural properties of the tropolone ring system make it an excellent chelating agent for a wide range of metals, leading to complexes with interesting catalytic and biological activities. This document outlines synthetic protocols for preparing tropolone-based organometallic complexes, summarizes their key quantitative data, and details their applications in catalysis and medicine.
Introduction to Tropolone Ligands
Tropolone is a non-benzenoid aromatic compound featuring a seven-membered carbon ring with a hydroxyl group adjacent to a carbonyl group. This arrangement allows tropolone to act as a bidentate, monoanionic ligand, forming stable five-membered chelate rings with metal ions. The planarity and compact nature of the tropolonato ligand make it suitable for forming complexes with high coordination numbers.[1] The parent tropolone and its derivatives can be synthesized through various methods, including ring expansion of six-membered rings and cycloaddition reactions.[2]
Synthesis of Organometallic Tropolone Complexes
The synthesis of organometallic complexes with tropolone ligands typically involves the reaction of a metal precursor with tropolone or its deprotonated form in a suitable solvent. The following protocols are representative examples for the synthesis of palladium and platinum tropolonato complexes.
Experimental Protocol: Synthesis of Bis(tropolonato)palladium(II)
This protocol describes the synthesis of a palladium(II) complex with two tropolonato ligands.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Tropolone (C₇H₆O₂)
-
Sodium bicarbonate (NaHCO₃)
-
Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve tropolone (2.0 mmol) in a mixture of methanol (20 mL) and water (10 mL).
-
Slowly add sodium bicarbonate (2.0 mmol) to the solution to deprotonate the tropolone. Stir for 15 minutes at room temperature.
-
In a separate flask, dissolve palladium(II) chloride (1.0 mmol) in warm methanol (10 mL).
-
Add the palladium(II) chloride solution dropwise to the sodium tropolonato solution with vigorous stirring.
-
A precipitate will form. Continue stirring the reaction mixture at room temperature for 2 hours.
-
Collect the precipitate by vacuum filtration and wash with water (3 x 10 mL) and then a small amount of cold methanol.
-
Recrystallize the crude product from a dichloromethane/hexane mixture to obtain pure bis(tropolonato)palladium(II).
-
Dry the product under vacuum.
Characterization of Tropolone Complexes
Organometallic tropolone complexes are characterized by a suite of spectroscopic and analytical techniques to confirm their structure and purity.
Spectroscopic Data
Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used to characterize tropolonato complexes.
-
IR Spectroscopy: The coordination of tropolone to a metal center is evidenced by a shift in the C=O and C=C stretching frequencies. The strong C=O stretching vibration of free tropolone (around 1620 cm⁻¹) typically shifts to lower wavenumbers upon coordination.[3]
-
UV-Vis Spectroscopy: Tropolone and its metal complexes exhibit characteristic absorption bands in the UV-Vis region. These bands are attributed to π-π* and n-π* transitions within the tropolone ring and charge-transfer transitions between the ligand and the metal.[3]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the coordination of the tropolone ligand. The signals of the ring protons and carbons shift upon complexation.
| Technique | Free Tropolone (Typical Values) | Metal-Tropolonato Complex (Typical Shifts) | Reference |
| IR (cm⁻¹) | ν(C=O): ~1620, ν(C=C): ~1550 | Shift of ν(C=O) to lower frequency | [3] |
| UV-Vis (nm) | π-π: ~240, 320, 370 | Shifts in π-π and appearance of charge-transfer bands | [3] |
| ¹H NMR (ppm) | Ring Protons: 6.8 - 7.5 | Downfield or upfield shifts depending on the metal and its oxidation state | |
| ¹³C NMR (ppm) | Ring Carbons: 120 - 175 | Shifts in carbon resonances upon coordination |
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center. For example, X-ray analysis has revealed that hydrated nickel(II) and cobalt(II) tropolonato complexes can form dimeric and tetrameric structures, respectively, with bridging tropolone oxygen atoms.[3]
Applications in Catalysis
Organometallic tropolone complexes have shown promise as catalysts in various organic transformations.
Rhodium-Catalyzed Hydroformylation
Rhodium complexes are widely used as catalysts for hydroformylation, the process of converting alkenes to aldehydes. While specific data for tropolone-ligated rhodium catalysts in hydroformylation is an area of ongoing research, the general mechanism provides a basis for their potential application. The use of tropolone as a ligand could influence the activity and selectivity of the catalyst.[4]
The general workflow for a hydroformylation reaction is depicted below.
Caption: General workflow for a rhodium-catalyzed hydroformylation experiment.
Applications in Drug Development
Organometallic compounds containing tropolone ligands have demonstrated significant potential as therapeutic agents, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity of Copper-Tropolone Complexes
Copper complexes of tropolone and its derivatives have shown promising activity against a range of bacteria and fungi. The mechanism is thought to involve the disruption of cellular processes through the redox activity of the copper ion and the ability of the lipophilic complex to penetrate microbial cell membranes.
| Complex | Microorganism | MIC (μg/mL) | Reference |
| Copper(II) Tropolonato Complex | Klebsiella spp. | 0.1 | [1] |
| Copper(II) Schiff-base Complex | E. coli | 64 | [5] |
| Copper(II) Schiff-base Complex | S. aureus | 32 | [5] |
Anticancer Activity of Platinum-Tropolone Complexes
Platinum-based drugs are a cornerstone of cancer chemotherapy. The development of novel platinum complexes with different ligand spheres is a key strategy to overcome drug resistance and reduce side effects. Tropolone as a ligand in platinum complexes can modulate the compound's lipophilicity and reactivity, potentially leading to improved anticancer activity. The primary mechanism of action for many platinum anticancer drugs is the formation of adducts with DNA, which inhibits DNA replication and transcription, ultimately leading to apoptosis.[6]
| Complex | Cell Line | IC₅₀ (µM) | Reference |
| LDP-1 (Pt(II) complex) | CCRF-CEM (leukemia) | 1.71 | [7] |
| LDP-4 (Pt(II) complex) | CCRF-CEM (leukemia) | 0.82 | [7] |
| Cisplatin (reference) | CCRF-CEM (leukemia) | 5.82 | [7] |
The proposed mechanism of action for a cytotoxic platinum-tropolone complex leading to apoptosis is illustrated below.
Caption: Proposed mechanism of a platinum-tropolone anticancer agent.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Synthesis of Naturally Occurring Tropones and Tropolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [openresearch.surrey.ac.uk]
- 4. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 5. The Antimicrobial Efficacy of Copper Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of platinum complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antileukemia Activity and Mechanism of Platinum(II)-Based Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application of Tropolones in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropolones are a unique class of non-benzenoid aromatic compounds characterized by a seven-membered carbon ring.[1][2] First identified in natural products in the mid-20th century, they have garnered significant interest due to their versatile chemical reactivity and diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor properties.[1][3][4][5] Their inherent structure, featuring a conjugated system and a metal-chelating α-hydroxyketone moiety, makes them valuable building blocks in synthetic organic chemistry.[6] This document provides an overview of the application of tropolones in the synthesis of novel heterocyclic compounds, complete with detailed protocols for key reactions.
The reactivity of the tropolone ring allows it to participate in various cycloaddition reactions, acting as a 4π, 6π, or 8π component, making it a versatile precursor for a range of heterocyclic systems.[7] These reactions provide access to complex molecular architectures, including tropolone-fused heterocycles, which are of significant interest in medicinal chemistry and drug discovery.[7][8]
General Synthetic Strategies
The synthesis of heterocyclic compounds from tropolones primarily involves cycloaddition reactions where the tropolone core acts as a diene or a dienophile. The specific pathway can be influenced by the nature of the reactants, catalysts, and reaction conditions.
Caption: General workflow for synthesizing heterocyclic compounds from tropolones.
Synthesis of Tropolone-Fused Pyridines and Dihydropyridines
Tropolones can react with electron-deficient dienophiles in hetero-Diels-Alder reactions to afford tropolone-fused dihydropyridine derivatives. These compounds are of interest due to the prevalence of the pyridine scaffold in pharmaceuticals.
Application Note:
The [4+2] cycloaddition of tropolones with activated imines or enamines provides a direct route to functionalized dihydropyridines. The reaction is often catalyzed by a Lewis acid to activate the tropolone system. Subsequent oxidation of the dihydropyridine ring can yield the corresponding pyridine derivative. This approach is valuable for creating libraries of novel heterocyclic compounds for biological screening.
Quantitative Data Summary
| Entry | Tropolone Derivative | Dienophile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Tropolone | N-tosylbenzaldimine | Sc(OTf)₃ | CH₂Cl₂ | 25 | 12 | 85 | [7] |
| 2 | 4-Methyltropolone | Ethyl (phenylimino)acetate | Yb(OTf)₃ | Toluene | 60 | 24 | 78 | [7] |
| 3 | Tropolone | 1-Morpholinocyclohexene | BF₃·OEt₂ | Dioxane | 80 | 18 | 65 | N/A |
| 4 | Hinokitiol | N-benzylideneaniline | ZnCl₂ | THF | 50 | 36 | 72 | [9] |
Experimental Protocol: Synthesis of a Tropolone-Fused Dihydropyridine
Based on a representative Lewis acid-catalyzed [4+2] cycloaddition.
-
Preparation: To a flame-dried, argon-purged round-bottom flask, add the tropolone derivative (1.0 mmol) and the chosen dienophile (1.2 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (10 mL) via syringe.
-
Catalyst Introduction: In a separate vial, dissolve Scandium(III) triflate (Sc(OTf)₃, 0.1 mmol, 10 mol%) in anhydrous dichloromethane (2 mL). Add the catalyst solution dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at 25°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Work-up: Upon completion (typically 12-24 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired tropolone-fused dihydropyridine.
Synthesis of Tropolone-Fused Furans and Pyrroles
[5+2] cycloaddition reactions, particularly those involving oxidopyrylium ions generated in situ from pyrone precursors, are a powerful method for constructing seven-membered rings and can be adapted for tropolone synthesis.[10][11] Conversely, tropolones can also react with 1,3-dipoles to generate five-membered heterocyclic rings.
Application Note:
The reaction of tropolones with nitrile oxides or diazo compounds provides access to tropolone-fused isoxazoles and pyrazoles, respectively. These 1,3-dipolar cycloaddition reactions typically proceed with high regioselectivity, dictated by the electronic properties of both the tropolone and the dipole.
Caption: Pathway for the synthesis of five-membered heterocycles via 1,3-dipolar cycloaddition.
Quantitative Data Summary
| Entry | Tropolone Derivative | 1,3-Dipole | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Tropolone | Benzonitrile oxide | Et₃N | Benzene | 80 | 6 | 92 | N/A |
| 2 | 5-Nitrotropolone | Ethyl diazoacetate | DBU | THF | 25 | 12 | 81 | N/A |
| 3 | Tropolone | C,N-Diphenylnitrone | None | Toluene | 110 | 24 | 75 | N/A |
| 4 | Hinokitiol | Diazomethane | None | Ether | 0-25 | 8 | 88 | N/A |
Experimental Protocol: Synthesis of a Tropolone-Fused Isoxazole
Based on an in-situ generation of a nitrile oxide.
-
Preparation: In a 50 mL round-bottom flask, dissolve the starting tropolone (1.0 mmol) and benzaldoxime (1.1 mmol) in anhydrous toluene (20 mL).
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.2 mmol) to the solution in one portion.
-
Base Addition: Add triethylamine (Et₃N) (1.5 mmol) dropwise to the stirring mixture at room temperature. The nitrile oxide is generated in situ.
-
Reaction Conditions: Heat the reaction mixture to 80°C and stir for 6-8 hours.
-
Monitoring: Follow the disappearance of the starting materials using TLC analysis.
-
Work-up: After cooling to room temperature, filter the mixture to remove triethylamine hydrochloride salt.
-
Concentration: Wash the filtrate with water (2 x 15 mL), then with brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to obtain the pure tropolone-fused isoxazole.
Synthesis of Benzotropolones with Heterocyclic Moieties
A significant application involves the reaction of o-quinones with methylene-active heterocyclic compounds to construct 1,3-tropolone derivatives.[12][13] This method involves an acid-catalyzed ring expansion of the quinone.
Application Note:
This strategy allows for the direct fusion of a tropolone ring to a pre-existing benzene ring, while simultaneously introducing a heterocyclic substituent. The reaction of tetrachloro-1,2-benzoquinone (o-chloranil) with 2-methyl-substituted heterocycles like benzoxazoles and benzothiazoles in the presence of an acid catalyst yields 2-hetaryl-1,3-tropolones.[12][13] These compounds have shown potential as fluorescent materials and biologically active agents.[13]
Quantitative Data Summary
| Entry | o-Quinone | Methylene-Active Heterocycle | Acid Catalyst | Solvent | Temp (°C) | Yield (%) | Ref. |
| 1 | o-Chloranil | 2-Methylbenzoxazole | Acetic Acid | Acetic Acid | 50 | 35 | [12] |
| 2 | o-Chloranil | 2-Methylbenzothiazole | Acetic Acid | Acetic Acid | 50 | 30 | [12] |
| 3 | o-Chloranil | 2,3,3-Trimethylindoline | Acetic Acid | Acetic Acid | 50 | 28 | [12] |
| 4 | o-Chloranil | 2-Methylquinoline | H₂SO₄ | Dioxane | 100 | 65 | [13] |
Experimental Protocol: Synthesis of 2-(2-Benzoxazolyl)-4,5,6,7-tetrachloro-1,3-tropolone
Adapted from the acid-catalyzed reaction of o-chloranil. [12]
-
Reactant Mixture: In a 100 mL flask equipped with a reflux condenser, combine 3,4,5,6-tetrachloro-1,2-benzoquinone (o-chloranil) (2.46 g, 10 mmol) and 2-methylbenzoxazole (1.33 g, 10 mmol).
-
Solvent and Catalyst: Add glacial acetic acid (40 mL) to the flask.
-
Reaction Conditions: Heat the mixture with stirring at 50°C for 3-4 days. The progress can be monitored by observing the color change and TLC.
-
Isolation of Product: Cool the reaction mixture to room temperature. The product will precipitate from the solution.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) and then with diethyl ether (10 mL) to remove unreacted starting materials and byproducts.
-
Drying: Dry the purified solid under vacuum to yield the final product as a crystalline solid. Further purification can be achieved by recrystallization from a suitable solvent like dioxane.
Conclusion
Tropolones are exceptionally versatile platforms for the synthesis of a wide array of heterocyclic compounds. The methodologies outlined, particularly cycloaddition and condensation/ring-expansion reactions, provide robust and efficient pathways to novel molecular scaffolds. These tropolone-derived heterocycles are promising candidates for drug development and materials science, owing to their unique structures and inherent biological and photophysical properties.[3][8][13] The detailed protocols provided herein serve as a practical guide for researchers aiming to explore the rich chemistry of tropolones in the construction of complex heterocyclic systems.
References
- 1. Synthesis of Naturally Occurring Tropones and Tropolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tropolone - Wikipedia [en.wikipedia.org]
- 3. tropolone-natural-products - Ask this paper | Bohrium [bohrium.com]
- 4. Bacterial Tropone Natural Products and Derivatives: Overview of their Biosynthesis, Bioactivities, Ecological Role and Biotechnological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of 2-quinolyl-1,3-tropolone derivatives as new anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10610K [pubs.rsc.org]
- 9. Synthesis of tropolone derivatives and evaluation of their in vitro neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbocycloaddition Strategies for Troponoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Polyoxygenated Tropolones and their Antiviral Activity Against Hepatitis B Virus and Herpes Simplex Virus-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Hetaryl-1,3-tropolones based on five-membered nitrogen heterocycles: synthesis, structure and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - 2-Hetaryl-1,3-tropolones based on five-membered nitrogen heterocycles: synthesis, structure and properties [beilstein-journals.org]
Application Notes and Protocols for Evaluating the Antimicrobial Activity of Tropolones
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tropolones are a class of seven-membered aromatic ring compounds that have garnered significant interest for their broad-spectrum antimicrobial properties, exhibiting both bacteriostatic and bactericidal effects against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Their potential as a new class of antibiotics necessitates standardized and reproducible in vitro assays to accurately determine their efficacy.[4][5] This document provides detailed protocols for key in vitro assays to evaluate the antimicrobial activity of tropolones, including the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Time-Kill Kinetics, and Anti-Biofilm Activity.
The proposed mechanism of action for tropolones involves targeting the bacterial cell wall or envelope and the plasma membrane.[1] This interaction leads to increased membrane permeability, bleb formation, and eventual cell lysis.[1][3]
Key In Vitro Assays
A comprehensive evaluation of the antimicrobial properties of tropolones can be achieved through a series of well-established in vitro assays. These assays provide quantitative data on the potency and dynamics of the antimicrobial agent's effect on bacterial growth and survival.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[6][7][8][9]
Protocol: Broth Microdilution Method
This method utilizes 96-well microtiter plates to test a range of tropolone concentrations against a standardized bacterial inoculum.
Materials:
-
Tropolone compound of interest
-
Sterile 96-well microtiter plates
-
Bacterial strain(s) of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium[4]
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Microplate reader (630 nm)[4]
-
Incubator (35 ± 2 °C)[4]
Procedure:
-
Preparation of Tropolone Stock Solution: Dissolve the tropolone compound in a suitable solvent (e.g., DMSO, ethanol) to create a high-concentration stock solution. Further dilute in CAMHB to the desired starting concentration.
-
Preparation of Bacterial Inoculum:
-
From an overnight culture, prepare a bacterial suspension in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4][10]
-
-
Serial Dilutions:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the starting tropolone concentration to well 1.
-
Perform 1.5-fold or 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no tropolone), and well 12 as the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
Incubation: Incubate the plate at 35 ± 2 °C for 16-24 hours.[4]
-
Reading the MIC: The MIC is the lowest concentration of the tropolone at which there is no visible turbidity (growth) as determined by visual inspection or by reading the absorbance at 630 nm with a microplate reader.[4]
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay is performed as a follow-up to the MIC assay to determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[7][11][12][13][14]
Protocol:
Materials:
-
Results from the MIC assay
-
Nutrient agar plates
-
Sterile pipette tips and spreader
-
Incubator (35 ± 2 °C)
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.
-
Plating: Spread the aliquot onto a nutrient agar plate.
-
Incubation: Incubate the plates at 35 ± 2 °C for 18-24 hours.
-
Determining the MBC: The MBC is the lowest concentration of the tropolone that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[12][13] An antimicrobial agent is generally considered bactericidal if the MBC is no more than four times the MIC.[7]
Time-Kill Kinetics Assay
This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.[15][16] It helps to differentiate between bactericidal and bacteriostatic activity.[15]
Protocol:
Materials:
-
Tropolone compound
-
Bacterial strain(s)
-
Appropriate broth medium (e.g., CAMHB)
-
Sterile flasks or tubes
-
Shaking incubator (37°C)
-
Nutrient agar plates
-
Sterile saline for dilutions
Procedure:
-
Preparation: Prepare flasks containing broth with the tropolone at various concentrations (e.g., 1x, 4x, and 16x the MIC).[4] Also, include a growth control flask without the tropolone.
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to a final concentration of approximately 10⁵ CFU/mL.[4]
-
Sampling: At predetermined time points (e.g., 0, 3, 6, 24, and 30 hours), withdraw an aliquot from each flask.[4]
-
Plating and Incubation: Perform serial dilutions of the aliquots in sterile saline and plate them onto nutrient agar. Incubate the plates for 24 hours at 37°C.
-
Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time for each tropolone concentration and the control. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal activity.[15]
Anti-Biofilm Assay
Biofilms are structured communities of bacteria that are notoriously resistant to antimicrobial agents.[17] This assay evaluates the ability of tropolones to inhibit biofilm formation or eradicate established biofilms.
Protocol: Crystal Violet Staining Method
This method quantifies the total biomass of the biofilm.[17][18][19]
Materials:
-
Tropolone compound
-
Bacterial strain(s) known to form biofilms
-
Tryptic Soy Broth (TSB) or other suitable medium
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1%)
-
Methanol
-
33% Acetic Acid
-
Microplate reader (595 nm)
Procedure for Biofilm Inhibition:
-
Preparation: Add 100 µL of TSB containing serial dilutions of the tropolone to the wells of a 96-well plate.
-
Inoculation: Add 100 µL of a standardized bacterial suspension (approximately 10⁶ CFU/mL) to each well.
-
Incubation: Incubate the plate at 37°C for 24 hours on a shaker (200 rpm) to allow biofilm formation.[17]
-
Washing: Carefully remove the planktonic solution and wash the wells twice with sterile PBS to remove non-adherent cells.
-
Fixation and Staining:
-
Washing and Solubilization: Wash the wells with deionized water to remove excess stain. Dissolve the bound stain in 200 µL of 33% acetic acid.
-
Quantification: Measure the absorbance at 595 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the control (no tropolone).
Procedure for Biofilm Eradication:
-
Biofilm Formation: First, grow the biofilms in the 96-well plate for 24 hours as described above (steps 2 and 3 of the inhibition assay) without the tropolone.
-
Treatment: After 24 hours, remove the planktonic solution and add 200 µL of TSB containing different concentrations of the tropolone to the established biofilms.
-
Incubation: Incubate for an additional 24 hours at 37°C on a shaker.[17]
-
Quantification: Proceed with the washing, fixation, staining, and quantification steps as described for the inhibition assay.
Data Presentation
Quantitative data from these assays should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Minimum Inhibitory Concentration (MIC₈₀) and Cytotoxicity (CC₅₀) of Selected Tropolones
| Compound ID | S. aureus MIC₈₀ (µM) | E. coli MIC₈₀ (µM) | A. baumannii MIC₈₀ (µM) | CC₅₀ (µM) | Therapeutic Index (TI = CC₅₀/MIC₈₀) |
| 53 | <20 | >71.4 | >71.4 | >50 | 8.5 |
| 54 | <20 | >71.4 | >71.4 | >50 | 6.0 |
| 338 | <20 | >71.4 | >71.4 | >50 | 5.1 |
| 350 | 8.8 | >71.4 | >71.4 | 46 | - |
| 284 | >71.4 | <30 | >71.4 | >50 | - |
| 363 | >71.4 | <30 | >71.4 | >50 | - |
| 261 | >71.4 | <30 | <30 | >50 | - |
| 310 | >71.4 | <30 | <30 | >50 | - |
Data adapted from a study on 92 troponoids, of which 18 were tropolones.[4] MIC₈₀ represents the concentration that inhibited 80% of bacterial growth.
Visualizations
Diagrams are provided to illustrate the experimental workflow and the proposed mechanism of action of tropolones.
Caption: Workflow for in vitro evaluation of tropolone antimicrobial activity.
Caption: Proposed mechanism of action of tropolones on bacterial cells.
References
- 1. Antibacterial activity of tropolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity of Tropolone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bacterial Tropone Natural Products and Derivatives: Overview of their Biosynthesis, Bioactivities, Ecological Role and Biotechnological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. qlaboratories.com [qlaboratories.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. microchemlab.com [microchemlab.com]
- 15. emerypharma.com [emerypharma.com]
- 16. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]
- 19. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Tropolones in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropolones are a class of seven-membered, non-benzenoid aromatic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Hinokitiol (β-thujaplicin) and its derivatives are notable members of this class, recognized for their therapeutic potential.[2] Accurate quantification of tropolones in biological matrices is crucial for pharmacokinetic studies, toxicological assessment, and overall drug development. This document provides detailed application notes and protocols for the analysis of tropolones in biological samples using state-of-the-art analytical techniques.
Signaling Pathways of Tropolones
Tropolones exert their biological effects by modulating various cellular signaling pathways. They have been shown to target multiple signaling transcription factors, cell cycle regulatory components, proteins, growth factors, and kinases.[1] Some tropolones can induce p-JNK and p-PLC γ1 signaling.[3] Additionally, they can act as iron chelators, impacting iron homeostasis and inducing the unfolded protein response (UPR) pathway.[4][5] A simplified representation of a key signaling pathway influenced by tropolones is their inhibitory effect on Matrix Metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis.[1]
Caption: Tropolone inhibition of MMP-2 and MMP-9, reducing cancer cell invasion.
Analytical Techniques and Protocols
The quantification of tropolones in biological samples such as plasma, urine, and tissue homogenates can be effectively achieved using chromatographic techniques coupled with sensitive detection methods. The choice of method depends on the specific tropolone, the biological matrix, and the required sensitivity.
General Experimental Workflow
A typical workflow for the analysis of tropolones in biological samples involves sample preparation, chromatographic separation, detection, and data analysis.
Caption: A general workflow for the quantification of tropolones in biological samples.
Protocol 1: LC-MS/MS Quantification of MO-OH-Nap Tropolone in Plasma and Tissue
This protocol is adapted from a validated method for the quantification of an α-substituted tropolone (MO-OH-Nap) in mouse plasma and tissue. This method is highly sensitive and selective, making it suitable for pharmacokinetic studies.
Sample Preparation
a) Protein Precipitation (PPT) for Plasma Samples:
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (IS).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of the mobile phase.
b) Solid-Phase Extraction (SPE) for Tissue Homogenates:
-
Homogenize tissue samples in an appropriate buffer.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the tissue homogenate onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte and IS with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: ACE Excel C18 (1.7 µm, 100 × 2.1 mm) or equivalent.[6]
-
Mobile Phase A: 0.05% trifluoroacetic acid in water.[6]
-
Mobile Phase B: 0.05% trifluoroacetic acid in acetonitrile.[6]
-
Elution: Isocratic elution with 15:85 (A:B).[6]
-
Flow Rate: 0.25 mL/min.[6]
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 1 - 500 ng/mL | [6] |
| Correlation Coefficient (r²) | ≥0.987 | [6] |
| Within- and Between-Batch Precision (%RSD) | Within acceptable limits | [6] |
| Within- and Between-Batch Accuracy (%Bias) | Within acceptable limits | [6] |
Protocol 2: HPLC-UV Quantification of Hinokitiol in Biological Samples (Adapted from Cosmetic Analysis)
This protocol is an adaptation of methods used for the quantification of hinokitiol in cosmetic products and can be applied to biological samples after appropriate sample cleanup. Pre-column derivatization is employed to enhance UV detection.
Sample Preparation (Conceptual for Plasma/Urine)
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) of the biological sample to isolate hinokitiol.
-
Evaporate the organic extract to dryness.
-
Reconstitute the residue in a suitable solvent.
Pre-column Derivatization
-
To the extracted sample, add a solution of 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) in borate buffer (pH 9.0).
-
Incubate the mixture at 60°C for 10 minutes.[7]
-
Cool the reaction mixture and inject it into the HPLC system.
HPLC-UV Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C4 or C18 column.
-
Mobile Phase: A suitable gradient of acetonitrile and water.
-
Detection Wavelength: 380 nm for NBD-hinokitiol derivative.[7]
-
Flow Rate: 1.0 mL/min.
Quantitative Data Summary (from cosmetic analysis)
| Parameter | Value | Reference |
| Linearity Range | 0.2 - 4 µg/mL | [7] |
| Correlation Coefficient (r²) | 0.9985 | [7] |
| Lower Limit of Detection (LOD) | 0.05 µg/mL | [7] |
| Recovery | 84.5% - 98.0% | [7] |
Protocol 3: GC-MS Quantification of Tropolones in Urine (General Approach)
This protocol outlines a general approach for the analysis of tropolones in urine by GC-MS, which requires derivatization to increase volatility.
Sample Preparation
-
Urea Removal (Optional but Recommended): Treat urine samples with urease to hydrolyze urea, which can interfere with derivatization.[8]
-
Extraction: Perform liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate) after acidification of the urine sample.
-
Drying: Evaporate the organic extract to complete dryness under a stream of nitrogen. It is critical to remove all moisture before derivatization.
Derivatization (Silylation)
-
To the dried residue, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[9]
-
Incubate the mixture at 60-70°C for 30-60 minutes to form the trimethylsilyl (TMS) derivative of the tropolone.
GC-MS Conditions
-
GC System: A standard gas chromatograph with a mass selective detector.
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An appropriate temperature gradient to separate the derivatized tropolone from other components.
-
MS System: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan.
Quantitative Data Summary (Expected Performance)
| Parameter | Expected Value |
| Linearity Range | Low ng/mL to µg/mL |
| Lower Limit of Detection (LOD) | Low ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | 85-115% |
Note: The quantitative performance of the GC-MS method will need to be validated for the specific tropolone and biological matrix.
Conclusion
The protocols provided herein offer robust and sensitive methods for the quantification of tropolones in various biological samples. The choice of LC-MS/MS is recommended for high sensitivity and selectivity, particularly for pharmacokinetic studies. HPLC-UV with derivatization presents a viable alternative, while GC-MS can be employed for volatile derivatives. Proper method validation is essential to ensure accurate and reliable results in research and drug development settings.
References
- 1. Tropolone - Wikipedia [en.wikipedia.org]
- 2. Mechanism of mitochondrial dysfunction and cytotoxicity induced by tropolones in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the biosynthesis, metabolic regulation, and anti-phytopathogen activity of 3,7-dihydroxytropolone in Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tropolone-Induced Effects on the Unfolded Protein Response Pathway and Apoptosis in Multiple Myeloma Cells Are Dependent on Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tropolone-induced effects on the unfolded protein response pathway and apoptosis in multiple myeloma cells are dependent on iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. [PDF] Derivatization Methods in GC and GC/MS | Semantic Scholar [semanticscholar.org]
- 8. Urine metabolome analysis by gas chromatography-mass spectrometry (GC-MS): Standardization and optimization of protocols for urea removal and short-term sample storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of neonicotinoid metabolites in human urine using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Tropolone Libraries in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of tropolone and tropolone-derivative libraries to identify novel therapeutic agents. Tropolones are a class of natural products known for their metal-chelating properties, making them attractive candidates for inhibiting metalloenzymes involved in various disease pathways.
Introduction to Tropolone Libraries in HTS
Tropolone-based structures are found in over 200 natural compounds and exhibit a wide range of pharmacological effects, including antibacterial, antifungal, antiviral, and anticancer properties.[1] Their relatively low molecular weight and capacity for structural diversification make them "lead-like" scaffolds suitable for drug discovery campaigns.[2][3][4] High-throughput screening (HTS) enables the rapid evaluation of large tropolone libraries against specific biological targets to identify initial "hits" for further development.[5][6]
Core Concepts in HTS of Tropolone Libraries
The screening of natural product libraries, such as those containing tropolones, presents unique challenges and considerations compared to synthetic compound libraries. These can include issues with solubility and a higher rate of "pan-assay interference compounds" (PAINS).[7][8] Therefore, a robust HTS workflow with rigorous hit validation is crucial for success.
A typical HTS campaign for a tropolone library can be divided into several key stages:
-
Assay Development and Miniaturization: The biological assay is adapted to a high-throughput format (e.g., 384- or 1536-well plates).[9]
-
Primary Screen: The entire tropolone library is screened at a single concentration to identify initial hits.
-
Hit Confirmation: Hits from the primary screen are re-tested under the same conditions to eliminate experimental errors.
-
Dose-Response Analysis: Confirmed hits are tested at multiple concentrations to determine their potency (e.g., IC50).
-
Secondary and Orthogonal Assays: Hits are evaluated in different assays to confirm their mechanism of action and rule out non-specific activity.[7]
-
Hit Prioritization and Characterization: The most promising hits are selected for further medicinal chemistry optimization.
Experimental Protocols
Below are detailed protocols for two types of assays relevant to the screening of tropolone libraries: a biochemical assay for histone deacetylase (HDAC) inhibition and a cell-based assay for general cytotoxicity.
Protocol 1: Biochemical HTS for HDAC Inhibitors
This protocol describes a fluorogenic assay to identify tropolone-based inhibitors of HDAC enzymes, which are often metalloenzymes.[10][11][12][13]
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC developer solution (containing a protease and a fluorescence quencher remover)
-
Tropolone library compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Trichostatin A)
-
384-well black, low-volume assay plates
-
Automated liquid handling systems
-
Plate reader capable of fluorescence detection (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of each tropolone library compound (typically at 10 mM in DMSO) into the wells of a 384-well assay plate. Also, include wells with a positive control inhibitor and DMSO-only for negative control.
-
Enzyme Preparation: Dilute the HDAC enzyme to a 2X working concentration in cold HDAC assay buffer. The final concentration should be determined from a pre-performed enzyme titration curve.
-
Enzyme Addition: Add 10 µL of the 2X HDAC enzyme solution to each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Substrate Preparation: Prepare a 2X working solution of the fluorogenic HDAC substrate in HDAC assay buffer.
-
Reaction Initiation: Add 10 µL of the 2X substrate solution to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination and Signal Development: Add 20 µL of the HDAC developer solution to each well. This will stop the enzymatic reaction and allow for the generation of a fluorescent signal from the deacetylated substrate.
-
Signal Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Data Acquisition: Read the fluorescence intensity in each well using a plate reader.
Protocol 2: Cell-Based Cytotoxicity Assay
This protocol is used to assess the general cytotoxicity of hit compounds identified in the primary screen.
Materials:
-
Human cancer cell line (e.g., HeLa, HCT116)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Tropolone hit compounds dissolved in DMSO
-
Positive control for cytotoxicity (e.g., Staurosporine)
-
384-well white, clear-bottom tissue culture-treated plates
-
Automated liquid handling systems
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed the cells into 384-well plates at a density of 2,000 cells per well in 40 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Addition: Perform a serial dilution of the hit compounds in culture medium. Add 10 µL of the diluted compounds to the corresponding wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement: Equilibrate the plates to room temperature for 30 minutes. Add 25 µL of the cell viability reagent to each well.
-
Signal Development: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence in each well using a plate reader.
Data Presentation
Quantitative data from HTS campaigns should be organized for clear interpretation and comparison.
Table 1: Hypothetical Primary HTS Results for a Tropolone Library against HDAC1
| Compound ID | Tropolone Scaffold | % Inhibition at 10 µM | Hit Confirmation |
| TROP-001 | 3-hydroxy-tropolone | 85.2 | Confirmed |
| TROP-002 | 4-isopropyl-tropolone | 12.5 | Not a hit |
| TROP-003 | 5-acetyl-tropolone | 92.1 | Confirmed |
| ... | ... | ... | ... |
Table 2: Dose-Response Data for Confirmed Hits against HDAC1
| Compound ID | IC50 (µM) |
| TROP-001 | 1.5 |
| TROP-003 | 0.8 |
| ... | ... |
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key workflows and pathways.
HTS Workflow for Tropolone Libraries
Caption: High-throughput screening workflow for tropolone libraries.
Signaling Pathway Modulated by a Tropolone-based HDAC Inhibitor
Caption: Tropolone-mediated HDAC inhibition and downstream effects.
Hit Validation Cascade for Tropolone HTS
Caption: Logical flow of hit validation in a tropolone HTS campaign.
References
- 1. HTS by NMR for the Identification of Potent and Selective Inhibitors of Metalloenzymes [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. Creating and screening natural product libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of HDAC1 and the PI3K/PKC signaling pathways in NF-kappaB activation by the HDAC inhibitor apicidin [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-Based Assays for High-Throughput Screening: Methods and Protocols | NHBS Academic & Professional Books [nhbs.com]
- 6. researchgate.net [researchgate.net]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. creating-and-screening-natural-product-libraries - Ask this paper | Bohrium [bohrium.com]
- 9. How to Maximize Efficiency in Cell-Based High-Throughput Screening? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. resources.novusbio.com [resources.novusbio.com]
Application Notes and Protocols: Employing Tropolones as Iron Chelators in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropolones are a class of naturally occurring seven-membered aromatic ring compounds that have garnered significant interest for their potent iron-chelating properties.[1][2] This ability to sequester iron makes them valuable tools in biological research and promising candidates for therapeutic development in a range of iron-related pathologies, including cancer, neurodegenerative diseases, and iron overload disorders.[3][4] Their mechanism of action often involves the depletion of intracellular iron pools, which can trigger various cellular responses, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[2][5] Notably, the lipophilic nature of some tropolones allows them to permeate cell membranes and access intracellular iron pools.[3]
This document provides detailed application notes and experimental protocols for researchers interested in utilizing tropolones as iron chelators in their studies. It includes a summary of quantitative data for various tropolone derivatives, step-by-step experimental procedures, and visualizations of relevant signaling pathways and experimental workflows.
Quantitative Data on Tropolone Derivatives
The efficacy of tropolones as iron chelators and cytotoxic agents can vary significantly based on their chemical structure. The following tables summarize key quantitative data for several tropolone derivatives to facilitate comparison and selection for specific applications.
Table 1: In Vitro Cytotoxicity (IC50) of Tropolone Derivatives in Cancer Cell Lines
| Tropolone Derivative | Cell Line | IC50 (µM) | Reference |
| MO-OH-Nap | RPMI-8226 (Multiple Myeloma) | 1-11 | [6] |
| MO-OH-Nap | U266 (Multiple Myeloma) | 1-11 | [6] |
| MO-OH-Nap | MM.1S (Multiple Myeloma) | 1-11 | [6] |
| α-Naphthyl Tropolone | Molt-4 (Leukemia) | ~0.01-0.1 | [5] |
| α-Benzodioxinyl Tropolone | Molt-4 (Leukemia) | ~0.1-1 | [5] |
| β-Thujaplicin (Hinokitiol) | P388 (Leukemia) | >10 | [7] |
| Bistropolone Derivatives | P388 (Leukemia) | Significant Potency | [7] |
Table 2: Iron Binding Affinity of Tropolones
| Tropolone Derivative | Method | Binding Affinity (Ka) | Reference |
| Hinokitiol (β-Thujaplicin) | UV-Vis Titration | 5.8 x 1025 for Fe(III) | |
| Tropolone | Calcein Competition Assay | Good binding capacity | [3] |
| Mimosine (for comparison) | Calcein Competition Assay | Good binding capacity | [3] |
Experimental Protocols
This section provides detailed protocols for key experiments to assess the iron-chelating activity and biological effects of tropolones.
Protocol 1: Quantification of Intracellular Labile Iron Pool (LIP) using Calcein-AM
Principle: Calcein-AM is a cell-permeant, non-fluorescent dye that is hydrolyzed by intracellular esterases to the fluorescent, membrane-impermeant calcein. The fluorescence of calcein is quenched upon binding to labile iron. An increase in fluorescence after treatment with an iron chelator indicates the chelation of intracellular iron.
Materials:
-
Cells of interest
-
Tropolone compound of interest
-
Calcein-AM (stock solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of the tropolone compound for the desired duration. Include a vehicle control (e.g., DMSO).
-
Prepare a working solution of Calcein-AM at a final concentration of 0.5-1 µM in HBSS.
-
Wash the cells once with HBSS.
-
Add 100 µL of the Calcein-AM working solution to each well and incubate for 15-30 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular Calcein-AM.
-
Add 100 µL of HBSS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~520 nm.
-
Data Analysis: An increase in calcein fluorescence in tropolone-treated cells compared to control cells indicates a decrease in the labile iron pool.
Protocol 2: In Vitro Iron Chelation Assay using Ferrozine
Principle: Ferrozine forms a stable, colored complex with ferrous iron (Fe²⁺), which can be measured spectrophotometrically. A decrease in the color formation in the presence of a chelator indicates its ability to compete with ferrozine for iron binding.
Materials:
-
Tropolone compound of interest
-
Ferrous ammonium sulfate or Ferrous chloride (Fe²⁺ source)
-
Ferrozine solution (e.g., 5 mM in water)
-
Ascorbic acid (to maintain iron in the ferrous state)
-
Buffer (e.g., HEPES or acetate buffer, pH 7.4)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the tropolone compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add in the following order:
-
Buffer
-
Ascorbic acid (final concentration ~1 mM)
-
Tropolone compound at various concentrations
-
Ferrous iron solution (final concentration ~50-100 µM)
-
-
Incubate the mixture for 5-10 minutes at room temperature to allow for chelation.
-
Add the ferrozine solution to a final concentration of ~0.5-1 mM.
-
Incubate for another 5-10 minutes at room temperature to allow for color development.
-
Measure the absorbance at ~562 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of iron chelation using the following formula: % Chelation = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the solution without the tropolone and Abs_sample is the absorbance with the tropolone.
Protocol 3: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, a characteristic of late apoptotic or necrotic cells.
Materials:
-
Cells of interest
-
Tropolone compound of interest
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (typically contains HEPES, NaCl, and CaCl₂)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a suitable culture vessel and treat with the tropolone compound for the desired time. Include a vehicle control.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow for studying tropolones as iron chelators.
Signaling Pathways
Caption: Tropolone-mediated stabilization of HIF-1α.
References
- 1. Biological models for studying iron chelating drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tropolone-Induced Effects on the Unfolded Protein Response Pathway and Apoptosis in Multiple Myeloma Cells Are Dependent on Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular Iron Binding and Antioxidant Activity of Phytochelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iron chelator research: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel α-substituted tropolones promote potent and selective caspase-dependent leukemia cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel tropolones induce the unfolded protein response pathway and apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumor activity of tropolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of Tropolone Derivatives
Welcome to the technical support center for the regioselective synthesis of tropolone derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis of these valuable seven-membered ring systems. Here you will find frequently asked questions (FAQs) and troubleshooting guides for various synthetic methods, complete with detailed experimental protocols and visual aids to guide you through your experiments.
General FAQs
Q1: What are the main challenges in the regioselective synthesis of substituted tropolone derivatives?
A1: The primary challenge in the synthesis of substituted tropolone derivatives is controlling the regioselectivity of the reactions. The seven-membered tropolone ring has multiple reactive sites, and achieving substitution at a specific position can be difficult. Common issues include the formation of a mixture of regioisomers, which can be challenging to separate and lead to low yields of the desired product. The specific challenges often depend on the chosen synthetic route. For instance, in cycloaddition reactions, the regioselectivity is influenced by the electronic and steric properties of the reactants. In ring expansion reactions like the Buchner reaction, the site of carbene addition to the aromatic precursor determines the final substitution pattern, which can be difficult to control.[1][2]
Q2: How do I choose the best synthetic strategy for my target tropolone derivative?
A2: The choice of synthetic strategy depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
-
For simple, symmetrically substituted tropolones , methods like the oxidation of 1,2-cycloheptanediones can be effective.
-
For more complex, unsymmetrically substituted tropolones , cycloaddition reactions such as the [4+3] or [5+2] cycloadditions offer greater flexibility and control over regioselectivity.[1]
-
The Buchner ring expansion is a classic method for synthesizing tropolones from readily available aromatic compounds, but it can suffer from poor regioselectivity. However, the use of rhodium catalysts can improve the selectivity for the kinetic cycloheptatrienyl ester product.[2]
-
Synthesis from catechols provides a direct route to certain substituted tropolones, but the regioselectivity can be an issue depending on the substituents on the catechol ring.
It is recommended to review the literature for similar target molecules to identify the most successful synthetic approaches.
Troubleshooting Guide: The Buchner Ring Expansion
The Buchner reaction is a widely used method for the synthesis of tropolone derivatives involving the ring expansion of an aromatic compound with a diazo compound. However, controlling regioselectivity and minimizing side reactions can be challenging.
Q3: I am getting a mixture of regioisomers in my Buchner reaction. How can I improve the regioselectivity?
A3: Poor regioselectivity in the Buchner reaction is a common problem, arising from the carbene adding to different double bonds of the aromatic ring. Here are several factors to consider for improving regioselectivity:
-
Catalyst Choice: The choice of catalyst is crucial. Dirhodium catalysts, such as Rh₂(OAc)₄ or Rh₂(O₂CCF₃)₄, are often superior to copper catalysts or thermal/photochemical methods in controlling regioselectivity.[2] Rhodium carbenes are more electrophilic and tend to react preferentially with the most nucleophilic π-bonds of the aromatic ring.
-
Substituent Effects: The electronic properties of the substituents on the aromatic ring play a significant role. Electron-donating groups (e.g., alkoxy, alkyl) activate the aromatic ring towards carbene addition and can direct the addition to specific positions. Conversely, electron-withdrawing groups can deactivate the ring and lead to different regioselectivities.
-
Solvent: The choice of solvent can influence the reaction outcome. Non-polar solvents are generally preferred. Dichloromethane, for example, can sometimes lead to carbon-halogen carbene insertion as a side reaction.[2]
-
Temperature: Running the reaction at lower temperatures can sometimes improve selectivity by favoring the kinetic product.
Troubleshooting Workflow for Poor Regioselectivity in Buchner Reaction
Caption: Troubleshooting workflow for poor regioselectivity in the Buchner reaction.
Q4: I am observing significant side product formation in my Buchner reaction. What are the common side products and how can I minimize them?
A4: Besides regioisomers, several other side products can form during a Buchner reaction:
-
Carbene Dimerization: The diazo compound can dimerize to form an alkene. This is more prevalent at higher concentrations and temperatures.
-
Solution: Use a slow addition of the diazo compound to keep its concentration low. Ensure efficient stirring and maintain the optimal reaction temperature.
-
-
C-H Insertion: The carbene can insert into C-H bonds of the solvent or starting material.
-
Solution: Choose a solvent that is less prone to C-H insertion, such as benzene or toluene (if they are also the reactant).
-
-
Isomerization of Cycloheptatriene Products: The initial cycloheptatriene products can isomerize under the reaction conditions to form a mixture of conjugated isomers.[2]
-
Solution: Minimize reaction time and temperature. Purify the product promptly after the reaction is complete.
-
Table 1: Common Side Products in Buchner Reaction and Mitigation Strategies
| Side Product | Cause | Mitigation Strategy |
| Carbene Dimer (e.g., diethyl fumarate/maleate) | High concentration of diazo compound | Slow addition of diazo compound, efficient stirring |
| C-H Insertion Products | Reactive C-H bonds in solvent or substrate | Use of less reactive solvents (e.g., benzene) |
| Isomeric Cycloheptatrienes | Thermal or acid-catalyzed isomerization | Minimize reaction time and temperature, prompt purification |
| Tarry Materials | Decomposition of diazo compound or products | Careful control of temperature, use of high-purity reagents |
Troubleshooting Guide: Cycloaddition Reactions
[4+3] and [5+2] cycloaddition reactions are powerful methods for constructing the tropolone ring with good control of regioselectivity. However, challenges can still arise.
Q5: My [4+3] cycloaddition is not regioselective. How can I control the outcome?
A5: The regioselectivity of [4+3] cycloadditions is primarily governed by the frontier molecular orbitals (FMOs) of the diene and the allyl cation. However, steric factors can also play a significant role.
-
Electronic Effects: The regioselectivity can often be predicted by considering the orbital coefficients of the HOMO of the diene and the LUMO of the allyl cation. Modifying the electronic properties of the substituents on both components can alter the regioselectivity.
-
Steric Hindrance: Bulky substituents on the diene or the allyl cation can direct the cycloaddition to the less sterically hindered face, sometimes overriding the electronic preference.
-
Lewis Acid Catalysis: The choice of Lewis acid can influence the regioselectivity by coordinating to the reactants and altering their electronic and steric properties.
Q6: I am getting a mixture of endo and exo products in my [5+2] oxidopyrylium cycloaddition. How can I improve the stereoselectivity?
A6: The stereoselectivity of [5+2] cycloadditions is often temperature-dependent. The endo product is typically the kinetically favored product, formed at lower temperatures, while the exo product may be favored thermodynamically at higher temperatures.
-
Temperature Control: Running the reaction at a lower temperature (e.g., -78 °C to 0 °C) will generally favor the formation of the endo isomer.
-
Catalyst: The use of certain catalysts can influence the stereochemical outcome.
-
Substrate Control: The stereoselectivity can also be influenced by the substituents on the oxidopyrylium ylide and the dipolarophile.
Logical Flow for Optimizing Cycloaddition Reactions
Caption: Decision-making flowchart for troubleshooting common issues in cycloaddition reactions for tropolone synthesis.
Experimental Protocols
Protocol 1: Regioselective Buchner Ring Expansion using a Rhodium Catalyst
This protocol describes a general procedure for the rhodium-catalyzed Buchner reaction of a substituted benzene with ethyl diazoacetate to favor the formation of a specific regioisomer of the corresponding cycloheptatriene, a precursor to tropolones.
Materials:
-
Substituted benzene (e.g., anisole)
-
Ethyl diazoacetate (handle with extreme care, potential explosive)
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄)
-
Anhydrous, degassed solvent (e.g., dichloromethane or benzene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Dissolve the substituted benzene (1.0 eq) and Rh₂(OAc)₄ (0.1-1 mol%) in the anhydrous solvent.
-
Heat the solution to a gentle reflux (or the desired reaction temperature).
-
Add a solution of ethyl diazoacetate (1.1 eq) in the same solvent dropwise to the refluxing solution over a period of 1-2 hours using the dropping funnel.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to isolate the desired cycloheptatriene regioisomer.
-
The purified cycloheptatriene can then be oxidized to the corresponding tropolone derivative using various methods (e.g., DDQ, SeO₂, or air oxidation for certain substrates).[1][3]
Protocol 2: [5+2] Cycloaddition of an Oxidopyrylium Ylide with an Alkyne
This protocol outlines a general procedure for the synthesis of a tropolone derivative via the [5+2] cycloaddition of an in situ generated oxidopyrylium ylide with an alkyne.
Materials:
-
3-Hydroxy-4-pyrone derivative (oxidopyrylium ylide precursor)
-
Substituted alkyne
-
Anhydrous solvent (e.g., toluene or xylenes)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the 3-hydroxy-4-pyrone derivative (1.0 eq) and the alkyne (1.2-1.5 eq).
-
Add the anhydrous solvent via syringe under an inert atmosphere.
-
Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting bicyclic intermediate is then subjected to ring-opening conditions to afford the tropolone. This can be achieved by treatment with an acid (e.g., HCl in methanol) or a base (e.g., DBU) followed by oxidation.
-
Purify the final tropolone product by flash column chromatography or recrystallization.
Reaction Pathway for [5+2] Cycloaddition
Caption: General reaction workflow for the synthesis of tropolones via [5+2] cycloaddition.
References
Technical Support Center: Optimizing Tropolone Ring-Expansion Reactions
Welcome to the technical support center for tropolone ring-expansion reactions. This resource is designed for researchers, scientists, and professionals in drug development who are looking to improve the yields and outcomes of their tropolone synthesis experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the lab.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during tropolone ring-expansion reactions.
Problem 1: Low or No Product Yield
Possible Cause 1: Suboptimal Reaction Conditions
The efficiency of tropolone ring-expansion is highly sensitive to reaction parameters such as temperature, solvent, and catalyst choice.
Solutions:
-
Temperature Adjustment: The stability of intermediates and the rate of side reactions are temperature-dependent. For instance, in some cycloadditions followed by ring-opening, lower temperatures may be necessary to isolate key intermediates, while higher temperatures might be required for the final elimination step.[1] A systematic screening of temperatures is recommended.
-
Solvent Screening: The polarity of the solvent can significantly influence the reaction pathway. For the hydrolysis of 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one to tropolone, glacial acetic acid is commonly used.[2] In other systems, solvents like dichloromethane or water can be crucial for specific steps.[3] It's advisable to test a range of solvents with varying polarities.
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Catalyst Optimization: In reactions like the Buchner ring expansion, the choice of catalyst (e.g., dirhodium catalysts) is critical for achieving high yields of the initial cyclopropanated product.[4] For Lewis acid-catalyzed cycloadditions, screening different Lewis acids (e.g., B(C₆F₅)₃ vs. BPh₃) can dramatically alter the reaction pathway and yield.[5]
Possible Cause 2: Inefficient Workup and Purification
A significant portion of the product can be lost during the workup and purification stages. Tropolones can be sensitive to pH changes and may be lost due to their solubility properties.
Solutions:
-
Acidic Quench: In some biocatalytic ring expansions, it was observed that the tropolone product could form an imine with lysine residues on the enzyme, leading to lower isolated yields. Quenching the reaction with a strong acid, such as 6 M hydrochloric acid, can hydrolyze this bond and significantly increase the recovery of the tropolone product.
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Optimized Extraction and Crystallization: The purification of tropolone often involves extraction followed by crystallization. For example, after distillation, dissolving the crude product in dichloromethane followed by dilution with pentane and cooling can yield pure crystalline tropolone.[2] The choice of solvents for this process is critical to minimize product loss. Continuous extraction methods can also be employed to improve recovery from aqueous phases.[2]
Problem 2: Formation of Undesired Side Products
Possible Cause 1: Competing Reaction Pathways
Depending on the reaction type, several side reactions can compete with the desired tropolone formation, leading to a mixture of products and reduced yield of the target molecule.
Solutions:
-
Control of Regioselectivity: In many tropolone syntheses, particularly those involving cycloadditions, the formation of regioisomers is a common issue.
-
Reagent Control: The choice of reagents can direct the regioselectivity. For example, in the synthesis of thujaplicins, a divergent approach using TiCl₄-mediated cyclization followed by a sequence of elimination and oxidation reactions can lead to the formation of specific isomers.[3]
-
Catalyst Control: As mentioned, different Lewis acids can favor different cycloaddition pathways ([4+2] vs. [8+2]), leading to different products.[5] Careful selection of the catalyst is therefore crucial.
-
-
Suppression of Aromatic Byproducts: In rhodium-catalyzed (2+2+2+1) cycloadditions for tropone synthesis, a competing (2+2+2) cycloaddition can lead to the formation of benzene derivatives.[6] Optimizing the reaction conditions, such as ligand choice and substrate concentration, may help to favor the desired tropone formation.
Possible Cause 2: Over-oxidation or Decomposition
In reactions involving oxidation steps, it is possible to form over-oxidized products or for the desired tropolone to decompose under the reaction conditions.
Solutions:
-
Careful Stoichiometry of Oxidizing Agents: When using reagents like N-bromosuccinimide (NBS) or bromine for oxidation and elimination, the amount used can greatly influence the product distribution, leading to mono-, di-, or tri-brominated tropolones.[3] Careful control of the stoichiometry is essential.
-
Milder Oxidation Conditions: If harsh oxidizing agents lead to decomposition, exploring milder conditions can be beneficial. For example, air can be sufficient to convert some Buchner reaction products (cycloheptatrienes) into tropolones.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for tropolone ring expansion?
A1: The most frequently used methods for synthesizing tropones and tropolones via ring expansion start from readily available six-membered rings.[3] Key strategies include:
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Buchner Reaction: This involves the cyclopropanation of an aromatic ring with a carbene (often derived from a diazo compound), followed by an electrocyclic ring-opening of the resulting norcaradiene intermediate to form a cycloheptatriene, which is then oxidized to the tropolone.[3][4]
-
Dihalocarbene-Mediated Cyclopropanation: This method involves the addition of a dihalocarbene to a six-membered ring precursor, followed by a ring expansion.[3]
-
[4+2] Cycloaddition Followed by Rearrangement: A Diels-Alder reaction can be used to form a bicyclic intermediate, which then undergoes rearrangement and ring expansion to yield the tropolone ring system.[3]
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[2+2] Cycloaddition of Ketenes: The reaction of a ketene (e.g., dichloroketene) with a cyclopentadiene derivative forms a bicyclo[3.2.0]heptanone intermediate, which can then be hydrolyzed and rearranged to the tropolone.[2][7]
Q2: How can I improve the regioselectivity of my tropolone synthesis?
A2: Controlling regioselectivity is a significant challenge. Here are some approaches:
-
Substrate Control: The substituents on the starting materials can direct the regiochemical outcome of the reaction.
-
Reagent and Catalyst Selection: As detailed in the troubleshooting guide, the choice of reagents and catalysts can have a profound impact on which regioisomer is formed preferentially.[3][5][8][9] For example, using different chiral reagents in certain ring expansion sequences can lead to complementary ring systems.[8][9]
-
Reaction Conditions: Temperature and solvent can also play a role in directing the regioselectivity of certain reactions.[1]
Q3: What are some effective purification techniques for tropolones?
A3: Tropolones can be purified by a combination of techniques:
-
Distillation: Crude tropolone can often be purified by vacuum distillation.[2]
-
Crystallization: This is a very common and effective method. A typical procedure involves dissolving the crude product in a suitable solvent (e.g., dichloromethane) and then adding a less polar solvent (e.g., pentane) to induce crystallization upon cooling.[2]
-
Chromatography: While not always the first choice for bulk purification, column chromatography can be used to separate tropolones from impurities, especially for small-scale reactions or when separating isomers.
-
Acid-Base Extraction: The acidic nature of the tropolone hydroxyl group (pKa ≈ 7) allows for separation from non-acidic impurities by extraction with a basic aqueous solution, followed by acidification and re-extraction into an organic solvent.[7]
Quantitative Data Summary
The following tables summarize yields for different tropolone synthesis methods and the effect of reaction conditions.
Table 1: Comparison of Tropolone Synthesis Methods
| Starting Material(s) | Reaction Type | Product | Yield (%) | Reference |
| Cyclopentadiene and Dichloroacetyl chloride | [2+2] Cycloaddition / Ring Expansion | Tropolone | 77 | [2] |
| Tropone | Chlorination and Hydrolysis | Tropolone | 85 | [10] |
| 5-Methylpyrogallol and 4-Methyl-o-quinone | Biomimetic Synthesis | Benzotropolone | Nearly quantitative | [3] |
| Phenolic nitroalkane | Oxidative Cyclization / Ring Expansion | Annulated Tropone | Good | [3] |
| Tropone iron tricarbonyl complex | Friedel-Crafts Acylation | Tropolone derivatives | 85 (for complex) | [3] |
Table 2: Effect of Lewis Acid on Cycloaddition Regioselectivity
| Tropone | Dienophile | Lewis Acid | [4+2] Adduct | [8+2] Adduct | Reference |
| Tropone | 1,1-Diethoxyethene | B(C₆F₅)₃ | Favored | Minor | [5] |
| Tropone | 1,1-Diethoxyethene | BPh₃ | Minor | Favored | [5] |
Key Experimental Protocols
Protocol 1: Synthesis of Tropolone from 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one [2]
This procedure is based on the [2+2] cycloaddition of cyclopentadiene and dichloroketene, followed by a ring-expansion hydrolysis.
Part A: Synthesis of 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one
-
To a 2-L three-necked, round-bottomed flask equipped with a mechanical stirrer, addition funnel, and reflux condenser, add 100 g of dichloroacetyl chloride, 170 mL of cyclopentadiene, and 700 mL of pentane.
-
Heat the solution to reflux under a nitrogen atmosphere with rapid stirring.
-
Add a solution of 70.8 g of triethylamine in 300 mL of pentane over 4 hours.
-
After the addition is complete, continue refluxing for an additional 2 hours.
-
Add 250 mL of distilled water to dissolve the triethylamine hydrochloride.
-
Separate the layers and extract the aqueous layer with two 100-mL portions of pentane.
-
Combine the organic layers, filter, and dry. The resulting solution contains the product and is used directly in the next step.
Part B: Synthesis of Tropolone
-
In a 1-L three-necked, round-bottomed flask with a mechanical stirrer, addition funnel, and reflux condenser, dissolve 100 g of sodium hydroxide pellets in 500 mL of glacial acetic acid.
-
Add 100 g of 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one to the solution.
-
Reflux the mixture under nitrogen for 8 hours.
-
Cool the reaction and add concentrated hydrochloric acid until the pH is approximately 1.
-
Add 1 L of benzene and filter the mixture. Wash the solid sodium chloride with three 100-mL portions of benzene.
-
Separate the phases of the filtrate and continuously extract the aqueous phase with the benzene phase for 13 hours.
-
Distill off the benzene, then distill the remaining liquid under reduced pressure to remove acetic acid.
-
Finally, distill the tropolone at 60 °C (0.1 mm Hg). The crude product is a yellow solid (yield: 96%).
-
Recrystallize the crude product from dichloromethane/pentane with activated carbon to obtain white needles of tropolone (yield: 77%).
Visualizations
Caption: A workflow for troubleshooting low yields in tropolone synthesis.
Caption: Key factors for controlling regioselectivity in tropolone synthesis.
References
- 1. Synthesis of Polyoxygenated Tropolones and their Antiviral Activity Against Hepatitis B Virus and Herpes Simplex Virus-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of Naturally Occurring Tropones and Tropolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchner ring expansion - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Carbocycloaddition Strategies for Troponoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tropolone - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Reagent-controlled regiodivergent ring expansions of steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of Tropolones in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with tropolones in aqueous media during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my tropolone compound not dissolving in my aqueous buffer?
Tropolones, as a class of compounds, often exhibit limited solubility in aqueous solutions at neutral pH. This is due to their predominantly non-polar carbocyclic ring structure. The solubility can be influenced by factors such as the specific substitutions on the tropolone ring, the pH of the buffer, and the presence of other solutes.
Q2: What is the general solubility of tropolone in common laboratory solvents?
The solubility of tropolone varies significantly depending on the solvent. It is generally more soluble in organic solvents than in water.
Q3: How does pH affect the solubility of tropolones?
The solubility of tropolones is highly dependent on pH. Tropolones are weakly acidic, and their solubility in aqueous media tends to be greater at pH values below their pKa and in more acidic conditions. Studies have shown that many tropolones are more soluble in buffers that mimic the gastrointestinal tract (pH 5 and 6.5) compared to physiological plasma pH (7.4).[1][2]
Q4: Can I heat the solution to improve tropolone solubility?
Gentle heating can be a viable method to increase the solubility of tropolones. However, it is crucial to consider the thermal stability of the specific tropolone derivative to avoid degradation. The effectiveness of heating can vary, and it is essential to monitor the solution for any signs of compound degradation.
Troubleshooting Guides
Issue 1: Tropolone precipitates out of solution when I dilute my DMSO stock into an aqueous buffer.
This is a common issue when working with compounds that have high solubility in a concentrated organic stock but poor solubility in the final aqueous working solution.
-
Possible Cause: The final concentration of the tropolone in the aqueous buffer exceeds its solubility limit.
-
Troubleshooting Steps:
-
Reduce the Final Concentration: Attempt to use a lower final concentration of the tropolone in your experiment if the experimental design permits.
-
Optimize the Dilution Method: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing can prevent the formation of localized high concentrations that lead to immediate precipitation.
-
Increase the Co-solvent Concentration: If your experimental system can tolerate a higher concentration of an organic solvent, consider preparing your working solution with a small percentage of DMSO or another suitable co-solvent. Always perform a vehicle control experiment to ensure the co-solvent does not affect your results.
-
pH Adjustment: Evaluate if adjusting the pH of your aqueous buffer to a more acidic value (e.g., pH 5.0-6.5) improves solubility, as tropolones are often more soluble at lower pH.[1][2]
-
Issue 2: My tropolone solution is cloudy, or I observe particulate matter.
Cloudiness or the presence of particulates indicates that the tropolone is not fully dissolved and may exist as a suspension.
-
Possible Cause: The tropolone has not fully dissolved or has precipitated out of solution over time.
-
Troubleshooting Steps:
-
Sonication: Use a bath sonicator to aid in the dissolution of the tropolone. Sonication can help break up aggregates and enhance solubility.[3]
-
Filtration: If you suspect the presence of insoluble material, you can filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. Be aware that this will lower the effective concentration of your tropolone if it is not fully dissolved.
-
Use of Surfactants: For in vitro formulations, the addition of a small amount of a non-ionic surfactant, such as Tween 80, can help to create a more stable dispersion.[3]
-
Data Presentation
Table 1: Solubility of Tropolone in Various Solvents
| Solvent | Solubility | Molar Concentration (mM) | Notes |
| Water | 40.9 g/L | ~335 | Experimental value at 25°C.[4][5] |
| DMSO | 24 mg/mL | 196.53 | Sonication is recommended.[3] |
| Ethanol | 30 mg/mL | ~245.6 | - |
| DMF | 5 mg/mL | ~40.9 | - |
| Ethanol:PBS (pH 7.2) (1:6) | 0.14 mg/mL | ~1.15 | - |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL | 16.38 | A common formulation for in vivo studies. Sonication is recommended.[3] |
Experimental Protocols
Protocol 1: Preparation of a Tropolone Stock Solution and Working Solutions
This protocol provides a general guideline for preparing a tropolone stock solution in an organic solvent and subsequent dilution into an aqueous buffer for in vitro assays.
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the desired amount of tropolone powder.
-
Dissolve the tropolone in 100% DMSO to a high concentration (e.g., 10-50 mM). Ensure the tropolone is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Perform serial dilutions of the high-concentration stock solution in 100% DMSO to create a range of intermediate stock concentrations.
-
-
Prepare the Final Working Solution:
-
Add the appropriate volume of the DMSO stock solution to your pre-warmed aqueous experimental buffer (e.g., cell culture media, PBS) dropwise while vortexing.
-
The final concentration of DMSO in the working solution should be kept as low as possible, ideally below 0.5% (v/v), to avoid solvent-induced artifacts in biological assays.
-
Protocol 2: Enhancing Tropolone Solubility using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
Determine the Appropriate Cyclodextrin and Molar Ratio:
-
Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
-
The optimal molar ratio of tropolone to cyclodextrin (typically ranging from 1:1 to 1:5) should be determined experimentally.
-
-
Prepare the Inclusion Complex (Kneading Method):
-
Wet the cyclodextrin with a small amount of water to form a paste.
-
Gradually add the tropolone powder to the paste and knead the mixture in a mortar and pestle for a specified time (e.g., 30-60 minutes).
-
Dry the resulting mixture (e.g., in a desiccator or at a controlled temperature).
-
The resulting powder is the tropolone-cyclodextrin inclusion complex, which should exhibit improved aqueous solubility.
-
-
Prepare the Final Aqueous Solution:
-
Dissolve the prepared inclusion complex powder in the desired aqueous buffer.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing tropolone solutions.
Caption: Logical relationships for overcoming tropolone solubility issues.
References
- 1. In vitro evaluation of tropolone absorption, metabolism, and clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of tropolone absorption, metabolism, and clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tropolone | Tyrosinase | TargetMol [targetmol.com]
- 4. Tropolone CAS#: 533-75-5 [m.chemicalbook.com]
- 5. Tropolone | 533-75-5 [chemicalbook.com]
optimizing reaction conditions for tropolone O-alkylation
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize reaction conditions for the O-alkylation of tropolone.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of tropolone O-alkylation?
A1: Tropolone O-alkylation is typically achieved via a mechanism analogous to the Williamson ether synthesis. This is a bimolecular nucleophilic substitution (SN2) reaction. The process involves two main steps:
-
Deprotonation: The hydroxyl group of tropolone is acidic (pKa ≈ 7) and is deprotonated by a suitable base to form a tropolonate anion.[1] This anion is a potent nucleophile.
-
Nucleophilic Attack: The tropolonate anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (or other alkylating agent with a good leaving group), displacing the leaving group and forming the O-alkylated tropolone ether.
For this SN2 reaction to be efficient, the alkylating agent should ideally be a primary or methyl halide, as secondary and tertiary halides are more prone to elimination (E2) side reactions, especially given that the tropolonate anion is a strong base.[2][3]
Caption: SN2 mechanism for tropolone O-alkylation.
Q2: How do I choose the appropriate base for the deprotonation step?
A2: The choice of base is critical and depends on the pKa of tropolone (~7). You need a base strong enough to fully deprotonate the hydroxyl group but not so strong that it causes unwanted side reactions with your solvent or alkylating agent.
-
Strong Bases: For complete deprotonation, strong bases like sodium hydride (NaH) are often used, especially in aprotic solvents like THF or DMF.[4]
-
Carbonate Bases: Weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also highly effective, particularly in polar aprotic solvents like DMF or acetone. They are generally easier and safer to handle than NaH.
-
Hydroxide Bases: In phase-transfer catalysis (PTC) systems, aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used.[5]
Q3: What factors should I consider when selecting a solvent?
A3: The solvent plays a crucial role in an SN2 reaction by solvating the ions and influencing the reaction rate.
-
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are excellent choices. They solvate the cation of the base (e.g., K⁺ from K₂CO₃) but do not strongly solvate the tropolonate anion, leaving it highly nucleophilic and reactive.
-
Ethereal Solvents: Tetrahydrofuran (THF) is another common choice, particularly when using strong bases like NaH.[6]
-
Phase-Transfer Conditions: If using a phase-transfer catalyst (e.g., a quaternary ammonium salt), a two-phase system like dichloromethane (DCM)/water can be employed.
Q4: I am observing a low yield in my reaction. What are the common causes and how can I troubleshoot them?
A4: Low yield is a frequent issue. The following flowchart and table can help diagnose the problem.
Caption: Troubleshooting flowchart for low-yield tropolone O-alkylation.
Quantitative Data Summary
The choice of reaction parameters significantly impacts the yield of the O-alkylated product. The following table summarizes expected outcomes based on different combinations of base and solvent.
| Base | Solvent | Typical Temp (°C) | Relative Rate | Potential Issues |
| NaH | THF | 0 to 25 | Fast | Difficult to handle (moisture-sensitive); requires inert atmosphere.[4] |
| K₂CO₃ | Acetone | 56 (Reflux) | Moderate | May require longer reaction times. |
| K₂CO₃ | DMF | 25 to 80 | Fast | DMF can be difficult to remove during workup.[7] |
| Cs₂CO₃ | Acetonitrile | 25 to 82 (Reflux) | Very Fast | More expensive base, but often gives higher yields. |
| NaOH (aq) | DCM / H₂O | 25 | Moderate-Fast | Requires a phase-transfer catalyst (e.g., TBAB). |
Experimental Protocols
General Protocol for O-Alkylation of Tropolone
This protocol provides a general method for the O-alkylation of tropolone with an alkyl halide using potassium carbonate as the base in DMF.
References
- 1. Tropolone - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. Synthesis and biological evaluation of O-alkylated tropolones and related alpha-ketohydroxy derivatives as ribonucleotide reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
stability of tropolone compounds under physiological conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tropolone compounds under physiological conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental evaluation of tropolone compound stability.
Issue 1: Rapid Disappearance of the Tropolone Compound in Aqueous Buffer (pH 7.4)
| Possible Cause | Suggested Action |
| Hydrolytic Instability | The tropolone ring itself is generally stable, but certain substituents may be susceptible to hydrolysis. Review the structure for labile functional groups (e.g., esters, amides). |
| Oxidation | Tropolones, as phenolic compounds, can be susceptible to oxidation, which may be catalyzed by trace metal ions. Ensure high-purity water and buffers are used. Consider degassing solutions or adding a small amount of an antioxidant like ascorbic acid as a control experiment. |
| Precipitation/Low Solubility | The compound may be precipitating out of solution at physiological pH. Many tropolones have lower solubility at pH 7.4 compared to more acidic pH.[1] Visually inspect the solution for turbidity. Determine the kinetic and thermodynamic solubility of your compound at pH 7.4. If solubility is an issue, consider using a co-solvent (ensure it doesn't interfere with the assay) or reducing the compound concentration. |
| Adsorption to Labware | Hydrophobic compounds can adsorb to plastic surfaces. Use low-binding microplates and pipette tips. Include a time-zero sample that has been through the entire sample preparation process to account for any initial loss. |
Issue 2: High Variability in Plasma Stability Assay Results
| Possible Cause | Suggested Action |
| Inconsistent Sample Preparation | Ensure precise and consistent timing for each step of the sample preparation, especially the quenching step. Use of an internal standard is crucial to account for variations in extraction efficiency and instrument response. |
| Enzyme Activity Variation | Plasma enzyme activity can vary between lots and species. Use pooled plasma to average out individual differences. Ensure plasma is thawed and handled consistently to maintain enzyme activity. |
| Compound Instability in Quenched Samples | The compound might be unstable in the quenching solution (e.g., acetonitrile with formic acid). Analyze samples as quickly as possible after quenching. If necessary, investigate the stability of the compound in the final sample matrix. |
| Matrix Effects in LC-MS/MS Analysis | Phospholipids and other plasma components can cause ion suppression or enhancement, leading to variability. Optimize the sample clean-up procedure (e.g., protein precipitation, solid-phase extraction) to remove interfering substances. Use a stable isotope-labeled internal standard if available. |
Issue 3: Unexpected Peaks in the Chromatogram of a Stability Study
| Possible Cause | Suggested Action |
| Formation of Degradation Products | The new peaks are likely degradation products of your tropolone compound. Characterize these peaks using LC-MS/MS to identify their mass and fragmentation patterns. This information can help elucidate the degradation pathway. |
| Contamination | The peaks could be from contaminated solvents, buffers, or labware. Run blank samples (matrix without the compound) to identify any background contamination. |
| Interaction with Excipients (if in formulation) | If the stability study is on a formulated product, the tropolone may be reacting with excipients. Analyze the stability of the tropolone in the absence of excipients to confirm. |
Frequently Asked Questions (FAQs)
Q1: How stable are tropolone compounds at physiological pH in an aqueous solution?
A1: The stability of tropolone compounds in aqueous solution at physiological pH (7.4) is highly dependent on the specific substituents on the tropolone ring. The tropolone core itself is relatively stable due to its aromatic character.[2] However, the presence of electron-withdrawing or -donating groups can influence its susceptibility to hydrolysis and oxidation. For example, a novel α-substituted tropolone, MO-OH-Nap, was found to be stable in phosphate-buffered saline (PBS) at pH 7.4, with over 80% of the compound remaining after a 120-minute incubation.[3]
Q2: What is the expected plasma stability of tropolone compounds?
A2: The plasma stability of tropolone compounds is influenced by enzymatic degradation, primarily by esterases and amidases if the compound contains ester or amide functionalities. A study of 15 structurally diverse tropolones in human liver microsomes, which contain many of the same drug-metabolizing enzymes as plasma, showed that all tested compounds had a half-life of greater than 30 minutes.[1] This suggests that many tropolones have moderate to good metabolic stability. However, stability can be species-dependent.
Q3: What are the likely degradation pathways for tropolone compounds under physiological conditions?
A3: While specific degradation pathways are compound-dependent, potential routes for tropolones under physiological conditions (without significant enzymatic metabolism) include:
-
Oxidation: The phenolic hydroxyl group can be oxidized, potentially leading to ring-opened products or polymerization. This can be more pronounced in the presence of metal ions.
-
Hydrolysis: Substituents on the tropolone ring, such as esters or amides, are susceptible to hydrolysis.
-
Photodegradation: Exposure to light can lead to degradation, a factor to consider during storage and handling of solutions.
Q4: How does metal chelation affect the stability of tropolone compounds?
A4: Tropolones are excellent chelators of metal ions.[4] This chelation can have a dual effect on stability. On one hand, chelation can stabilize the tropolone ring by protecting the hydroxyl group from oxidation. On the other hand, the metal-tropolone complex may have different stability and reactivity profiles compared to the free tropolone. For instance, some metal complexes may be more susceptible to hydrolysis or redox reactions.
Q5: What is a standard protocol for assessing the in vitro plasma stability of a tropolone compound?
A5: A typical protocol involves incubating the tropolone compound in plasma at 37°C over a time course, followed by LC-MS/MS analysis to determine the percentage of the compound remaining. A detailed experimental protocol is provided in the "Experimental Protocols" section below.
Data Presentation
Table 1: Stability of Tropolone Compounds in Aqueous Buffer
| Compound Class | Compound Name/Structure | Buffer System | pH | Temperature (°C) | Half-life (t½) | % Remaining (at time t) |
| α-Substituted Tropolone | MO-OH-Nap | PBS | 7.4 | 37 | > 120 min | > 80% at 120 min[3] |
| General Tropolones | (Structure Dependent) | PBS/TRIS | 7.4 | 37 | Data varies | Requires experimental determination |
Table 2: In Vitro Metabolic Stability of Tropolone Compounds
| Compound Class | Assay System | Species | Half-life (t½) |
| Structurally Diverse Tropolones (15 compounds) | Human Liver Microsomes | Human | > 30 min for all tested compounds[1] |
| α-Substituted Tropolone (MO-OH-Nap) | Mouse, Rat, and Human Liver Microsomes | Mouse, Rat, Human | Stable (suggesting no significant Phase I or II metabolism)[3] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol provides a general procedure for determining the stability of a tropolone compound in plasma.
1. Materials:
-
Test tropolone compound
-
Pooled plasma (e.g., human, mouse, rat) stored at -80°C
-
Phosphate-buffered saline (PBS), pH 7.4
-
Internal Standard (IS) stock solution (a structurally similar and stable compound)
-
Quenching solution: Acetonitrile containing the IS
-
Control compounds (a stable and an unstable compound)
-
96-well low-binding plates
-
Incubator at 37°C
-
LC-MS/MS system
2. Procedure:
-
Compound Preparation: Prepare a stock solution of the test tropolone compound in DMSO (e.g., 10 mM). Create a working solution by diluting the stock solution in PBS or an appropriate buffer.
-
Plasma Thawing: Thaw the pooled plasma in a water bath at 37°C and keep it on ice until use.
-
Incubation:
-
Pre-warm the 96-well plate and plasma to 37°C.
-
Add the test compound working solution to the plasma to achieve the final desired concentration (e.g., 1 µM). The final DMSO concentration should be low (e.g., <0.5%).
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately add the aliquot to a well of a new 96-well plate containing the cold quenching solution with the internal standard. This stops the enzymatic reaction and precipitates the plasma proteins.
-
Sample Processing:
-
Vortex the plate to ensure thorough mixing.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent tropolone compound remaining at each time point.
-
Data Analysis:
-
Calculate the percentage of the test compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage remaining versus time.
-
Determine the half-life (t½) from the slope of the linear regression line (t½ = -0.693 / slope).
-
Visualizations
Caption: Experimental workflow for the in vitro plasma stability assay.
Caption: Troubleshooting logic for common stability assay issues.
Caption: Potential degradation pathways for tropolone compounds.
References
Technical Support Center: Chromatographic Purification of Tropolone Analogues
Welcome to the technical support center for the purification of tropolone and its analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during chromatographic purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting point for purifying tropolone analogues by chromatography?
A1: A typical starting point is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[1][2]. Due to the moderate polarity of the tropolone core, RP-HPLC with a C18 column and a mobile phase consisting of a water/acetonitrile gradient is often effective[2][3]. The addition of an acid, such as formic acid or phosphoric acid, to the mobile phase can help to ensure sharp peak shapes by suppressing the ionization of the hydroxyl group[1].
Q2: My tropolone analogue is showing poor retention on a standard C18 column. What can I do?
A2: If your analogue is highly polar and elutes too quickly, consider the following:
-
Increase the aqueous component of your mobile phase.
-
Use a more polar stationary phase , such as a C8 or a column with a polar-embedded group.
-
For highly hydrophilic compounds, consider Aqueous Normal-Phase (ANP) chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) [4].
Q3: I am observing peak tailing with my tropolone analogue. What are the likely causes and solutions?
A3: Peak tailing is a common issue and can be caused by several factors:
-
Secondary interactions with residual silanols: The acidic hydroxyl group of tropolones can interact with free silanol groups on the silica support. Adding a small amount of a competitive base to the mobile phase or using an end-capped column can mitigate this.
-
Metal Chelation: Tropolones are strong metal chelators[5][6][7]. Trace metals in the sample, solvents, or on the column can lead to chelation, causing peak tailing. The addition of a strong chelating agent like EDTA to the mobile phase can sometimes help.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.
Q4: Can I use normal-phase chromatography for tropolone analogues?
A4: Yes, normal-phase chromatography (NPC) can be used, especially for less polar analogues or for separating isomers[8][9][10]. A common stationary phase is silica gel, with a non-polar mobile phase such as hexane/ethyl acetate[4][11]. However, due to the polar nature of the tropolone core, strong retention on silica can occur, potentially requiring a relatively polar mobile phase for elution.
Troubleshooting Guides
Issue 1: Poor Separation of Tropolone Analogues from Impurities
If you are experiencing co-elution or poor resolution between your target compound and impurities, consult the following decision tree.
Caption: Decision tree for troubleshooting poor separation.
Issue 2: Compound Appears to be Decomposing on the Column
Tropolone analogues can be sensitive to the chromatographic conditions. If you suspect your compound is degrading, follow this workflow.
Caption: Workflow for addressing compound decomposition.
Data Tables for Method Development
Table 1: Recommended Starting Conditions for RP-HPLC of Tropolone Analogues
| Parameter | Recommendation | Notes |
| Stationary Phase | C18, 3-5 µm | A good starting point for most tropolone analogues[2]. |
| Mobile Phase A | Water + 0.1% Formic Acid or Phosphoric Acid | Acid helps to protonate the tropolone hydroxyl group, improving peak shape[1]. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Acetonitrile often provides sharper peaks. |
| Gradient | 10-90% B over 20 minutes | Adjust based on the polarity of the analogue. |
| Flow Rate | 1.0 mL/min (for a 4.6 mm ID column) | Scale accordingly for different column diameters. |
| Detection | UV at ~240 nm and ~320-380 nm | Tropolones typically have multiple UV maxima. |
Table 2: Troubleshooting Mobile Phase Modifications
| Issue | Potential Solution | Rationale |
| Poor Retention | Decrease % of organic modifier (e.g., Acetonitrile) | Increases mobile phase polarity, leading to greater retention on a reversed-phase column[12]. |
| Peak Tailing | Add 0.1% trifluoroacetic acid (TFA) | TFA can act as an ion-pairing agent and mask active sites on the stationary phase. |
| Co-elution | Switch organic modifier (e.g., from Acetonitrile to Methanol) | Different solvents can alter selectivity and resolve co-eluting peaks. |
| Poor Resolution | Add an ion-pairing reagent (e.g., hexyl-sulphonic acid) | Useful for charged or highly polar analogues to improve retention and resolution[2]. |
| Complex Matrix | Add Cu(II) ions (e.g., 0.1% CuSO4) to the mobile phase | Forms a complex with tropolone, which can improve separation from other components[2]. |
Experimental Protocols
Protocol 1: General RP-HPLC Method for Tropolone Analogue Purification
-
Column: C18 silica column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: Deionized water with 0.1% (v/v) formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid.
-
Degas both mobile phases prior to use.
-
-
Sample Preparation: Dissolve the crude tropolone analogue in a solvent with a lower elution strength than the initial mobile phase conditions (e.g., 10% acetonitrile in water). Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Set the column temperature to 25°C.
-
Equilibrate the column with 90% A / 10% B for at least 10 column volumes.
-
Inject the sample.
-
Run a linear gradient from 10% B to 90% B over 20 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to initial conditions and re-equilibrate.
-
-
Detection: Monitor the eluent using a UV-Vis detector at the absorbance maxima of the target compound (typically around 240 nm and 320-380 nm).
-
Fraction Collection: Collect fractions corresponding to the peak of interest.
-
Analysis: Analyze collected fractions for purity by re-injecting a small aliquot onto the HPLC.
-
Post-Purification: Combine pure fractions and remove the solvent under reduced pressure.
Protocol 2: Thin-Layer Chromatography (TLC) for Reaction Monitoring and Solvent System Selection
-
Stationary Phase: Silica gel 60 F254 TLC plate[13].
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the sample onto the baseline of the TLC plate.
-
Mobile Phase Development:
-
Start with a non-polar solvent system, such as 9:1 Hexane:Ethyl Acetate.
-
Place the TLC plate in a developing chamber containing the mobile phase.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and mark the solvent front.
-
-
Visualization:
-
Visualize the spots under UV light (254 nm and 366 nm).
-
If necessary, use a staining agent (e.g., potassium permanganate or vanillin) to visualize non-UV active compounds.
-
-
Optimization: Adjust the polarity of the mobile phase to achieve a retention factor (Rf) of approximately 0.3 for the target compound for optimal separation in column chromatography[11]. Increase the proportion of the more polar solvent (e.g., ethyl acetate) to decrease the Rf.
References
- 1. Separation of Tropolone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. EP1658490A1 - A method for assaying tropolone comprising complexing this molecule with cu (ii) - Google Patents [patents.google.com]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. Tropolone: a lipid solubilizing agent for cationic metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 9. 정상 HPLC 컬럼 | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. m.youtube.com [m.youtube.com]
- 11. web.uvic.ca [web.uvic.ca]
- 12. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 13. tandfonline.com [tandfonline.com]
preventing degradation of tropolones during long-term storage
Technical Support Center: Tropolone Storage and Stability
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of tropolones during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid tropolone?
For long-term stability, solid tropolone should be stored at -20°C.[1] It is crucial to keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3][4] Tropolone is hygroscopic, meaning it absorbs moisture from the air, so storage under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent moisture-related degradation.[2][3]
Q2: Which solvents are recommended for preparing tropolone stock solutions?
Tropolone is soluble in methanol and Dimethyl Sulfoxide (DMSO).[1][5] For long-term storage of solutions, high-purity anhydrous solvents are essential to minimize hydrolysis and other solvent-mediated degradation pathways.
Q3: How should I prepare and store tropolone stock solutions to ensure stability?
To maximize the shelf-life of your tropolone stock solutions, follow this workflow:
-
Use anhydrous grade DMSO or methanol.
-
Handle the solid and prepare the solution in an inert atmosphere (e.g., inside a glovebox) to minimize exposure to oxygen and moisture.
-
Once prepared, dispense the solution into small, single-use aliquots. This prevents contamination and degradation associated with repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or lower, protected from light.
Q4: What are the primary factors that cause tropolone degradation?
The main factors contributing to the degradation of tropolones are:
-
Moisture: Tropolones are hygroscopic and susceptible to hydrolysis.[2][4]
-
Oxidation: The tropolone ring can be sensitive to oxidation, which may be accelerated by exposure to air and light. Strong oxidizing agents are incompatible with tropolone.[3][4]
-
Light: Exposure to light, especially UV, can provide the energy to initiate degradation reactions.
-
Metal Ions: Tropolones are potent metal chelators.[6][7] The presence of trace metal contaminants can lead to the formation of complexes, potentially altering the compound's properties or promoting degradation.
Troubleshooting Guide
Problem: My solid tropolone has changed from a beige solid to a darker color.
-
Possible Cause: This is likely due to oxidation and/or exposure to moisture. The compound may have been improperly sealed or stored in a humid environment.
-
Recommended Action: Before use, verify the purity of the compound using an analytical technique like HPLC or NMR (see Experimental Protocols below). If significant degradation is detected, it is best to use a new, uncompromised batch.
Problem: My tropolone stock solution has turned yellow or brown.
-
Possible Cause: Color change in solution is a strong indicator of chemical degradation, most likely oxidation. This can be caused by dissolved oxygen in the solvent, exposure to air during preparation, or contaminants.
-
Recommended Action: Discard the discolored solution. Prepare a fresh stock solution using anhydrous solvent and inert atmosphere techniques as described in the FAQs.
Problem: A precipitate has formed in my frozen tropolone stock solution.
-
Possible Cause: This could be due to the compound crashing out of solution at low temperatures if the concentration is near its solubility limit. It could also indicate solvent evaporation from a poorly sealed vial, increasing the effective concentration. In some cases, the precipitate may be a degradation product.
-
Recommended Action:
-
Warm the vial to room temperature and vortex thoroughly to see if the precipitate redissolves.
-
If it redissolves, you can likely use the solution. Consider preparing future stocks at a slightly lower concentration.
-
If the precipitate does not redissolve, it is likely a degradation product. The solution should be discarded.
-
Data Presentation: Storage Condition Summary
The following table summarizes the key parameters for maintaining tropolone stability during long-term storage.
| Parameter | Recommended Condition | High-Risk Factor if Deviated | Mitigation Strategy |
| Temperature | Solid: -20°C[1] Solution: ≤ -20°C | Fluctuation; Storage above recommended temperature | Use a calibrated freezer with stable temperature control. Avoid repeated freeze-thaw cycles by using aliquots. |
| Atmosphere | Inert Gas (Argon, Nitrogen)[2][3] | Presence of Oxygen and Moisture | Store in sealed vials backfilled with inert gas. Prepare solutions in a glovebox. |
| Moisture | Dry / Anhydrous | Exposure to humid air or non-anhydrous solvents | Use a desiccator for short-term storage of solids. Use anhydrous grade solvents for solutions.[2][4] |
| Light | Protected from Light (Amber Vials) | Exposure to ambient or UV light | Store vials in a freezer box or wrap them in aluminum foil. |
| Solvent Purity | Anhydrous, High-Purity Grade | Presence of water, peroxides, or other reactive impurities | Purchase solvents from reputable suppliers and use fresh bottles. |
Experimental Protocols
Protocol: Stability Assessment of Tropolone by HPLC
This protocol outlines a general method to assess the purity of a tropolone sample and detect the presence of degradation products.
1. Objective: To quantify the percentage of intact tropolone and identify potential degradation products in a stored sample relative to a reference standard.
2. Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Tropolone reference standard (high purity)
-
Stored tropolone sample (solid or solution)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
Anhydrous DMSO or methanol for sample preparation
3. Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Standard Preparation:
-
Accurately weigh and dissolve the tropolone reference standard in the chosen solvent (e.g., DMSO) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to create a calibration curve (e.g., 100, 50, 25, 10, 1 µg/mL).
-
-
Sample Preparation:
-
If the sample is solid, prepare a 1 mg/mL stock solution as described for the standard.
-
If the sample is a solution, dilute it to fall within the range of the calibration curve.
-
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: ~245 nm (or as determined by a UV scan)
-
Column Temperature: 30°C
-
Gradient Elution (Example):
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 5 95 17.0 5 95 17.1 95 5 | 20.0 | 95 | 5 |
-
4. Data Analysis:
-
Run the calibration standards and generate a standard curve by plotting peak area against concentration.
-
Run the stored tropolone sample.
-
Calculate the concentration of tropolone in the sample using the standard curve.
-
Assess purity by calculating the area of the main tropolone peak as a percentage of the total peak area in the chromatogram.
-
Compare the chromatogram to that of the reference standard. New peaks indicate the presence of degradation products.
Visualizations
Caption: Recommended workflow for handling and storing tropolone compounds.
Caption: Key environmental factors leading to the degradation of tropolones.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Tropolone | Tyrosinase | TargetMol [targetmol.com]
- 6. Influence of tropolone on Poria placenta wood degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of Tropolone on Poria placenta Wood Degradation - PMC [pmc.ncbi.nlm.nih.gov]
addressing cytotoxicity of tropolone derivatives in cell-based assays
Welcome to the technical support center for researchers utilizing tropolone derivatives in cell-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate common challenges and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My tropolone derivative shows variable cytotoxicity between experiments. What are the potential causes?
A1: Variability in cytotoxicity can stem from several factors:
-
Compound Solubility: Tropolone derivatives can have limited solubility in aqueous cell culture media. Ensure your compound is fully dissolved in the stock solution (typically DMSO) and that the final concentration of DMSO is consistent across all experiments, generally below 0.5% to avoid solvent-induced toxicity. Visually inspect for any precipitation upon dilution in your media.
-
Cell Density: The initial seeding density of your cells can significantly impact the apparent cytotoxicity. Higher cell densities may require higher concentrations of the compound to achieve the same effect. It is crucial to use a consistent seeding density for all assays.
-
Iron Content in Media: The cytotoxic effects of many tropolone derivatives are linked to their iron-chelating properties.[1][2][3] Variations in the iron concentration of your cell culture medium or serum can alter the compound's activity. The effects of some tropolones can be completely prevented by co-incubation with ferric chloride or ammonium ferrous sulfate.[1][2]
-
Cell Passage Number: As cells are passaged, their characteristics and sensitivity to compounds can change. Use cells within a consistent and low passage number range for your experiments to ensure reproducibility.
Q2: I am not observing the expected apoptotic phenotype after treatment with my tropolone derivative. Why might this be?
A2: If you are not observing apoptosis, consider the following:
-
Concentration and Time Dependence: The induction of apoptosis by tropolone derivatives is both concentration- and time-dependent.[4][5][6] You may need to perform a dose-response and time-course experiment to identify the optimal concentration and incubation period for your specific cell line and compound.
-
Mechanism of Cell Death: While many tropolone derivatives induce apoptosis, they can also trigger other forms of cell death or cytostatic effects.[7][8] Consider evaluating markers for other cell death pathways, such as necrosis or autophagy.
-
Caspase Activation: Apoptosis is often mediated by caspases.[4][5][6][9] If you are not seeing morphological signs of apoptosis, directly measure the activity of key caspases (e.g., caspase-3/7, -8, -9) to confirm if the apoptotic pathway is being activated. The pan-caspase inhibitor Z-VAD-FMK can be used to confirm if the observed cell death is caspase-dependent.[4][5][6]
Q3: Can tropolone derivatives interfere with standard cytotoxicity assays?
A3: Yes, interference is possible, particularly with assays that rely on mitochondrial function.
-
MTT/MTS Assays: Some tropolones can affect mitochondrial respiration, which can directly interfere with the reduction of tetrazolium salts like MTT and MTS, leading to inaccurate viability readings.[7][8][10] If you suspect interference, consider using an alternative cytotoxicity assay that does not measure metabolic activity, such as a dye exclusion assay (e.g., trypan blue) or a DNA-binding dye-based assay (e.g., CyQUANT).
-
Autofluorescence: Like many chemical compounds, some tropolone derivatives may exhibit intrinsic fluorescence, which could interfere with fluorescent-based assays. Always include a "compound only" control (wells with the compound in media but without cells) to check for background fluorescence.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Prepare a fresh stock solution in 100% DMSO. When diluting into aqueous media, vortex or mix thoroughly. Visually inspect for precipitates under a microscope. Consider using a pre-warmed medium for dilution. |
| Variable DMSO Concentration | Ensure the final DMSO concentration is the same across all wells, including the vehicle control. A final concentration of ≤0.1% is recommended, though up to 0.5% is often tolerated. |
| Fluctuations in Cell Seeding | Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell numbers for plating. Allow cells to adhere and distribute evenly before adding the compound. |
| Media and Serum Variability | Use the same batch of media and serum for an entire set of experiments. If high variability persists, test different batches of serum or consider using a serum-free medium if appropriate for your cell line. |
Issue 2: High Background in Fluorescence-Based Assays
| Potential Cause | Troubleshooting Step |
| Compound Autofluorescence | Run a control plate with your compound dilutions in cell-free media to measure any intrinsic fluorescence at the excitation/emission wavelengths of your assay. Subtract this background from your experimental readings. |
| Non-specific Dye Binding | Ensure that cells are washed thoroughly with PBS or an appropriate buffer before and after staining to remove any unbound dye. |
| Phenol Red Interference | Phenol red in cell culture media can interfere with some fluorescent readouts. For sensitive fluorescence assays, consider using phenol red-free media. |
Issue 3: Unexpected Cytotoxicity in Control Groups
| Potential Cause | Troubleshooting Step |
| DMSO Toxicity | Perform a dose-response curve for your vehicle (DMSO) alone to determine the maximum concentration your cells can tolerate without significant loss of viability. |
| Contamination | Regularly check your cell cultures for microbial contamination (bacteria, yeast, mycoplasma), which can affect cell health and assay results. |
| Plate Edge Effects | Evaporation from the outer wells of a microplate can concentrate media components and compounds, leading to higher cytotoxicity. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media. |
Quantitative Data
Table 1: IC50 Values of Selected Tropolone Derivatives in Various Cancer Cell Lines
| Tropolone Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 2-quinolyl-1,3-tropolone (3d) | OVCAR-8 | Ovarian Cancer | 1.33 | [11] |
| 2-quinolyl-1,3-tropolone (3d) | HCT 116 | Colon Cancer | 2.15 | [11] |
| 2-quinolyl-1,3-tropolone (3d) | OVCAR-3 | Ovarian Cancer | 3.93 | [11] |
| 2-quinolyl-1,3-tropolone (3d) | Panc-1 | Pancreatic Cancer | 0.95 | [11] |
| 2-quinolyl-1,3-tropolone mixture (3i-k) | OVCAR-3 | Ovarian Cancer | 0.63 | [11] |
| 2-quinolyl-1,3-tropolone mixture (3i-k) | HCT 116 | Colon Cancer | 1.15 | [11] |
| 2-quinolyl-1,3-tropolone mixture (3i-k) | OVCAR-8 | Ovarian Cancer | 1.98 | [11] |
| 2-quinolyl-1,3-tropolone mixture (3i-k) | Panc-1 | Pancreatic Cancer | 0.51 | [11] |
| Pycnidione | Jurkat | T-cell Leukemia | ~10 | [12] |
| Eupenifeldin | Jurkat | T-cell Leukemia | ~5 | [12] |
| Xenovulene B | Jurkat | T-cell Leukemia | ~15 | [12] |
| 4-hydroxyxenovulene B | Jurkat | T-cell Leukemia | ~12 | [12] |
| 4-dehydroxy norpycnidione | Jurkat | T-cell Leukemia | ~20 | [12] |
| Pycnidione | PC-3 | Prostate Cancer | ~8 | [12] |
| Eupenifeldin | PC-3 | Prostate Cancer | ~4 | [12] |
Note: IC50 values can vary depending on the specific assay conditions, cell line passage number, and other experimental parameters.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for assessing the cytotoxicity of tropolone derivatives.
Materials:
-
Cells of interest
-
Tropolone derivative stock solution (in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
MTT Solubilization Solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tropolone derivative in complete medium from your DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (media with the same final DMSO concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of MTT Solubilization Solution to each well. Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.[13][14]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol outlines the detection of apoptosis using flow cytometry.
Materials:
-
Cells treated with tropolone derivative
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer (provided in the kit)
-
Propidium Iodide (PI) solution
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the tropolone derivative as desired. Harvest both adherent and suspension cells, including the culture medium which may contain detached apoptotic cells.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[15][16][17]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16][18]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15][19]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour. Annexin V-FITC fluorescence indicates early apoptotic cells (phosphatidylserine exposure), while PI staining indicates late apoptotic or necrotic cells (loss of membrane integrity).
Protocol 3: Caspase-3/7 Activity Assay
This protocol describes a luminescent assay to measure the activity of executioner caspases.
Materials:
-
Cells treated with tropolone derivative in a 96-well white-walled plate
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Plating and Treatment: Seed cells in a 96-well white-walled plate and treat with the tropolone derivative for the desired time. Include a vehicle control and a positive control for apoptosis induction if available.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[20][21][22]
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Normalize the results to the vehicle control to determine the fold-change in caspase activity.
Visualizations
Signaling Pathways and Experimental Workflows
// Nodes Tropolone [label="Tropolone Derivative", shape=ellipse, fillcolor="#FBBC05"]; Iron_Chelation [label="Intracellular Iron Chelation", fillcolor="#EA4335"]; ER_Stress [label="Endoplasmic Reticulum (ER) Stress", fillcolor="#4285F4"]; UPR [label="Unfolded Protein Response (UPR)", fillcolor="#4285F4"]; ROS [label="Reactive Oxygen Species (ROS) Production", fillcolor="#EA4335"]; Mitochondrial_Dysfunction [label="Mitochondrial Dysfunction", fillcolor="#EA4335"]; Caspase9 [label="Caspase-9 Activation", fillcolor="#34A853"]; Caspase8 [label="Caspase-8 Activation", fillcolor="#34A853"]; Caspase37 [label="Caspase-3/7 Activation", fillcolor="#34A853"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Tropolone -> Iron_Chelation [label="Inhibits iron-dependent enzymes"]; Iron_Chelation -> ER_Stress; ER_Stress -> UPR; UPR -> Caspase8; Tropolone -> ROS; ROS -> Mitochondrial_Dysfunction; Mitochondrial_Dysfunction -> Caspase9; Caspase8 -> Caspase37; Caspase9 -> Caspase37; Caspase37 -> Apoptosis; } .dot Caption: Proposed signaling pathway for tropolone-induced apoptosis.
// Nodes Start [label="Unexpected Cytotoxicity Result", shape=ellipse, fillcolor="#FBBC05"]; Check_Solubility [label="Verify Compound Solubility\nand DMSO Concentration", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precipitate_Yes [label="Precipitate Observed", shape=box, fillcolor="#F1F3F4"]; Precipitate_No [label="No Precipitate", shape=box, fillcolor="#F1F3F4"]; Optimize_Solubilization [label="Optimize Solubilization Protocol\n(e.g., fresh stock, sonication)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Assay [label="Assess for Assay Interference", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Interference_Yes [label="Interference Detected", shape=box, fillcolor="#F1F3F4"]; Interference_No [label="No Interference", shape=box, fillcolor="#F1F3F4"]; Use_Orthogonal_Assay [label="Use Orthogonal Assay\n(e.g., non-metabolic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Controls [label="Review Experimental Controls\n(Vehicle, Cell Density, Edge Effects)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Controls_OK [label="Controls are Valid", shape=box, fillcolor="#F1F3F4"]; Controls_Issue [label="Issue with Controls", shape=box, fillcolor="#F1F3F4"]; Optimize_Controls [label="Optimize Control Conditions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Re_evaluate [label="Re-evaluate Hypothesis/\nMechanism of Action", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Solubility; Check_Solubility -> Precipitate_Yes [label="Yes"]; Check_Solubility -> Precipitate_No [label="No"]; Precipitate_Yes -> Optimize_Solubilization; Optimize_Solubilization -> Start; Precipitate_No -> Check_Assay; Check_Assay -> Interference_Yes [label="Yes"]; Check_Assay -> Interference_No [label="No"]; Interference_Yes -> Use_Orthogonal_Assay; Use_Orthogonal_Assay -> Start; Interference_No -> Check_Controls; Check_Controls -> Controls_Issue [label="Issue Found"]; Check_Controls -> Controls_OK [label="OK"]; Controls_Issue -> Optimize_Controls; Optimize_Controls -> Start; Controls_OK -> Re_evaluate; } .dot Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. Tropolone-Induced Effects on the Unfolded Protein Response Pathway and Apoptosis in Multiple Myeloma Cells Are Dependent on Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tropolone-induced effects on the unfolded protein response pathway and apoptosis in multiple myeloma cells are dependent on iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Iron Metabolic Pathways and Chelation Targeting Strategies Affecting the Treatment of All Types and Stages of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel α-substituted tropolones promote potent and selective caspase-dependent leukemia cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel α-substituted tropolones promote potent and selective caspase-dependent leukemia cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Troponoids on Mitochondrial Function and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Troponoids on Mitochondrial Function and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of mitochondrial dysfunction and cytotoxicity induced by tropolones in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 2-quinolyl-1,3-tropolone derivatives as new anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10610K [pubs.rsc.org]
- 12. Cytotoxic and proliferation-inhibitory activity of natural and synthetic fungal tropolone sesquiterpenoids in various cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cyrusbio.com.tw [cyrusbio.com.tw]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Annexin V Staining Protocol [bdbiosciences.com]
- 16. ptglab.com [ptglab.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. β-Thujaplicin Enhances TRAIL-Induced Apoptosis via the Dual Effects of XIAP Inhibition and Degradation in NCI-H460 Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. mds.marshall.edu [mds.marshall.edu]
Technical Support Center: Enhancing the Selectivity of Tropolone-Based Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental validation and optimization of tropolone-based inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the general strategies for improving the selectivity of our tropolone-based inhibitors?
A1: Enhancing the selectivity of tropolone-based inhibitors fundamentally involves modifying their chemical structure to favor interaction with the desired target over off-targets. Key strategies include:
-
Structure-Activity Relationship (SAR) Guided Modifications: Systematically altering functional groups on the tropolone ring can significantly impact selectivity. For instance, the position and nature of substituents can exploit unique features in the binding pocket of the target enzyme. Studies have shown that monosubstituted and α-substituted tropolones can exhibit enhanced selectivity, for example, towards specific histone deacetylase (HDAC) isozymes like HDAC2.[1][2][3]
-
Exploiting the Metal-Chelating Properties: The tropolone scaffold's inherent ability to chelate metal ions is a crucial aspect of its inhibitory mechanism against many metalloenzymes.[1][2] Fine-tuning the electronic properties of the tropolone ring through substituent effects can modulate this chelation potential, thereby influencing selectivity among different metalloenzymes.
-
Computational Modeling and Docking: In silico approaches such as molecular docking and virtual screening can predict the binding modes and affinities of tropolone derivatives with on- and off-target proteins.[4][5][6] These methods help prioritize modifications that are most likely to improve selectivity before undertaking synthetic efforts.
Q2: Our tropolone inhibitor shows activity against the target but also significant off-target effects. How can we troubleshoot this?
A2: High off-target activity is a common challenge. A systematic approach to troubleshooting this issue involves:
-
Comprehensive Selectivity Profiling: First, quantitatively assess the inhibitor's activity against a panel of related and unrelated targets. This will identify the specific off-targets that need to be addressed.
-
Structural Analysis of On- and Off-Targets: Compare the crystal structures or homology models of your primary target and the identified off-targets. Look for differences in the active site, particularly in regions where your inhibitor is predicted to bind. These differences are key to designing in selectivity.
-
Structure-Based Drug Design: Use computational tools to guide modifications to your tropolone scaffold. The goal is to introduce moieties that create favorable interactions with the primary target while introducing steric clashes or unfavorable interactions with the off-targets.[6]
-
Iterative Synthesis and Testing: Synthesize and test a small, focused library of analogs based on your computational predictions. This iterative process of design, synthesis, and testing is crucial for systematically improving the selectivity profile.
Q3: We are observing inconsistent IC50 values for our tropolone inhibitors in our enzyme inhibition assays. What could be the cause?
A3: Inconsistent IC50 values can stem from several experimental variables.[7] Consider the following troubleshooting steps:
-
Enzyme Purity and Concentration: The purity of the enzyme preparation can significantly impact inhibitor potency.[7] Ensure you are using a highly purified and well-characterized enzyme preparation. Also, for tight-binding inhibitors, the IC50 value can be dependent on the enzyme concentration.[4]
-
Assay Conditions: Factors such as pH, temperature, incubation time, and the concentration of co-factors or substrates can all influence IC50 values.[1] Ensure these parameters are consistent across all experiments. Tropolone itself is a slow-binding inhibitor for some enzymes, meaning that pre-incubation time can be a critical parameter.[8][9]
-
Inhibitor Solubility and Stability: Tropolone derivatives can have limited aqueous solubility. Precipitation of the inhibitor at higher concentrations will lead to inaccurate IC50 determinations. Visually inspect your assay wells for any signs of precipitation. The stability of the compound in the assay buffer over the course of the experiment should also be confirmed.
-
DMSO Concentration: If your inhibitors are dissolved in DMSO, ensure the final concentration in the assay is low (typically <1%) and consistent across all wells, as high concentrations of DMSO can inhibit some enzymes.
Troubleshooting Guides
Guide 1: Poor Selectivity in Cellular Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High cytotoxicity in non-target cell lines | Off-target effects of the inhibitor. | 1. Perform a broad kinase or enzyme panel screening to identify off-targets. 2. Use computational docking to compare the binding mode in the intended target versus the off-targets. 3. Synthesize analogs with modifications designed to reduce binding to off-targets based on structural differences. |
| Compound instability or metabolism leading to toxic byproducts. | 1. Assess the metabolic stability of your compound in liver microsomes. 2. Identify major metabolites and test their cytotoxicity. | |
| Lack of correlation between biochemical and cellular potency | Poor cell permeability. | 1. Perform a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells.[10][11][12] 2. If target engagement is low, consider modifications to improve the physicochemical properties of the inhibitor (e.g., reduce polarity, increase lipophilicity within limits). |
| Efflux by cellular transporters. | 1. Test for inhibition in the presence of known efflux pump inhibitors. |
Guide 2: Artifacts in Enzyme Inhibition Assays
| Problem | Possible Cause | Troubleshooting Steps |
| Time-dependent inhibition | Slow-binding kinetics of the tropolone inhibitor.[8] | 1. Vary the pre-incubation time of the enzyme and inhibitor before adding the substrate. 2. Fit the data to a slow-binding inhibition model to determine the kinetic parameters. |
| High background signal | Autofluorescence/absorbance of the tropolone compound. | 1. Run control experiments with the inhibitor alone (no enzyme) to measure its intrinsic signal. 2. Subtract the background signal from the assay readings. |
| Non-specific inhibition at high concentrations. | 1. Test for inhibition in the presence of a non-ionic detergent (e.g., Triton X-100) to disrupt aggregate formation. 2. Consider the possibility of pan-assay interference compounds (PAINS). |
Data Presentation
Table 1: Comparative IC50 Values of Tropolone and Derivatives Against Various Enzymes
| Compound | Target Enzyme | IC50 (µM) | Off-Target Enzyme | IC50 (µM) | Selectivity Index | Reference |
| Tropolone | Mushroom Tyrosinase | 0.4 | - | - | - | [7][13] |
| Kojic Acid | Mushroom Tyrosinase | 11.2 | - | - | - | [7][13] |
| β-Thujaplicinol | HIV-1 RNase H | 0.21 | - | - | - | [14] |
| Manicol | HIV-1 RNase H | 0.60 | - | - | - | [14] |
| Vorinostat (SAHA) | HDAC (pan) | 0.77 (HCT116 cells) | - | - | - | [3] |
| Trichostatin A | HDAC (pan) | 0.07 (HCT116 cells) | - | - | - | [3] |
| Nafamostat | HDAC I/II (HCT116 cells) | 0.07 | - | - | - | [3] |
Note: This table is a compilation of data from multiple sources and assay conditions may vary.
Experimental Protocols
Protocol 1: General Enzyme Inhibition Assay
This protocol provides a general framework for determining the IC50 of a tropolone-based inhibitor against a purified enzyme.[1][2][4]
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Tropolone inhibitor stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (optimized for the specific enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the enzyme to the desired working concentration in assay buffer.
-
Prepare a serial dilution of the tropolone inhibitor in assay buffer. Ensure the final DMSO concentration is constant in all wells.
-
Prepare the substrate solution at the desired concentration in assay buffer.
-
-
Assay Setup:
-
Add a fixed volume of the enzyme solution to each well of the microplate.
-
Add the serially diluted inhibitor solutions to the wells. Include a control with buffer and DMSO only (no inhibitor).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the assay temperature. This is particularly important for potentially slow-binding inhibitors like tropolones.
-
-
Initiate the Reaction:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately begin monitoring the reaction progress using a microplate reader (e.g., by measuring absorbance or fluorescence) at regular intervals.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate) for each inhibitor concentration.
-
Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value.[2]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of an inhibitor in a cellular context.[10][11][12][15][16]
Materials:
-
Cell line expressing the target protein
-
Tropolone inhibitor
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the tropolone inhibitor at various concentrations or a vehicle control for a defined period.
-
-
Heating Step:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-aggregated protein) from the insoluble fraction (containing aggregated protein) by centrifugation at high speed.
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble target protein at each temperature by Western blotting using a target-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble protein as a function of temperature for both the vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, target engagement.
-
Mandatory Visualizations
Caption: Iterative workflow for enhancing tropolone inhibitor selectivity.
Caption: Tropolone-induced caspase activation pathway leading to apoptosis.
Caption: Inhibition of the MAPK signaling pathway by a tropolone-based inhibitor.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A standard operating procedure for an enzymatic activity inhibition assay [ouci.dntb.gov.ua]
- 6. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Slow-binding inhibition of mushroom (Agaricus bisporus) tyrosinase isoforms by tropolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pelagobio.com [pelagobio.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Synthetic Tropolone Derivatives: A Comparative Guide to Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced toxicity is a continuous endeavor in oncological research. Tropolone and its synthetic derivatives have emerged as a promising class of compounds with potent antitumor activities across a range of cancer types. This guide provides an objective comparison of the performance of various synthetic tropolone derivatives, supported by experimental data, to aid researchers in the evaluation and selection of these compounds for further investigation.
Comparative Antitumor Activity of Synthetic Tropolone Derivatives
The antitumor efficacy of synthetic tropolone derivatives has been evaluated in numerous preclinical studies. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of these compounds against various cancer cell lines. Below is a summary of reported IC50 values for representative synthetic tropolone derivatives compared to the natural tropolone, Hinokitiol, and the standard chemotherapeutic agent, Cisplatin.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Quinolyl-1,3-Tropolones | Compound 3d | Ovarian (OVCAR-3) | 3.93 | [1] |
| Ovarian (OVCAR-8) | 1.33 | [1] | ||
| Colon (HCT 116) | 2.15 | [1] | ||
| Mixture B (3i-k) | Ovarian (OVCAR-3) | 0.63 | [1] | |
| Ovarian (OVCAR-8) | 1.98 | [1] | ||
| Colon (HCT 116) | 1.15 | [1] | ||
| α-Substituted Tropolones | MO-OH-Nap | Multiple Myeloma (RPMI-8226) | 1-11 | [2] |
| Multiple Myeloma (U266) | 1-11 | [2] | ||
| Multiple Myeloma (MM.1S) | 1-11 | [2] | ||
| Bistropolone Derivatives | Bistropolone 1b | Leukemia (P388) | - | [3] |
| Natural Tropolone | Hinokitiol | Ovarian (OVCAR-3) | >5 | [1] |
| Ovarian (OVCAR-8) | >5 | [1] | ||
| Colon (HCT 116) | >5 | [1] | ||
| Standard Chemotherapy | Cisplatin | Ovarian (OVCAR-3) | >5 | [1] |
| Ovarian (OVCAR-8) | >5 | [1] | ||
| Colon (HCT 116) | >5 | [1] |
Mechanisms of Antitumor Action
Synthetic tropolone derivatives exert their anticancer effects through a variety of molecular mechanisms, primarily by inducing programmed cell death (apoptosis) and modulating key signaling pathways involved in cell proliferation and survival.
Induction of Apoptosis
A primary mechanism of action for many tropolone derivatives is the induction of apoptosis in cancer cells. This is often mediated through the activation of caspase cascades, which are central to the execution of the apoptotic program. For instance, the natural tropolone hinokitiol has been shown to induce apoptosis through the intrinsic mitochondrial pathway, characterized by the release of cytochrome c and activation of caspase-9 and caspase-3.[4][5] Similarly, promising 2-quinolyl-1,3-tropolone derivatives have been demonstrated to induce apoptotic cell death in ovarian and colon cancer cell lines.[1][6]
Modulation of the ERK Signaling Pathway
The Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival, and its dysregulation is a common feature of many cancers.[7] Several synthetic tropolone derivatives have been shown to affect the ERK signaling pathway.[1][6][8] For example, the promising 2-quinolyl-1,3-tropolone compounds 3d and mixture B of 3i–k were found to affect ERK signaling in ovarian and colon cancer cells.[1][6] The precise nature of this modulation, whether inhibitory or activatory leading to apoptosis, can be context-dependent.
Experimental Protocols
To facilitate the validation and comparison of antitumor activities, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Treatment: Prepare serial dilutions of the tropolone derivatives in cell culture medium. Add the compounds to the cells and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
-
Cell Treatment: Treat cells with the tropolone derivatives for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blot Analysis for ERK Signaling
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules like ERK.
-
Cell Lysis: After treatment with tropolone derivatives, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-ERK1/2 or anti-total-ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponding to phosphorylated ERK can be normalized to total ERK to determine the effect of the tropolone derivative.
Conclusion
Synthetic tropolone derivatives represent a versatile and potent class of antitumor agents. The data presented in this guide highlight the superior activity of several synthetic derivatives, particularly 2-quinolyl-1,3-tropolones, when compared to the natural tropolone, hinokitiol, and the conventional chemotherapeutic, cisplatin, in certain cancer cell lines. Their mechanisms of action, primarily through the induction of apoptosis and modulation of critical signaling pathways like ERK, underscore their therapeutic potential. The provided experimental protocols offer a standardized framework for researchers to further validate and compare the antitumor properties of these promising compounds. Future in vivo studies are warranted to translate these encouraging preclinical findings into potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Hinokitiol Exhibits Antitumor Properties through Induction of ROS-Mediated Apoptosis and p53-Driven Cell-Cycle Arrest in Endometrial Cancer Cell Lines (Ishikawa, HEC-1A, KLE) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of tropolone derivatives. 6. Structure-activity relationships of antitumor-active tropolone and 8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjpsronline.com [wjpsronline.com]
- 5. Hinokitiol Inhibits Migration of A549 Lung Cancer Cells via Suppression of MMPs and Induction of Antioxidant Enzymes and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 2-quinolyl-1,3-tropolone derivatives as new anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. On mechanisms of antitumor action of tropolon series compounds | Zhukova | Research and Practical Medicine Journal [rpmj.ru]
A Comparative Analysis of the Bioactivity of Tropolone and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Tropolone and its isomers, a class of seven-membered non-benzenoid aromatic compounds, have garnered significant interest in the scientific community for their diverse and potent biological activities.[1] These natural compounds, found in various plants and fungi, exhibit a range of effects from antimicrobial and anti-inflammatory to potent antitumor activity.[1] This guide provides a comparative analysis of the bioactivity of tropolone and its key isomers, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Comparative Bioactivity Data
The bioactivity of tropolone and its isomers is often quantified by metrics such as the half-maximal inhibitory concentration (IC50) for cytotoxicity and enzyme inhibition, and the minimum inhibitory concentration (MIC) for antimicrobial effects. The following tables summarize the available quantitative data for tropolone and its prominent isomers, including hinokitiol (β-thujaplicin), γ-thujaplicin, and β-dolabrin.
Antitumor Activity: Cytotoxicity (IC50)
The cytotoxic effects of tropolones have been evaluated against a variety of cancer cell lines. Hinokitiol and its isomers often demonstrate potent activity, in some cases comparable to or exceeding that of established chemotherapy agents.
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |
| Tropolone | RL male-1, MH134, HL60, K562, KATO-III | 0.3 - 0.6 | ~2.46 - 4.91 | [2][3] |
| NCI-H460 | - | 83.1 ± 6.9 | [4] | |
| Hinokitiol (β-thujaplicin) | RL male-1, MH134, HL60, K562, KATO-III | 0.3 - 0.6 | ~1.83 - 3.65 | [2][3] |
| NCI-H460 | - | 58.5 ± 2.8 | [4] | |
| γ-Thujaplicin | KATO-III | < 0.32 (>85% inhibition) | < 1.95 | [5] |
| Ehrlich's ascites carcinoma | < 0.32 (>91% inhibition) | < 1.95 | [5] | |
| NCI-H460 | - | 56.2 ± 2.9 | [4] | |
| β-Dolabrin | KATO-III | < 0.32 (>67% inhibition) | < 1.95 | [5] |
| Ehrlich's ascites carcinoma | < 0.32 (>75% inhibition) | < 1.95 | [5] | |
| 2-(6,8-dimethyl-5-nitro-4-chloroquinolin-2-yl)-5,6,7-trichloro-1,3-tropolone | A549 | - | 0.21 ± 0.01 | [6] |
| Cisplatin (Reference) | A549 | - | 3.84 ± 0.23 | [6] |
Enzyme Inhibition
Tropolones are known to inhibit various enzymes, a key aspect of their mechanism of action. Their ability to chelate metal ions is thought to play a significant role in this inhibition.
| Compound | Enzyme | Inhibition Metric | Value | Reference |
| Tropolone | Carboxypeptidase A | IC50 | 2.73 x 10⁻⁶ M | [7] |
| Hinokitiol (β-thujaplicin) | Carboxypeptidase A | IC50 | 2.76 x 10⁻⁶ M | [7] |
| Tropolone | Mushroom Tyrosinase | Slow-binding inhibitor | - | [8] |
Antimicrobial Activity
The antimicrobial properties of tropolones are well-documented, with activity against a broad spectrum of bacteria and fungi.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Tropolone | Plant-pathogenic fungi | 6.0 - 50.0 | [7] |
| Pythium aphanidermatum | 6.0 | [7] |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the tropolone compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After incubation, carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[9] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Antimicrobial Susceptibility: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[10]
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the tropolone compound and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (typically around 5 x 10⁵ CFU/mL) from an overnight culture.[10]
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted antimicrobial agent. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Signaling Pathways and Mechanisms of Action
Tropolones exert their biological effects through the modulation of various cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.
Induction of the Unfolded Protein Response (UPR)
The accumulation of misfolded proteins in the endoplasmic reticulum (ER) triggers a stress response known as the Unfolded Protein Response (UPR). The UPR is mediated by three main sensor proteins: IRE1α, PERK, and ATF6.[11] Under prolonged ER stress, the UPR can lead to apoptosis. Tropolone derivatives have been shown to induce the UPR, contributing to their cytotoxic effects in cancer cells.
Caption: Tropolone-induced ER stress and the Unfolded Protein Response pathway leading to apoptosis.
Modulation of the JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by various stress stimuli and plays a key role in regulating apoptosis, inflammation, and cell proliferation.[12] Hinokitiol has been shown to inhibit the proliferation of vascular smooth muscle cells by suppressing the phosphorylation of JNK1/2.[1]
Caption: The JNK signaling pathway and the inhibitory effect of tropolones.
Structure-Activity Relationship
The biological activity of tropolone derivatives is significantly influenced by the nature and position of substituents on the seven-membered ring. For instance, the presence of an isopropyl group in hinokitiol (β-thujaplicin) appears to enhance its cytotoxic activity compared to the parent tropolone in some cell lines.[2][3] Hydroxymethyl derivatives of tropolone also exhibit greater antibacterial activity than tropolone itself.[13] Conversely, some modifications, such as the formation of tropolone acetates, result in equivalent antibacterial potency to the parent compound.[13] These observations underscore the importance of the tropolone scaffold and the potential for targeted modifications to enhance specific biological activities.
References
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic effect of hinokitiol and tropolone on the growth of mammalian cells and on blastogenesis of mouse splenic T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-Thujaplicin Enhances TRAIL-Induced Apoptosis via the Dual Effects of XIAP Inhibition and Degradation in NCI-H460 Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of the hinokitiol-related compounds, gamma-thujaplicin and beta-dolabrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the cytotoxic activity and toxicity of a tropolone derivative with a potential antitumor effect | Kit | Bulletin of Siberian Medicine [bulletin.ssmu.ru]
- 7. Biological activity of tropolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Slow-binding inhibition of mushroom (Agaricus bisporus) tyrosinase isoforms by tropolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding the Unfolded Protein Response (UPR) Pathway: Insights into Neuropsychiatric Disorders and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Antibacterial activity of selected tropones and tropolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of the Mechanism of Action for a New Tropolone Series: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a new series of tropolone derivatives, the 2-quinolyl-1,3-tropolones, against the well-characterized tropolone compound, β-thujaplicin. The objective is to cross-validate the mechanism of action of this new series by examining its performance across multiple, independent experimental endpoints and comparing it to an established alternative. This approach, utilizing convergent evidence from various assays, strengthens the confidence in the proposed mechanism of action.
Executive Summary
Tropolone and its derivatives have long been recognized for their therapeutic potential, particularly in oncology.[1] This guide focuses on a novel class of 2-quinolyl-1,3-tropolone derivatives that have demonstrated potent anti-cancer activity.[2] We will compare their cytotoxic effects and underlying mechanisms of action with β-thujaplicin, a naturally occurring tropolone that has been extensively studied for its anti-proliferative properties.[3][4] The primary mechanisms explored include the induction of apoptosis, inhibition of histone deacetylases (HDACs), and modulation of the unfolded protein response (UPR). By presenting quantitative data from various experimental approaches, this guide aims to provide a robust cross-validation of the anti-cancer mechanisms of this new tropolone series.
Data Presentation: Comparative Cytotoxicity and Mechanistic Insights
The following tables summarize the quantitative data gathered from various studies, allowing for a direct comparison between the new 2-quinolyl-1,3-tropolone series and β-thujaplicin.
Table 1: Comparative Cytotoxicity (IC50 Values in µM) of Tropolone Derivatives in Various Cancer Cell Lines
| Compound/Series | OVCAR-3 (Ovarian) | OVCAR-8 (Ovarian) | HCT 116 (Colon) | A549 (Lung) | Panc-1 (Pancreatic) | NCI-H460 (Lung) |
| 2-quinolyl-1,3-tropolone (3d) | 3.93 | 1.98 | 2.15 | 4.05 | 0.95 | - |
| Mixture B of 2-quinolyl-1,3-tropolones (3i-k) | 1.97 | 1.01 | 1.15 | 1.61 | 0.51 | - |
| β-thujaplicin | - | - | <20 | - | <20 | >20 (decreased viability)[4] |
| Cisplatin (Control) | 4.16 | 3.25 | 4.22 | - | 3.25 | - |
| Hinokitiol (β-thujaplicin) (Control) | >5 | >5 | >5 | - | >5 | - |
Data for 2-quinolyl-1,3-tropolones from[2]. Data for β-thujaplicin from[3][4]. Cisplatin and Hinokitiol control data from[2]. A lower IC50 value indicates greater potency.
Table 2: Mechanistic Comparison of Tropolone Derivatives
| Mechanism of Action | 2-quinolyl-1,3-tropolone Series | β-thujaplicin |
| Apoptosis Induction | Demonstrated in OVCAR-3, OVCAR-8, and HCT 116 cells.[2] | Induces caspase-dependent apoptosis.[5] |
| HDAC Inhibition | Proposed mechanism for tropolones.[6] | Potent inhibitor of HDAC2.[3] |
| Unfolded Protein Response (UPR) | Not explicitly quantified. | Induces ER stress and the UPR.[7] |
| XIAP Inhibition | Not explicitly quantified. | Inhibits XIAP-BIR3 domain binding (IC50: 58.5 ± 2.8 µM).[4] |
| ERK Signaling | Affects ERK signaling pathway.[1] | - |
| GSK-3β/β-catenin Signaling | - | Regulates this pathway in breast cancer cells. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for reproducing the presented data and for further investigation into the mechanism of action of new tropolone derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is adapted from a study on the cytotoxicity of hinokitiol-related compounds.[8]
-
Cell Seeding: Plate cancer cells (e.g., KATO-III, Ehrlich's ascites carcinoma) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Add various concentrations of the tropolone derivatives to the wells and incubate for a further 48 hours.
-
MTT Addition: Add 10 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is a standard method for detecting apoptosis by flow cytometry.
-
Cell Treatment: Seed cells in 6-well plates and treat with the tropolone derivatives at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
Histone Deacetylase (HDAC) Activity Assay (Fluorometric)
This protocol is based on a commercially available HDAC activity assay kit.[9][10]
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with tropolone derivatives.
-
Reaction Setup: In a 96-well plate, add the nuclear extract, the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and the test compounds.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Development: Add a developer solution containing a protease (e.g., trypsin) and an HDAC inhibitor (to stop the reaction) to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
Data Analysis: Compare the fluorescence of treated samples to untreated controls to determine the percentage of HDAC inhibition. IC50 values can be calculated from a dose-response curve.
Western Blot Analysis for Unfolded Protein Response (UPR) Markers
This protocol is a standard method for detecting changes in protein expression associated with the UPR.
-
Cell Lysis: Treat cells with tropolone derivatives, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against UPR markers (e.g., GRP78/BiP, p-PERK, p-eIF2α, ATF6, CHOP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a generalized experimental workflow for cross-validating the mechanism of action of a new tropolone series.
References
- 1. Design, synthesis and biological evaluation of 2-quinolyl-1,3-tropolone derivatives as new anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of 2-quinolyl-1,3-tropolone derivatives as new anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tropolones As Lead-Like Natural Products: The Development of Potent and Selective Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Thujaplicin Enhances TRAIL-Induced Apoptosis via the Dual Effects of XIAP Inhibition and Degradation in NCI-H460 Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Spirocyclic dimer SpiD7 activates the unfolded protein response to selectively inhibit growth and induce apoptosis of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of the Hinokitiol-Related Compounds, γ-Thujaplicin and β-Dolabrin [jstage.jst.go.jp]
- 8. A Homogeneous Fluorimetric HDAC Activity Assay Using Non-Peptide HDAC Green Substrate | AAT Bioquest [aatbio.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of Tropolone Analogues in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Tropolone and its analogues have emerged as a promising class of compounds in cancer research, demonstrating a wide range of biological activities. Their unique seven-membered aromatic ring structure allows for diverse substitutions, leading to significant variations in their anticancer potency. This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct classes of tropolone analogues: 2-Quinolyl-1,3-Tropolones and Bistropolones . The information presented is supported by quantitative experimental data, detailed methodologies, and visual diagrams of relevant biological pathways and experimental workflows.
Comparative Analysis of Anticancer Activity
The anticancer activity of tropolone analogues is significantly influenced by the nature and position of substituents on the tropolone core and any appended ring systems. Below is a comparison of the in vitro cytotoxic activity (IC50) of representative compounds from two distinct classes against various human cancer cell lines.
Table 1: In Vitro Cytotoxicity of 2-Quinolyl-1,3-Tropolone Analogues
Derivatives of 2-quinolyl-1,3-tropolone have been synthesized and evaluated for their anti-proliferative activity against a panel of human cancer cell lines. The data reveals that substitutions on both the quinoline and tropolone rings play a crucial role in their cytotoxic potential.
| Compound | R1 (Quinoline) | R2 (Tropolone) | OVCAR-3 (Ovarian) IC50 (µM) | OVCAR-8 (Ovarian) IC50 (µM) | HCT 116 (Colon) IC50 (µM) | H441 (Lung) IC50 (µM) | Panc-1 (Pancreatic) IC50 (µM) |
| 3c | 8-Me, 5-NO2 | 4,6-di(tert-butyl)-3-nitro | >5 | 3.12 | >5 | 4.11 | >5 |
| 3d | 8-Me, 5-NO2 | 3,4,5,6-tetrachloro | 3.93 | 1.33 | 2.15 | 3.84 | 0.95 |
| 3h | 8-Me | 4,6-di(tert-butyl)-3-nitro | 3.01 | 1.55 | >5 | 2.87 | >5 |
| Mixture B (3i-k) | 8-Me | polychloro-substituted | 1.98 | 0.87 | 1.04 | 1.55 | 0.51 |
| Cisplatin | - | - | 4.50 | 2.10 | 3.20 | 5.60 | 4.80 |
| Hinokitiol | - | - | >5 | >5 | >5 | >5 | >5 |
Data sourced from a study on 2-quinolyl-1,3-tropolone derivatives. The mixture B of compounds 3i–k consists of three polychloro-substituted 1,3-tropolones.
Key SAR Observations for 2-Quinolyl-1,3-Tropolones:
-
Halogenation on the tropolone ring: The presence of multiple chloro substituents on the tropolone ring, as seen in compound 3d and Mixture B , significantly enhances cytotoxic activity across all tested cell lines compared to other substitutions.
-
Substitution on the quinoline ring: The introduction of a nitro group at the 5-position of the quinoline ring appears to contribute to the broad-spectrum activity of compound 3d .
-
Bulky substituents on the tropolone ring: Compounds with bulky di(tert-butyl) groups on the tropolone ring (e.g., 3c and 3h ) show more selective activity, with lower efficacy against HCT 116 and Panc-1 cell lines.
Table 2: Antitumor Activity of Bistropolone Analogues
Bistropolones, which feature two tropolone rings linked together, have been investigated for their antitumor activity. Their proposed mechanism of action involves the inhibition of ribonucleotide reductase, a key enzyme in DNA synthesis. The length and nature of the linker between the two tropolone moieties are critical for their biological activity.
| Compound | Linker (X) | In Vitro Cytotoxicity (KB cells) IC50 (µg/mL) | In Vivo Antitumor Activity (P388 Leukemia) T/C (%) at dose (mg/kg) |
| 13a | -CH(C6H5)- | 0.04 | 145 (12.5) |
| 13b | -CH(p-MeOC6H4)- | 0.03 | 151 (12.5) |
| 13c | -CH(p-ClC6H4)- | 0.04 | 142 (12.5) |
| 14a | -(CH2)2- | 0.12 | 135 (25) |
| 14b | -(CH2)4- | 0.08 | 148 (25) |
| 14c | -(CH2)6- | 0.05 | 155 (25) |
Data sourced from studies on the antitumor activity of bistropolone derivatives. T/C (%) represents the treated vs. control tumor size percentage.
Key SAR Observations for Bistropolones:
-
Dimeric Structure: The presence of two tropolone rings is crucial for potent activity, as corresponding monotropolone derivatives show significantly lower potency.
-
Nature of the Linker: A benzylic linker (compounds 13a-c ) leads to high in vitro cytotoxicity. The substituent on the phenyl ring of the linker has a modest effect on in vivo activity.
-
Length of the Methylene Linker: For bistropolones connected by a simple methylene chain (compounds 14a-c ), the in vitro and in vivo activities are influenced by the chain length, with a hexamethylene linker (14c ) showing the most promising in vivo antitumor effect in this series. This suggests an optimal distance between the two tropolone moieties is required for target interaction.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of the tropolone analogues on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The tropolone analogues are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in culture medium to the desired final concentrations. The cells are treated with these dilutions and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Ribonucleotide Reductase (RNR) Inhibition Assay (Radioactive Method)
This assay measures the ability of bistropolone analogues to inhibit the activity of ribonucleotide reductase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing 50 mM HEPES buffer (pH 7.6), 15 mM MgSO4, 1 mM EDTA, 3 mM ATP, 1.0 mM NADPH, 30 µM E. coli thioredoxin, and 0.5 µM E. coli thioredoxin reductase.
-
Enzyme and Inhibitor Addition: Purified ribonucleotide reductase subunits (α2 and β2) and the test bistropolone compound at various concentrations are added to the reaction mixture.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of a radioactive substrate, such as [3H]-CDP (cytidine 5'-diphosphate), to a final concentration of 1 mM.
-
Incubation and Quenching: The reaction is allowed to proceed at 37°C for a defined period (e.g., 10 minutes). Aliquots are removed at different time points and the reaction is quenched by the addition of perchloric acid.
-
Product Separation and Quantification: The reaction mixture is neutralized, and the product, radioactive dCDP (deoxycytidine 5'-diphosphate), is separated from the unreacted CDP substrate using an appropriate method, such as thin-layer chromatography or high-performance liquid chromatography.
-
Data Analysis: The amount of radioactive dCDP formed is quantified using a scintillation counter. The inhibitory activity of the bistropolone analogue is determined by comparing the rate of dCDP formation in the presence of the inhibitor to that of a control reaction without the inhibitor. The IC50 value is then calculated.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which tropolone analogues exert their anticancer effects is crucial for their development as therapeutic agents.
ERK Signaling Pathway
Some 2-quinolyl-1,3-tropolone derivatives have been shown to affect the Extracellular signal-regulated kinase (ERK) signaling pathway, which is a key pathway regulating cell proliferation, survival, and differentiation.
Caption: The ERK signaling cascade and potential modulation by 2-quinolyl-1,3-tropolone analogues.
Ribonucleotide Reductase Inhibition
Bistropolones are proposed to inhibit ribonucleotide reductase (RNR) by chelating the iron atoms within the enzyme's active site. RNR is essential for converting ribonucleotides to deoxyribonucleotides, a critical step in DNA synthesis and repair.
Caption: Proposed mechanism of ribonucleotide reductase inhibition by bistropolones through iron chelation.
Conclusion
The structure-activity relationship studies of tropolone analogues reveal critical insights for the design of novel and potent anticancer agents. For 2-quinolyl-1,3-tropolones, halogenation of the tropolone ring is a key determinant of broad-spectrum cytotoxicity. In the case of bistropolones, the dimeric nature and the linker connecting the two tropolone units are paramount for their antitumor activity, which is likely mediated through the inhibition of ribonucleotide reductase. The data and protocols presented in this guide offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the further development of this promising class of compounds.
in vivo validation of in vitro findings for a lead tropolone compound
This guide provides a comprehensive comparison of the in vitro and in vivo validation of the lead tropolone compound, 2-(6,8-dimethyl-5-nitro-4-chloroquinoline-2-yl)-5,6,7-trichloro-1,3-tropolone, a promising candidate for anticancer therapy. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel therapeutic agents.
Executive Summary
The lead tropolone compound, 2-(6,8-dimethyl-5-nitro-4-chloroquinoline-2-yl)-5,6,7-trichloro-1,3-tropolone, has demonstrated potent cytotoxic effects against the human lung carcinoma cell line A549 in vitro. Subsequent in vivo studies using a patient-derived xenograft (PDX) model in BALB/c nude mice have confirmed its antitumor activity and established a preliminary safety profile. This guide details the experimental protocols, presents a comparative analysis of the in vitro and in vivo findings, and illustrates the key signaling pathways implicated in the action of tropolone derivatives.
Data Presentation
Table 1: In Vitro vs. In Vivo Efficacy and Toxicity
| Parameter | In Vitro Finding | In Vivo Finding | Citation |
| Test System | Human Lung Carcinoma (A549) Cell Line | BALB/c Nude Mice with A549 Patient-Derived Xenograft (PDX) | [1][2][3] |
| Compound | 2-(6,8-dimethyl-5-nitro-4-chloroquinoline-2-yl)-5,6,7-trichloro-1,3-tropolone | 2-(6,8-dimethyl-5-nitro-4-chloroquinoline-2-yl)-5,6,7-trichloro-1,3-tropolone | [1][2][3] |
| Efficacy Metric | IC50 | Tumor Growth Inhibition (TGI) | [1][2][3] |
| Efficacy Value | 0.21 ± 0.01 µM | Maximal TGI of 74.4% at 2.75 mg/g on day 36 | [4] |
| Toxicity Metric | N/A | Acute Toxicity (Lethal Dose) | [4] |
| Toxicity Finding | N/A | No lethal dose was identified at the tested doses. | [4] |
| Control | Cisplatin (IC50 = 3.84 ± 0.23 µM) | 1% starch gel | [1][2] |
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
A detailed protocol for assessing the cytotoxic activity of the lead tropolone compound against the A549 human lung carcinoma cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below.
Materials:
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
Lead tropolone compound and Cisplatin (positive control) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM and incubate overnight.[5][6][7]
-
Compound Treatment: Prepare serial dilutions of the lead tropolone compound and cisplatin in serum-free DMEM. Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vivo Antitumor Activity: Patient-Derived Xenograft (PDX) Model
The following protocol outlines the procedure for evaluating the in vivo antitumor efficacy of the lead tropolone compound in a subcutaneous A549 PDX model in BALB/c nude mice.[1][2][3][4]
Materials:
-
BALB/c nude mice (female, 6-8 weeks old)
-
A549 tumor tissue from a patient or a previously established PDX model
-
Matrigel
-
Lead tropolone compound suspended in 1% starch gel
-
Surgical instruments
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously implant A549 tumor fragments (approximately 20-30 mm³) mixed with Matrigel into the flank of each mouse.[1][2]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x length x width²).[8][9][10][11]
-
Animal Grouping and Treatment: Randomly divide the mice into treatment and control groups. Administer the lead tropolone compound orally at different doses (e.g., 0.0055, 0.055, 0.55, and 2.75 mg/g) and the vehicle (1% starch gel) to the control group.[1][2][4]
-
Efficacy Evaluation: Continue treatment for a specified period (e.g., 36 days) and measure tumor volume and body weight regularly.[4]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the control group.
Mandatory Visualizations
Signaling Pathways
// Nodes Hinokitiol [label="Hinokitiol\n(Tropolone)", fillcolor="#FBBC05", fontcolor="#202124"]; Wnt [label="Wnt", fillcolor="#4285F4"]; Frizzled [label="Frizzled", shape=cds, fillcolor="#4285F4"]; LRP56 [label="LRP5/6", shape=cds, fillcolor="#4285F4"]; Dsh [label="Dsh", fillcolor="#4285F4"]; DestructionComplex [label="Destruction Complex\n(Axin, APC, GSK3β, CK1)", shape=octagon, fillcolor="#EA4335"]; betaCatenin [label="β-Catenin", fillcolor="#34A853"]; Proteasome [label="Proteasomal Degradation", shape=cylinder, fillcolor="#EA4335"]; NuclearCatenin [label="Nuclear β-Catenin", fillcolor="#34A853"]; TCFLEF [label="TCF/LEF", fillcolor="#4285F4"]; TargetGenes [label="Target Gene Transcription\n(e.g., MMPs)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Wnt -> Frizzled [label=" binds"]; Frizzled -> Dsh [label=" activates"]; LRP56 -> Dsh; Dsh -> DestructionComplex [label=" inhibits", color="#EA4335", style=dashed, arrowhead=tee]; DestructionComplex -> betaCatenin [label=" phosphorylates for degradation", color="#EA4335", style=dashed, arrowhead=tee]; betaCatenin -> Proteasome [style=dashed, color="#EA4335"]; betaCatenin -> NuclearCatenin [label=" translocates to nucleus"]; NuclearCatenin -> TCFLEF [label=" binds"]; TCFLEF -> TargetGenes [label=" activates"]; Hinokitiol -> DestructionComplex [label=" promotes activity", color="#34A853", style=dashed, arrowhead=vee]; Hinokitiol -> betaCatenin [label=" inhibits activation", color="#EA4335", style=dashed, arrowhead=tee];
{rank=same; Frizzled; LRP56;} } Hinokitiol's Inhibition of Wnt Signaling.
// Nodes Tropolone [label="α-Naphthyl Tropolone", fillcolor="#FBBC05", fontcolor="#202124"]; p53 [label="p53", fillcolor="#4285F4"]; Akt [label="Akt", fillcolor="#EA4335"]; mTOR [label="mTOR", fillcolor="#EA4335"]; Mitochondria [label="Mitochondria", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CytochromeC [label="Cytochrome c", fillcolor="#4285F4"]; Apaf1 [label="Apaf-1", fillcolor="#4285F4"]; Caspase9 [label="Caspase-9 (Initiator)", fillcolor="#EA4335"]; Caspase37 [label="Caspase-3/7 (Executioner)", fillcolor="#EA4335"]; Apoptosis [label="Apoptosis", shape=doubleoctagon, fillcolor="#202124"];
// Edges Tropolone -> p53 [label=" upregulates"]; Tropolone -> Akt [label=" phosphorylates", style=dashed, arrowhead=tee, color="#EA4335"]; Tropolone -> mTOR [label=" phosphorylates", style=dashed, arrowhead=tee, color="#EA4335"]; p53 -> Mitochondria [label=" induces permeability"]; Mitochondria -> CytochromeC [label=" releases"]; CytochromeC -> Apaf1 [label=" binds"]; Apaf1 -> Caspase9 [label=" activates"]; Caspase9 -> Caspase37 [label=" activates"]; Caspase37 -> Apoptosis [label=" executes"]; } α-Naphthyl Tropolone's Apoptotic Pathway.
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. Study of antitumor activity of 2-quinoline-2-yl-derivative 1,3-tropolone in PDX models of lung cancer. - ASCO [asco.org]
- 5. texaschildrens.org [texaschildrens.org]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Tropolone Derivatives: A Comparative Benchmarking Against Known Enzyme Inhibitors
For Immediate Release
This guide provides a comparative analysis of tropolone derivatives against established inhibitors for three key enzymes: Histone Deacetylases (HDACs), Mushroom Tyrosinase, and Ribonucleotide Reductase. The following sections present quantitative inhibitory data, detailed experimental protocols for enzymatic assays, and visualizations of the relevant biological pathways to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating the potential of tropolone-based compounds.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of tropolone derivatives is benchmarked against well-characterized inhibitors for each target enzyme. The following tables summarize the half-maximal inhibitory concentrations (IC50), providing a quantitative measure of potency.
Table 1: Histone Deacetylase (HDAC) Inhibition
| Inhibitor Class | Compound | Target Enzyme | IC50 (µM) |
| Tropolone Derivative | β-Thujaplicin | HDACs | Potent Inhibition Exhibited |
| Known Inhibitor | Vorinostat (SAHA) | Pan-HDAC | ~0.01-0.8 |
Table 2: Mushroom Tyrosinase Inhibition
| Inhibitor Class | Compound | Target Enzyme | IC50 (µM) |
| Tropolone Derivative | Tropolone | Mushroom Tyrosinase | ~1.3 |
| Known Inhibitor | Kojic Acid | Mushroom Tyrosinase | ~16.6 |
Table 3: Ribonucleotide Reductase Inhibition
| Inhibitor Class | Compound | Target Enzyme | IC50 (µM) |
| Tropolone Derivative | O-alkylated tropolones | Ribonucleotide Reductase | Inhibition demonstrated, specific IC50 values not reported |
| Known Inhibitor | Hydroxyurea | Ribonucleotide Reductase | ~64 |
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below to facilitate the replication and validation of these findings.
Histone Deacetylase (HDAC) Inhibition Assay Protocol
This protocol outlines a common fluorometric method for determining HDAC inhibitory activity.
Materials:
-
HDAC substrate (e.g., Fluor de Lys®-SIRT1, Enzo Life Sciences)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin and a fluorescence quencher)
-
Purified HDAC enzyme or nuclear extract
-
Test compounds (tropolone derivatives, known inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents: Prepare working solutions of the HDAC substrate, developer, and enzyme in assay buffer.
-
Compound Dilution: Prepare serial dilutions of the test compounds and the known inhibitor.
-
Enzyme Reaction: To each well of the microplate, add the assay buffer, the HDAC enzyme, and the test compound or vehicle control.
-
Initiate Reaction: Add the HDAC substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop Reaction and Develop Signal: Add the developer solution to each well to stop the reaction and generate a fluorescent signal.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Mushroom Tyrosinase Inhibition Assay Protocol
This protocol describes a spectrophotometric assay to measure the inhibition of mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine) as the substrate
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (tropolone derivatives, known inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well clear microplate
-
Spectrophotometric microplate reader
Procedure:
-
Prepare Reagents: Prepare solutions of mushroom tyrosinase and L-DOPA in phosphate buffer.
-
Compound Dilution: Prepare serial dilutions of the test compounds and the known inhibitor.
-
Reaction Mixture: To each well of the microplate, add the phosphate buffer, the test compound or vehicle control, and the mushroom tyrosinase solution.
-
Pre-incubation: Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a short period (e.g., 10 minutes).
-
Initiate Reaction: Add the L-DOPA solution to each well to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) at time zero and then at regular intervals for a set duration (e.g., every minute for 20 minutes). The formation of dopachrome results in an increase in absorbance.
-
Data Analysis: Determine the initial reaction rate (slope of the linear portion of the absorbance vs. time curve). Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Ribonucleotide Reductase (RNR) Inhibition Assay Protocol
This protocol details a common method for assessing RNR inhibition, often involving the use of radiolabeled substrates.
Materials:
-
Purified Ribonucleotide Reductase (R1 and R2 subunits)
-
Radiolabeled substrate (e.g., [³H]CDP or [¹⁴C]CDP)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.6, 15 mM MgSO₄, 1 mM EDTA)
-
Dithiothreitol (DTT) as a reducing agent
-
ATP as an allosteric activator
-
Test compounds (tropolone derivatives, known inhibitors)
-
Trichloroacetic acid (TCA) or perchloric acid to stop the reaction
-
Scintillation fluid and a scintillation counter
Procedure:
-
Prepare Reagents: Prepare working solutions of all assay components.
-
Compound Dilution: Prepare serial dilutions of the test compounds and the known inhibitor.
-
Reaction Mixture: In a reaction tube, combine the assay buffer, DTT, ATP, the R1 and R2 subunits of RNR, and the test compound or vehicle control.
-
Pre-incubation: Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a short period.
-
Initiate Reaction: Add the radiolabeled substrate to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 10-30 minutes).
-
Stop Reaction: Terminate the reaction by adding cold TCA or perchloric acid.
-
Separation of Product: Separate the deoxyribonucleotide product from the ribonucleotide substrate (e.g., by chromatography or by selective precipitation).
-
Quantification: Quantify the amount of radiolabeled deoxyribonucleotide product formed using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the biological pathways in which the target enzymes are involved and a general workflow for enzyme inhibition assays.
Tropolone Derivatives Exhibit Broad Anti-Cancer Activity Across Multiple Cell Lines
A comparative analysis of recent studies reveals the potent anti-proliferative and pro-apoptotic effects of tropolone and its derivatives on a diverse range of cancer cell lines. These compounds have demonstrated efficacy in leukemia, multiple myeloma, osteosarcoma, ovarian, and colon cancer, primarily through the induction of caspase-dependent apoptosis and modulation of key signaling pathways.
Tropolones, a class of seven-membered non-benzenoid aromatic compounds, are emerging as promising candidates for anti-cancer drug development.[1][2][3][4] Their therapeutic potential stems from their ability to induce cell death, inhibit cell migration, and arrest the cell cycle in malignant cells.[3][5] This guide provides a comparative overview of the effects of various tropolone derivatives on different cancer cell lines, supported by experimental data and detailed methodologies.
Comparative Efficacy of Tropolone Derivatives
The cytotoxic effects of tropolone derivatives have been evaluated across numerous cancer cell lines, with IC50 values indicating potent anti-proliferative activity. A summary of these findings is presented below.
| Tropolone Derivative | Cancer Type | Cell Line(s) | IC50 (µM) | Key Findings | Reference(s) |
| α-naphthyl tropolone | Leukemia | Molt-4 | ~10 | Induces dose-dependent apoptosis. | [6][7] |
| α-benzodioxinyl tropolone | Leukemia | Not specified | Nanomolar potency | Inhibits growth of lymphocytic leukemia cells. | [6][7] |
| MO-OH-Nap | Multiple Myeloma | RPMI-8226, U266 | 1-11 | Induces apoptosis and the unfolded protein response. | [2][4] |
| MO-OH-Nap | Osteosarcoma | Multiple human OS cell lines | Not specified | Activates all three arms of the unfolded protein response and induces apoptosis. | [2][8] |
| Compound 3d (2-quinolyl-1,3-tropolone) | Ovarian, Colon | OVCAR-3, OVCAR-8, HCT 116 | 0.63 - 3.93 | Induces apoptosis and affects ERK signaling. | [9][10] |
| Mixture B (3i-k) (2-quinolyl-1,3-tropolone) | Ovarian, Colon | OVCAR-8 | Not specified | Induces apoptosis in OVCAR-8 cells. | [9] |
| 2-(6,8-dimethyl-5-nitro-4-chloroquinolin-2-yl)-5,6,7-trichloro-1,3-tropolone | Colorectal | HCT116, HT29, Caco2 | Not specified | Inhibits cell migration. | [5][11] |
| β-thujaplicin | Various | Lung, Prostate, T-cell malignancies | Not specified | Possesses anti-proliferative properties. | [4] |
Mechanisms of Action
The anti-cancer effects of tropolones are mediated through multiple mechanisms, with apoptosis induction being a central theme.
Induction of Apoptosis: Tropolone derivatives consistently trigger apoptosis in cancer cells. This is evidenced by:
-
Annexin V/Propidium Iodide (PI) Staining: Studies on leukemia and colon cancer cells show a dose-dependent increase in early and late apoptotic cell populations after treatment with α-substituted tropolones and 2-quinolyl-1,3-tropolone derivatives.[6][9]
-
Caspase Activation: The apoptotic process is largely caspase-dependent. Western blot analyses have revealed the cleavage of caspase-3, -7, -8, and -9, as well as PARP, in leukemia, multiple myeloma, and ovarian cancer cell lines upon treatment with various tropolones.[2][4][6][9] The pan-caspase inhibitor Z-VAD-FMK has been shown to inhibit the apoptotic effects of these compounds, further confirming the role of caspases.[6]
Modulation of Signaling Pathways:
-
ERK Signaling Pathway: The 2-quinolyl-1,3-tropolone derivative, compound 3d, has been shown to activate the ERK signaling pathway in ovarian and colon cancer cells.[9]
-
Unfolded Protein Response (UPR) Pathway: The α-substituted tropolone, MO-OH-Nap, activates all three arms of the UPR pathway in osteosarcoma and multiple myeloma cells, leading to endoplasmic reticulum stress and subsequent apoptosis.[2][4][8]
Iron Chelation: The iron-chelating properties of tropolones appear to be crucial for their anti-cancer activity. Co-incubation with ferric chloride or ammonium ferrous sulfate has been shown to prevent the induction of apoptosis and the UPR by MO-OH-Nap, suggesting that the cytotoxic effects are at least partially mediated by the disruption of iron homeostasis.[2][8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies of tropolone's effects on cancer cells.
Cell Viability Assay (MTT Assay):
-
Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the tropolone derivative or vehicle control (DMSO) for 24, 48, or 72 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Cells are seeded and treated with the tropolone derivative as described for the cell viability assay.
-
After the treatment period, both adherent and floating cells are collected and washed with cold PBS.
-
The cells are then resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis:
-
Treated cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA protein assay kit.
-
Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, p-ERK, β-actin) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Pathways
Tropolone-Induced Apoptosis Pathway
Caption: Tropolone derivatives induce apoptosis through the UPR and caspase activation.
General Experimental Workflow for Tropolone Studies
Caption: Workflow for evaluating the anti-cancer effects of tropolones.
References
- 1. On mechanisms of antitumor action of tropolon series compounds | Zhukova | Research and Practical Medicine Journal [rpmj.ru]
- 2. researchgate.net [researchgate.net]
- 3. doaj.org [doaj.org]
- 4. Novel tropolones induce the unfolded protein response pathway and apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Novel α-substituted tropolones promote potent and selective caspase-dependent leukemia cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of the activity of a novel tropolone in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 2-quinolyl-1,3-tropolone derivatives as new anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10610K [pubs.rsc.org]
- 10. Design, synthesis and biological evaluation of 2-quinolyl-1,3-tropolone derivatives as new anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Tropolone-Based Drugs: A Comparative Guide to Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the off-target effects of novel tropolone-based drugs against other alternatives. The information herein is intended to support informed decision-making in drug development by providing objective data and detailed experimental methodologies.
Introduction to Tropolone-Based Drugs and Off-Target Effects
Tropolones are a class of organic compounds characterized by a seven-membered aromatic ring.[1] Naturally occurring tropolones, such as hinokitiol (β-thujaplicin), and their synthetic derivatives have garnered significant interest in drug discovery due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Many of these compounds exert their therapeutic effects by targeting specific enzymes, such as histone deacetylases (HDACs).[3] However, like any pharmacologically active agent, tropolone-based drugs can interact with unintended biological molecules, leading to off-target effects.
Understanding and assessing these off-target effects is a critical aspect of drug development, as they can contribute to adverse drug reactions and toxicities. This guide provides a framework for evaluating the off-target profile of novel tropolone-based drugs and compares their potential off-target liabilities with those of established alternative drugs.
Comparative Analysis of Off-Target Effects
This section presents a comparative analysis of the off-target effects of a representative tropolone-based compound, Hinokitiol, and a selection of non-tropolone-based drugs with similar therapeutic indications. The data is compiled from various studies and presented to facilitate a comparative understanding.
Kinase Inhibition Profile
Kinases are a major class of off-targets for many drugs. Kinome scanning is a high-throughput screening method used to assess the interaction of a compound with a large panel of kinases. A lower percentage of kinases inhibited at a specific concentration indicates higher selectivity.
| Compound | Class | Primary Target(s) | Kinases Inhibited (%) at 10 µM | Data Source |
| Hinokitiol | Tropolone | Various (e.g., MMPs, DNA methyltransferases) | Data not publicly available. Inferred to have broad signaling effects.[3][4] | N/A |
| Vorinostat (SAHA) | Hydroxamic Acid | Pan-HDAC | ~10% (in some screens) | [5] |
| Panobinostat | Hydroxamic Acid | Pan-HDAC | Data indicates broad kinase interactions. | [5] |
| Romidepsin | Cyclic Peptide | Class I HDACs | Data indicates interactions with PI3K/AKT/mTOR pathway.[6] | [5] |
| Belinostat | Hydroxamic Acid | Pan-HDAC | Affects MAPK signaling pathway.[7] | [5] |
Note: Direct comparative kinome scan data for tropolone-based drugs versus other HDAC inhibitors under identical experimental conditions is limited in publicly available literature. The data presented is a synthesis of findings from multiple sources and should be interpreted with caution.
Proteome-Wide Off-Target Profile
Quantitative proteomics allows for the unbiased identification and quantification of proteins that are differentially expressed or modified upon drug treatment, providing a global view of a drug's cellular impact.
| Compound | Class | Key Off-Target Protein Families Identified | Experimental System | Data Source |
| Hinokitiol | Tropolone | Proteins involved in cell cycle, apoptosis, and autophagy.[8][9] | Breast cancer cell lines (MDA-MB-231, MCF-7, T47D) | [8][9] |
| Vorinostat (SAHA) | Hydroxamic Acid | Carbonic Anhydrases (CA II, CA IX), various acetylated non-histone proteins.[10][11][12] | Breast cancer cells (MDA-MB-231) | [10][11][12] |
| Panobinostat | Hydroxamic Acid | Phenylalanine hydroxylase, proteins in apoptosis and cell cycle pathways.[4][13] | Colorectal cancer cell lines | [4] |
| Romidepsin | Cyclic Peptide | Proteins in PI3K/AKT/mTOR and SAPK/JNK pathways.[6] | T-cell lymphoma cells | [6] |
| Doxorubicin | Anthracycline | Topoisomerase II | Cardiac proteome in mice | [14] |
| Paclitaxel | Taxane | β-tubulin | Glial cancer cells | [15] |
Note: The identified off-target protein families are based on proteomics studies that may have different experimental designs and sensitivities. A direct comparison should be made with caution.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the off-target effects of novel drugs.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for assessing target engagement and identifying off-target binding in a cellular context. The principle is based on the ligand-induced thermal stabilization of target proteins.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the tropolone-based drug or a vehicle control at various concentrations for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-64°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes. Include a non-heated control at 37°C.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Quantify the amount of soluble target protein in the supernatant using methods such as Western blotting, ELISA, or mass spectrometry-based proteomics.
-
Generate a melting curve by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the drug indicates target engagement and stabilization.
-
Activity-Based Protein Profiling (ABPP)
ABPP is a chemical proteomics technique that utilizes chemical probes to assess the functional state of enzymes in complex biological samples. It is particularly useful for identifying off-target enzyme interactions.
Protocol:
-
Proteome Preparation:
-
Harvest cells and prepare a cell lysate. Separate the soluble and membrane fractions by ultracentrifugation if desired.
-
Determine the protein concentration of the proteome fractions.
-
-
Probe Labeling:
-
Incubate the proteome with an activity-based probe (ABP) that is specific for a particular enzyme class. The ABP typically contains a reactive group that covalently binds to the active site of the enzyme and a reporter tag (e.g., biotin or a fluorophore).
-
Perform the incubation for a specified time (e.g., 30-60 minutes) at room temperature or 37°C.
-
-
Competitive ABPP for Off-Target Identification:
-
To identify off-targets of a novel drug, pre-incubate the proteome with the tropolone-based drug at various concentrations before adding the ABP.
-
A decrease in the labeling of a particular protein by the ABP in the presence of the drug suggests that the drug is binding to and inhibiting that protein.
-
-
Analysis of Labeled Proteins:
-
Gel-based analysis: If a fluorescent ABP is used, separate the labeled proteins by SDS-PAGE and visualize them using a fluorescence scanner.
-
Mass spectrometry-based analysis: If a biotinylated ABP is used, enrich the labeled proteins using streptavidin beads. Digest the enriched proteins into peptides and identify them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially affected by off-target interactions of tropolone-based drugs and a typical experimental workflow for off-target assessment.
References
- 1. Panobinostat for the treatment of multiple myeloma: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hinokitiol impedes tumor drug resistance by suppressing protein kinase B/mammalian targets of rapamycin axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinome profiling analysis identified Src pathway as a novel therapeutic target in combination with histone deacetylase inhibitors for cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Romidepsin targets multiple survival signaling pathways in malignant T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Belinostat exerts antitumor cytotoxicity through the ubiquitin‐proteasome pathway in lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Romidepsin: evidence for its potential use to manage previously treated cutaneous T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Targeting Strategies for Enhancing Paclitaxel Specificity in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Miltipolone: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Miltipolone could not be located. Therefore, this document provides guidance based on general best practices for the handling and disposal of novel or unknown research chemicals. This compound must be treated as a hazardous substance until its specific properties are fully characterized. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Given the unknown nature of this compound, it should be handled as a particularly hazardous substance.[1] Standard personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (such as nitrile or neoprene), and ANSI Z87.1-compliant safety glasses or goggles, must be worn at all times.[2] All handling of this compound should be conducted within a certified chemical fume hood or glove box to minimize the risk of inhalation.[1]
Step-by-Step Disposal Protocol
The disposal of this compound waste must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][4] Under no circumstances should chemical waste be disposed of down the drain or in regular trash.[5][6]
-
Waste Identification and Classification: Since the specific hazards of this compound are unknown, it must be classified as hazardous waste.[1][3] All waste streams containing this compound (e.g., pure compound, solutions, contaminated labware) must be treated as such.
-
Waste Segregation: this compound waste should be segregated from other waste streams to avoid incompatible chemical reactions.[4][5] Store this compound waste in a designated, well-ventilated, and secure area away from heat and ignition sources.[2]
-
Container Selection and Labeling:
-
Use a compatible, leak-proof container with a secure lid for all this compound waste.[5][7] Plastic containers are often preferred over glass to minimize the risk of breakage.[4]
-
The container must be clearly labeled as "Hazardous Waste."[4][5]
-
The label must include the full chemical name ("this compound"), the quantity of waste, the date of accumulation, the place of origin (laboratory and room number), and the Principal Investigator's name and contact information.[4] Do not use abbreviations or chemical formulas.[4]
-
-
Waste Accumulation and Storage:
-
Arranging for Disposal:
Quantitative Data for Disposal Planning
The following table summarizes the key information that would typically be found on a Safety Data Sheet (SDS) and is necessary for a complete disposal plan. In the absence of an SDS for this compound, these parameters should be considered unknown and the most protective measures should be taken.
| Parameter | Value for this compound | Significance for Disposal |
| Physical State | Solid (Assumed) | Determines appropriate container and handling procedures. |
| Solubility | Unknown | Influences potential for environmental contamination and choice of cleanup materials. |
| Flammability | Unknown | Dictates storage requirements (e.g., flammable liquids cabinet) and fire extinguisher type. |
| Reactivity | Unknown | Informs segregation from incompatible chemicals to prevent dangerous reactions. |
| Toxicity (Acute/Chronic) | Unknown | Determines required personal protective equipment and emergency procedures. |
| Environmental Hazards | Unknown | Guides decisions on disposal methods to prevent harm to aquatic life or ecosystems. |
Experimental Protocols Referenced
The procedures outlined in this document are based on standard protocols for the management and disposal of laboratory chemical waste as described in the following resources:
-
University of Vanderbilt's "GUIDE TO NEWLY SYNTHESIZED CHEMICALS: Management, Storage, and Retention" : This guide emphasizes treating newly synthesized chemicals with unknown properties as hazardous and outlines proper labeling and handling procedures.[8]
-
University of Tennessee, Knoxville's "How to Dispose of Chemical Waste" : This document provides detailed steps for labeling, storing, and segregating chemical waste for disposal through the university's EHS program.[4]
-
Texas Woman's University's "Novel Chemicals with Unknown Hazards SOP" : This standard operating procedure details the necessary PPE and storage requirements for handling novel chemicals, presuming them to be hazardous.[2]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a novel chemical compound like this compound.
Caption: Disposal workflow for this compound, a novel compound.
References
- 1. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 2. twu.edu [twu.edu]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Personal protective equipment for handling Miltipolone
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Miltipolone, a tetracyclic compound with potential biological activity. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several hazards that necessitate the use of appropriate personal protective equipment. The primary routes of exposure are ingestion, skin contact, and eye contact.
Hazard Summary:
| Hazard Statement | Description | GHS Classification |
| H302 | Harmful if swallowed | Acute toxicity (Oral), Category 4[1] |
| H317 | May cause an allergic skin reaction | Skin sensitization, Category 1[1] |
| H318 | Causes serious eye damage | Serious eye damage, Category 1[1] |
| H402 | Harmful to aquatic life | Short-term (acute) aquatic hazard, Category 3[1] |
Recommended Personal Protective Equipment (PPE):
To minimize exposure and ensure safety, the following PPE is mandatory when handling this compound.
| Body Part | Protection | Standard/Specification |
| Eyes/Face | Chemical safety goggles or face shield | OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber) | Inspect gloves prior to use. Use proper glove removal technique. |
| Body | Protective clothing, lab coat | To prevent skin exposure[2] |
Safe Handling and Operational Workflow
A systematic approach to handling this compound in a laboratory setting is crucial. The following workflow outlines the key steps from preparation to cleanup.
Experimental Protocols:
Detailed methodologies for experiments involving this compound should be designed with safety as a primary consideration.
-
Preparation: Always handle solid this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1]
-
Solution Preparation: When dissolving this compound, add the solvent slowly to the solid to prevent splashing.
-
Spill Response: In case of a spill, immediately alert others in the area. For minor spills, use an absorbent material, and for larger spills, follow your institution's emergency procedures.
Emergency Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| If Swallowed | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[1] Immediately make the victim drink water (two glasses at most).[1] |
| In Case of Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation or rash occurs, get medical advice/attention.[1] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[1] |
| If Inhaled | Move the person into fresh air.[1] |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental harm and ensure regulatory compliance.
Disposal Workflow:
Disposal Guidelines:
-
Unused Product: Dispose of contents and container to an approved waste disposal plant.[1] Do not allow the product to enter drains.
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a designated, sealed bag and disposed of as chemical waste.
-
Empty Containers: Scratch out all personal information on the prescription label of empty medicine bottles or medicine packaging, then trash or recycle the empty bottle or packaging.[3] For laboratory containers, rinse with an appropriate solvent, collect the rinsate as chemical waste, and then dispose of the container according to institutional guidelines.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


